Product packaging for 5-phenyl-6H-1,3,4-thiadiazin-2-amine(Cat. No.:CAS No. 55185-77-8)

5-phenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B1348583
CAS No.: 55185-77-8
M. Wt: 191.26 g/mol
InChI Key: SCQDMIFRQDAQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-phenyl-6H-1,3,4-thiadiazin-2-amine is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3S B1348583 5-phenyl-6H-1,3,4-thiadiazin-2-amine CAS No. 55185-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQDMIFRQDAQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974450
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58954-39-5
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-phenyl-6H-1,3,4-thiadiazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 5-phenyl-6H-1,3,4-thiadiazin-2-amine. This document details a feasible synthetic route, expected physicochemical and spectral properties, and explores the potential mechanisms of its biological activity based on related structures.

Introduction

The 1,3,4-thiadiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] The presence of the N-C-S linkage is considered a key pharmacophore.[1] Specifically, the 2-amino-5-phenyl-6H-1,3,4-thiadiazine structure is of significant interest for further investigation and drug development due to its structural similarity to other biologically active thiadiazine and thiadiazole compounds. This guide aims to provide the foundational knowledge required for the synthesis and detailed characterization of this target molecule.

Synthesis of this compound

A plausible and widely utilized method for the synthesis of 2-amino-5-aryl-6H-1,3,4-thiadiazines involves the cyclization of a thiosemicarbazide with an α-haloketone. For the synthesis of the title compound, the reaction between thiosemicarbazide and phenacyl bromide (α-bromoacetophenone) is the most direct route.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Thiosemicarbazide->Cyclization PhenacylBromide Phenacyl Bromide (α-bromoacetophenone) PhenacylBromide->Cyclization TargetCompound This compound Cyclization->TargetCompound Formation of Thiadiazine Ring

Caption: Synthetic workflow for this compound.
Experimental Protocol

Materials:

  • Thiosemicarbazide

  • Phenacyl bromide (α-bromoacetophenone)

  • Ethanol (or other suitable solvent)

  • Sodium acetate (or other mild base)

Procedure:

  • A solution of thiosemicarbazide (1 equivalent) in ethanol is prepared.

  • To this solution, phenacyl bromide (1 equivalent) is added, followed by the addition of a mild base such as sodium acetate (3 equivalents).[2]

  • The reaction mixture is stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[2]

Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties (Expected)
PropertyExpected Value
Molecular FormulaC₉H₉N₃S
Molecular Weight191.25 g/mol [3]
AppearanceSolid
Melting PointTo be determined experimentally
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, DMF)
Spectroscopic Data (Expected)

The following tables summarize the expected spectral data based on the analysis of closely related structures and general principles of spectroscopy.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.5Singlet2HCH₂ of the thiadiazine ring
~ 6.5 - 7.0Broad Singlet2HNH₂ protons
~ 7.2 - 7.8Multiplet5HAromatic protons of the phenyl ring

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 30 - 40CH₂ of the thiadiazine ring
~ 125 - 135Aromatic carbons of the phenyl ring
~ 140 - 150C5 carbon of the thiadiazine ring
~ 160 - 170C2 (C=N) carbon of the thiadiazine ring

Table 3: Expected IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3100 - 3400N-H stretching (amine)
3000 - 3100Aromatic C-H stretching
2850 - 2950Aliphatic C-H stretching (CH₂)
~ 1600 - 1650C=N stretching
~ 1500 - 1580Aromatic C=C stretching
~ 690 - 770C-S stretching

Table 4: Mass Spectrometry Data

m/zAssignment
191[M]⁺
[M+H]⁺192

Potential Biological Activity and Mechanism of Action

While the specific biological activities of this compound have not been extensively reported, the broader class of 2-amino-1,3,4-thiadiazole/thiadiazine derivatives is known to possess significant antimicrobial and anticancer properties.[4][5][6]

Anticancer Activity

Many thiadiazole and thiadiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] A plausible mechanism of action for their anticancer properties is the induction of apoptosis (programmed cell death).[5][7] This can occur through interference with cellular signaling pathways that regulate cell cycle and survival.

One potential mechanism involves the inhibition of key enzymes necessary for cancer cell proliferation. For instance, the related compound 2-amino-1,3,4-thiadiazole is known to be metabolized in cells to a mononucleotide derivative that acts as a potent inhibitor of inosine 5'-monophosphate (IMP) dehydrogenase.[4] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[4] Inhibition of IMP dehydrogenase leads to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation and inducing apoptosis.

Apoptosis_Pathway cluster_drug Drug Action cluster_pathway Cellular Pathway cluster_outcome Cellular Outcome Thiadiazine This compound (Metabolite) IMP_DH IMP Dehydrogenase Thiadiazine->IMP_DH Inhibition Guanine_synthesis Guanine Nucleotide Synthesis IMP_DH->Guanine_synthesis Catalyzes DNA_RNA_synthesis DNA/RNA Synthesis Guanine_synthesis->DNA_RNA_synthesis Required for Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis Inhibition leads to

Caption: Putative mechanism of action via IMP dehydrogenase inhibition.
Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their broad-spectrum antimicrobial activity against various bacterial and fungal strains.[9][10] The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. The thiadiazole nucleus can act as a bioisostere for other essential molecules, thereby interfering with metabolic pathways.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry and drug development. This guide outlines a robust and accessible synthetic strategy and provides a comprehensive framework for its characterization. The predicted biological activities, particularly its potential as an anticancer and antimicrobial agent, warrant further investigation into its specific mechanisms of action and therapeutic potential. The information presented herein serves as a valuable resource for researchers aiming to explore the chemical and biological landscape of this promising heterocyclic compound.

References

Spectroscopic Deep Dive: Unraveling the Structure of 5-phenyl-6H-1,3,4-thiadiazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The 5-phenyl-6H-1,3,4-thiadiazin-2-amine scaffold is a heterocyclic structure of growing interest in medicinal chemistry. Its unique arrangement of nitrogen, sulfur, and carbon atoms imparts specific physicochemical properties that are being explored for the development of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of these derivatives is paramount for their unambiguous identification, structural elucidation, and the establishment of structure-activity relationships (SAR). This technical guide provides a detailed overview of the key spectroscopic features of this class of compounds, complete with experimental protocols and data interpretation.

Core Spectroscopic Data

The structural characterization of this compound derivatives relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. While extensive data for a wide range of derivatives is still emerging in the scientific literature, this guide compiles available data for the core structure and related analogues to provide a foundational understanding.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For the parent molecule, this compound, the molecular formula is C₉H₉N₃S, corresponding to a molecular weight of 191.25 g/mol .[1] The N-methyl derivative, N-methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine, has a molecular formula of C₁₀H₁₁N₃S and a molecular weight of 205.28 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which for the parent compound is 191.051718 g/mol .[1]

Table 1: Mass Spectrometry Data for this compound and its N-methyl derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass ( g/mol )
This compoundC₉H₉N₃S191.25191.051718
N-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amineC₁₀H₁₁N₃S205.28205.067369
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. While specific ¹H and ¹³C NMR data for a broad series of this compound derivatives are not extensively documented in readily available literature, data from structurally related compounds, such as the isomeric 1,3,4-thiadiazoles and other thiadiazine systems, can provide valuable insights into expected chemical shifts and coupling patterns. A recent review has highlighted the synthesis of derivatives based on the 2-Amino-5-phenyl-6H-[2][3][4]-thiadiazine core, indicating that such data exists within the primary literature.

Based on general principles and data from related structures, the following are the anticipated spectral features:

  • ¹H NMR:

    • Phenyl Protons: A complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm.

    • CH₂ Protons: A singlet corresponding to the methylene group in the thiadiazine ring (at position 6), expected to appear in the range of δ 3.5-4.5 ppm.

    • NH₂ Protons: A broad singlet for the primary amine protons, which is exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration, but it is often observed between δ 5.0 and 7.0 ppm.

  • ¹³C NMR:

    • Phenyl Carbons: Signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (attached to the thiadiazine ring) appearing at a different shift.

    • Thiadiazine Ring Carbons: The C=N carbon (C5) would be expected in the downfield region (δ 150-165 ppm), while the C-S carbon (C2) bearing the amino group would also be in a similar downfield region. The CH₂ carbon (C6) would appear in the aliphatic region, likely between δ 30 and 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound derivatives would include:

Table 2: Expected Infrared Absorption Frequencies.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (Amine)Stretching3400-3200 (typically two bands for primary amine)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=N (Imine)Stretching1650-1550
C=C (Aromatic)Stretching1600-1450
C-NStretching1350-1250
C-SStretching800-600
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic and heteroaromatic systems like the this compound core are expected to exhibit characteristic π → π* and n → π* transitions. The phenyl group conjugated with the thiadiazine ring would likely result in strong absorption bands in the 250-350 nm range. The exact position and intensity of the absorption maxima (λmax) will be influenced by the substituents on the phenyl ring and the thiadiazine core, as well as the solvent used for the analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline standard procedures for the spectroscopic analysis of this compound derivatives.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • IR Spectroscopy (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol, acetonitrile, or dichloromethane. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is directly injected, while for Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the solution is introduced into the ion source.

  • UV-Vis Spectroscopy: Prepare a stock solution of the compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to obtain absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 0-200 ppm. A larger number of scans and a longer relaxation delay (2-10 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • IR Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to the sample measurement.

  • Mass Spectrometry:

    • Instrument: A mass spectrometer with a suitable ionization source (e.g., EI, ESI, or MALDI) and mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For HRMS, the instrument should be calibrated to ensure high mass accuracy.

  • UV-Vis Spectroscopy:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Use the pure solvent as a reference. Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

Visualization of Analytical Workflows

To provide a clearer understanding of the processes involved in the spectroscopic analysis, the following diagrams, generated using the DOT language, illustrate the general workflow and the relationship between the molecular structure and the analytical techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample Purified Derivative Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Prep_UV Prepare Serial Dilutions Sample->Prep_UV NMR_acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer Prep_MS->MS_acq UV_acq UV-Vis Spectrophotometer Prep_UV->UV_acq NMR_data Chemical Shifts, Coupling Constants NMR_acq->NMR_data IR_data Vibrational Frequencies IR_acq->IR_data MS_data Molecular Ion Peak, Fragmentation Pattern MS_acq->MS_data UV_data Absorption Maxima (λmax) UV_acq->UV_data Structure Final Structure Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure UV_data->Structure

Caption: General workflow for the spectroscopic analysis of organic compounds.

Molecular_Spectroscopy_Correlation cluster_structure This compound cluster_techniques Spectroscopic Techniques cluster_info Information Obtained mol Image of molecular structure can be placed here NMR NMR (¹H, ¹³C) IR IR MS MS UV UV-Vis NMR_info Carbon-Hydrogen Framework, Connectivity NMR->NMR_info Probes IR_info Functional Groups (N-H, C=N, C-S) IR->IR_info Probes MS_info Molecular Weight, Elemental Formula MS->MS_info Determines UV_info Conjugated π-System, Electronic Transitions UV->UV_info Analyzes

References

The Elusive Crystal Structure of 5-phenyl-6H-1,3,4-thiadiazin-2-amine: A Technical Review of a Structural Enigma

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. It provides invaluable insights into its physicochemical properties, potential biological targets, and structure-activity relationships. This technical guide addresses the crystal structure of 5-phenyl-6H-1,3,4-thiadiazin-2-amine, a compound of interest within the broader class of nitrogen-sulfur containing heterocycles. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of this compound has not been reported. This document will, therefore, provide a detailed overview of the challenges in obtaining this data, present information on the closely related and often conflated 5-phenyl-1,3,4-thiadiazol-2-amines, and discuss the known synthesis and biological activities of the 1,3,4-thiadiazine and thiadiazole families.

Distinguishing Thiadiazines from Thiadiazoles: A Critical Clarification

It is crucial to distinguish the requested 6H-1,3,4-thiadiazine ring system from the more commonly reported 1,3,4-thiadiazole scaffold. The former is a six-membered heterocycle containing one sulfur and two nitrogen atoms, while the latter is a five-membered ring with the same heteroatoms. This seemingly small difference in ring size has profound implications for the molecule's geometry, electronic properties, and, consequently, its biological activity. The majority of published research, including crystallographic studies, focuses on the 1,3,4-thiadiazole core.

Synthesis and Characterization: A Methodological Overview

General Synthesis of 5-substituted-1,3,4-thiadiazol-2-amines

A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or polyphosphate ester (PPE). The reaction typically proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.

G Generalized Synthetic and Analytical Workflow A Starting Materials (e.g., Benzoic Acid, Thiosemicarbazide) B Reaction (e.g., Reflux with Dehydrating Agent) A->B Mixing C Work-up (e.g., Neutralization, Filtration) B->C D Crude Product C->D E Purification (e.g., Recrystallization) D->E F Pure Compound E->F G Structural Characterization F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Crystallographic Analysis (Single Crystal X-ray Diffraction) G->I

Caption: Generalized workflow for the synthesis and characterization of 2-amino-5-phenyl-1,3,4-thiadiazoles.

Crystallographic Data of a 5-phenyl-1,3,4-thiadiazole Analogue

To provide a relevant structural context, the crystallographic data for a closely related and structurally characterized compound, (E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine , is presented below. This data offers an approximation of the bond lengths, angles, and crystal packing that might be expected in similar molecular frameworks.

Parameter Value
Chemical FormulaC₁₃H₉N₃S₂
Molecular Weight271.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a6.2238 (3) Å
b7.7393 (3) Å
c25.6959 (13) Å
α90°
β94.701 (4)°
γ90°
Volume1233.55 (10) ų
Z4
Density (calculated)1.461 Mg/m³
Absorption Coefficient0.41 mm⁻¹
Temperature293(2) K

Biological Activities of Thiadiazines and Thiadiazoles

Derivatives of both 1,3,4-thiadiazine and 1,3,4-thiadiazole have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities are often attributed to the presence of the N-C-S linkage.

Reported biological activities include:

  • Antimicrobial: Exhibiting activity against a range of bacterial and fungal strains.

  • Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory: Showing potential in modulating inflammatory pathways.

  • Anticonvulsant: Investigated for their effects on the central nervous system.

  • Enzyme Inhibition: Certain derivatives have been found to inhibit enzymes such as carbonic anhydrase.

The diverse biological profile of these heterocyclic systems underscores their potential as scaffolds for the development of novel therapeutic agents.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive thiadiazine derivative, based on the known activities of related compounds.

G Hypothetical Signaling Pathway cluster_0 Cell Membrane A Receptor Tyrosine Kinase C Phosphorylation Cascade A->C Activation B Thiadiazine Derivative (Inhibitor) B->A Inhibition D Transcription Factor Activation C->D G Apoptosis C->G Inhibition E Gene Expression D->E F Cell Proliferation & Survival E->F

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a thiadiazine derivative.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive overview of the current state of knowledge. The distinction between the six-membered thiadiazine and the five-membered thiadiazole ring systems is critical for researchers in this field. The provided synthetic methodologies and crystallographic data for a related thiadiazole analogue serve as a valuable reference point. The broad spectrum of biological activities exhibited by these classes of compounds continues to make them attractive targets for further investigation in drug discovery and development. Future research focused on the synthesis and single-crystal X-ray diffraction of this compound is necessary to fill this gap in the structural chemistry landscape.

Physicochemical Properties of Novel 1,3,4-Thiadiazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazine scaffold is a compelling heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects. A thorough understanding of the physicochemical properties of novel 1,3,4-thiadiazine derivatives is paramount for optimizing their therapeutic potential, guiding formulation development, and predicting their pharmacokinetic profiles. This technical guide provides an in-depth overview of key physicochemical parameters, detailed experimental protocols for their determination, and insights into the biological signaling pathways modulated by this class of compounds.

Quantitative Physicochemical Data

The rational design of drug candidates hinges on the careful tuning of their physicochemical properties. Key parameters such as melting point, lipophilicity (LogP), and aqueous solubility dictate a compound's behavior from initial synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) in vivo. The following tables summarize available quantitative data for representative series of novel 1,3,4-thiadiazine and structurally related 1,3,4-thiadiazole derivatives.

Note on Data Availability: Comprehensive and systematically tabulated physicochemical data for novel 1,3,4-thiadiazine series are limited in the current literature. Therefore, data for structurally similar 1,3,4-thiadiazole derivatives are also included to provide a broader context for structure-property relationships. Researchers are encouraged to perform experimental determination of these properties for their specific compounds of interest.

Table 1: Melting Points of Substituted 1,3,4-Thiadiazine and 1,3,4-Thiadiazole Derivatives

Compound IDSubstituent R1Substituent R2Melting Point (°C)Reference
1,3,4-Thiadiazine-Coumarin Hybrids
5a3-(2-oxo-2H-chromen-3-yl)2-(methylamino)-4-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)262[1]
5c3-(2-oxo-2H-chromen-3-yl)2-(phenylamino)-4-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)252[1]
5d4-methyl-2-oxo-2H-chromen-7-yloxyacetyl2-(methylamino)-5-(2-oxo-2H-chromen-3-yl)205[1]
5l3-(4-hydroxy-2-oxo-2H-chromen-3-yl)2-(phenylamino)-4-(4-hydroxybenzoyl)285[1]
5-Aryl-1,3,4-thiadiazol-2-amines
2aPhenylAmine227–228[2]
2b4-MethylphenylAmine214–215[2]
2d2,5-DimethoxyphenylAmine188–189[2]
N-(5-Aryl-1,3,4-thiadiazol-2-yl)acetamides
3aPhenylAcetamido275–276[2]

Table 2: Lipophilicity (LogP) and Other Computed Properties of 1,3,4-Thiadiazine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
1,3,4-ThiadiazineC₃H₄N₂S100.140.903
1H-pyrido[3,2-e]-1,3,4-thiadiazineC₆H₅N₃S151.191.514
Tetrahydro-2,2-dimethyl-2H-1,3,4-thiadiazineC₅H₁₂N₂S132.23---

Note: XLogP3 values are computationally predicted and serve as an estimate of lipophilicity. Experimental determination is recommended for higher accuracy.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. The following sections provide detailed methodologies for the determination of key physicochemical properties of novel 1,3,4-thiadiazine compounds.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline 1,3,4-thiadiazine compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated capillary melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[1]

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical determinant of a drug's membrane permeability and overall pharmacokinetic profile.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases. A buffer (e.g., phosphate buffer, pH 7.4) is typically used for the aqueous phase to mimic physiological conditions.

  • Compound Dissolution: A known amount of the 1,3,4-thiadiazine derivative is dissolved in the n-octanol phase.

  • Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the aqueous buffer in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached. The container is then centrifuged to ensure complete phase separation.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP value is calculated using the following formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor influencing drug dissolution and absorption. Poor solubility can lead to low bioavailability and therapeutic failure.

Methodology: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of the solid 1,3,4-thiadiazine compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.

  • Phase Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

  • Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (e.g., µM or mM).

Visualization of Methodologies and Biological Pathways

Graphical representations are powerful tools for illustrating complex experimental workflows and biological processes. The following diagrams, generated using the DOT language, depict a general synthesis and characterization workflow for novel 1,3,4-thiadiazine compounds and a representative signaling pathway that may be modulated by their anticancer activity.

Experimental Workflow: Synthesis and Characterization

The synthesis of novel 1,3,4-thiadiazine derivatives is a multi-step process that requires careful execution and rigorous characterization to confirm the structure and purity of the final compounds.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Thiosemicarbazide, α-haloketone) reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir mp Melting Point Determination purification->mp purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity final_product Pure, Characterized 1,3,4-Thiadiazine Compound nmr->final_product ms->final_product ir->final_product mp->final_product purity->final_product

Caption: General workflow for the synthesis and characterization of novel 1,3,4-thiadiazine compounds.

Biological Signaling Pathway: Potential Anticancer Mechanism

While the precise mechanisms of action for many novel 1,3,4-thiadiazine compounds are still under investigation, studies on structurally related 1,3,4-thiadiazoles suggest that they may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a plausible pathway involving the inhibition of STAT3 signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer Dimerization dna DNA stat3_dimer->dna Nuclear Translocation thiadiazine 1,3,4-Thiadiazine Derivative thiadiazine->stat3_p Inhibition gene_transcription Gene Transcription (e.g., Bcl-2, Mcl-1, Cyclin D1) dna->gene_transcription proliferation Increased Cell Proliferation gene_transcription->proliferation apoptosis Inhibition of Apoptosis gene_transcription->apoptosis

References

An In-depth Technical Guide on the Potential Mechanism of Action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific mechanism of action for 5-phenyl-6H-1,3,4-thiadiazin-2-amine is not extensively available in public literature. This guide provides an in-depth overview of the known mechanisms of action for the broader class of 1,3,4-thiadiazine and structurally related 1,3,4-thiadiazole derivatives, which serve as a strong predictive framework for the compound of interest.

Introduction to 1,3,4-Thiadiazine and 1,3,4-Thiadiazole Scaffolds

The 1,3,4-thiadiazine and 1,3,4-thiadiazole nuclei are prominent heterocyclic scaffolds in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2][3] These five and six-membered rings containing nitrogen and sulfur atoms are key components in the design of novel therapeutic agents.[1][4] The mesoionic character of the 1,3,4-thiadiazole ring, for instance, allows its derivatives to cross cellular membranes and interact with biological targets, potentially leading to high selectivity and low toxicity.[4] The N-C-S linkage present in these compounds is considered crucial for their medicinal properties.[1]

Derivatives of these scaffolds have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and enzyme inhibitory agents.[1][2][3][5][6] This guide will explore the multifaceted mechanisms through which these compounds are believed to exert their therapeutic effects.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, the mechanism of action for this compound can be postulated to involve one or more of the following pathways.

Anticancer Activity

1,3,4-Thiadiazole and thiadiazine derivatives have demonstrated potent anticancer activity through various mechanisms:

  • Enzyme Inhibition: A primary mode of action is the inhibition of key enzymes involved in cancer cell proliferation and survival.

    • Tyrosine Kinase Inhibition (EGFR/HER-2): Certain 1,3,4-thiadiazole derivatives act as dual inhibitors of the human epidermal growth factor receptors EGFR and HER-2.[7] Inhibition of the phosphorylation of these receptors disrupts downstream signaling pathways, leading to reduced cancer cell growth.[7]

    • Carbonic Anhydrase (CA) Inhibition: These compounds are known to inhibit carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[6]

    • Other Enzymes: Inhibition of phosphodiesterases (PDEs), matrix metalloproteinases (MMPs), and c-Src/Abl tyrosine kinase has also been reported as a potential anticancer mechanism.[6]

  • Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often assessed by techniques like flow cytometry to identify apoptotic and necrotic cells.[8]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing arrest at different phases (e.g., G1, S, G2/M), which is a common mechanism for anticancer drugs.[8]

  • Inhibition of DNA and RNA Synthesis: Some derivatives have been found to specifically inhibit the synthesis of DNA and RNA without significantly affecting protein synthesis.[9]

The following diagram illustrates the potential inhibition of the EGFR/HER-2 signaling pathway by 1,3,4-thiadiazole derivatives.

EGFR_HER2_Inhibition EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Phosphorylation HER2 HER-2 P_HER2 p-HER-2 HER2->P_HER2 Phosphorylation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibits Thiadiazole->HER2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_EGFR->Downstream P_HER2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Inhibition leads to

Caption: EGFR/HER-2 signaling pathway inhibition by 1,3,4-thiadiazole derivatives.

Antimicrobial Activity

The 1,3,4-thiadiazine and thiadiazole scaffolds are present in numerous compounds with significant antibacterial and antifungal properties.[1][10] While the exact mechanisms are diverse, they are thought to involve:

  • Enzyme Inhibition: Inhibition of essential microbial enzymes, such as phosphoinositide-3-kinases (PI3Ks), can disrupt cellular processes.[11]

  • Disruption of Cell Wall Synthesis: Similar to other antimicrobial agents, these compounds may interfere with the synthesis of the bacterial cell wall.

  • Inhibition of Protein Synthesis: They may also act by inhibiting microbial protein synthesis.

Other Pharmacological Activities
  • α-Glucosidase Inhibition: Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[12][13] This suggests a potential application in managing diabetes.

  • Antioxidant Activity: Many derivatives exhibit antioxidant properties, likely through scavenging free radicals like DPPH.[5][14]

  • Central Nervous System (CNS) Activity: Some 2-amino-5-phenyl-1,3,4-thiadiazoles have been shown to have muscle relaxant effects by depressing spinal polysynaptic transmission.[15]

Quantitative Data Summary

The following tables summarize the reported in vitro activities for various 1,3,4-thiadiazole and thiadiazine derivatives.

Table 1: Anticancer Activity (IC50 values in µM)

Compound TypeCell LineIC50 (µM)Reference
1,3,4-Thiadiazole-Thiourea HybridA5490.27 - 0.32[16]
1,3,4-Thiadiazole-Pyridine HybridHCT-1162.03 - 37.56[7]
1,3,4-Thiadiazole-Pyridine HybridHep-G22.03 - 37.56[7]
2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoleMCF-76.6[17]
5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative (20b)HepG-24.37[18]
5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative (20b)A-5498.03[18]

Table 2: Enzyme Inhibition Activity (IC50 values in µM)

Compound TypeTarget EnzymeIC50 (µM)Reference
1,3,4-Thiadiazole-Schiff Base Derivativeα-Glucosidase1.10 - 18.10[12]
1,3,4-Thiadiazole Hybrid (32a)EGFR0.08[7]
1,3,4-Thiadiazole Hybrid (32d)EGFR0.30[7]

Table 3: Antimicrobial Activity (pMIC in µM/mL)

Compound TypeMicroorganismpMIC (µM/mL)Reference
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivative (D4)E. coli1.9[11]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivative (D8)E. coli1.9[11]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivative (D11)E. coli1.9[11]

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the findings related to the mechanism of action.

Synthesis of 1,3,4-Thiadiazole/Thiadiazine Derivatives

A common synthetic route involves the dehydrocyclization of substituted benzoyl thiosemicarbazides using concentrated sulfuric acid.[10] Another method is the one-pot reaction between a thiosemicarbazide and a carboxylic acid in the presence of a polyphosphate ester (PPE).[19]

Synthesis_Workflow Start Start Materials: - Substituted Benzoic Acid - Thiosemicarbazide Step1 Reaction with Thionyl Chloride (or similar) Start->Step1 Intermediate1 Acyl Chloride Intermediate Step1->Intermediate1 Step2 Reaction with Thiosemicarbazide Intermediate1->Step2 Intermediate2 Acylthiosemicarbazide Intermediate Step2->Intermediate2 Step3 Cyclization/ Dehydration (e.g., conc. H2SO4) Intermediate2->Step3 Product 2-Amino-5-Aryl- 1,3,4-Thiadiazole Step3->Product Purification Purification (Recrystallization) Product->Purification

Caption: A general workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives.

In Vitro Anticancer Activity Assay (MTS Assay)
  • Cell Culture: Cancer cell lines (e.g., LoVo, MCF-7) are cultured in appropriate media and conditions.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (e.g., 6.25 to 400 µM) for 24 and 48 hours.[8]

  • MTS Reagent: After the incubation period, MTS reagent is added to each well.

  • Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured using a plate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Susceptibility Testing (Tube Dilution Method)
  • Inoculum Preparation: Standardized suspensions of bacterial or fungal strains are prepared.[11]

  • Serial Dilutions: Serial dilutions of the test compounds are prepared in broth media in a series of test tubes.

  • Inoculation: Each tube is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Enzyme Inhibition Assay (α-Glucosidase)
  • Reaction Mixture: A reaction mixture is prepared containing α-glucosidase enzyme, a substrate (such as p-nitrophenyl-α-D-glucopyranoside), and a buffer solution.

  • Inhibitor Addition: Various concentrations of the test compounds are added to the reaction mixture.

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by adding a basic solution like sodium carbonate.

  • Measurement: The amount of product formed (p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[12]

Conclusion

While direct mechanistic studies on this compound are limited, the extensive research on the 1,3,4-thiadiazine and 1,3,4-thiadiazole scaffolds provides a robust foundation for predicting its biological activities. The primary mechanisms likely involve the inhibition of critical enzymes such as protein kinases (EGFR/HER-2), carbonic anhydrases, and α-glucosidase, leading to anticancer, antimicrobial, and antidiabetic effects. Further research involving in vitro and in vivo studies is necessary to elucidate the precise mechanism of action of this specific compound and to validate its therapeutic potential. The experimental protocols outlined in this guide provide a clear framework for such future investigations.

References

Initial Biological Screening of 5-phenyl-6H-1,3,4-thiadiazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazine scaffold is a significant heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This technical guide focuses on the prospective initial biological screening of 5-phenyl-6H-1,3,4-thiadiazin-2-amine , a member of this promising class of compounds. While direct biological data for this specific molecule is limited in publicly accessible literature, this document provides a comprehensive framework for its evaluation. By examining the well-documented activities of its isomeric counterpart, 5-phenyl-1,3,4-thiadiazol-2-amine, and other 1,3,4-thiadiazine derivatives, we outline the most pertinent screening assays and methodologies. This guide is intended to serve as a foundational resource for researchers initiating studies on the therapeutic potential of this compound, covering antimicrobial and anticancer evaluations with detailed experimental protocols and data presentation formats.

Introduction to the 1,3,4-Thiadiazine Core

Heterocyclic compounds containing nitrogen and sulfur atoms are of significant interest in drug discovery. The 1,3,4-thiadiazine ring system, a six-membered heterocycle, is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the N-C-S linkage is considered a key pharmacophoric feature. The synthesis of the core intermediate, 2-Amino-5-phenyl-6H-[1][2][3]-thiadiazine, has been described, paving the way for the exploration of its biological potential and that of its derivatives.[4]

This guide will focus on two primary areas of initial biological screening: antimicrobial and anticancer activities, based on the established profiles of structurally related compounds.

Antimicrobial Screening

The prevalence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Derivatives of the isomeric 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant antibacterial and antifungal properties.[5][6] Therefore, a primary step in the biological evaluation of this compound is a comprehensive antimicrobial screening.

Experimental Protocols

A standardized workflow for antimicrobial screening is crucial for reproducible results. The following protocols are recommended.

This method provides a qualitative assessment of antimicrobial activity.

  • Microorganism Preparation: Inoculate a loopful of the test bacterial or fungal culture into a tube of sterile nutrient broth. Incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Inoculation of Plates: Spread the microbial suspension evenly over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Disc Application: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound (e.g., 100 µg/mL in a solvent like DMSO). Place the discs on the inoculated agar surface.[5]

  • Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.[3]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the disc diffusion assay.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial screening should be presented in a clear, tabular format. While data for the target compound is yet to be generated, Table 1 provides an example based on the screening of related 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines.[3]

Table 1: Example of Antimicrobial Activity Data for 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines [3]

CompoundSubstitutionAntibacterial MIC (µg/mL) vs. S. aureusAntibacterial MIC (µg/mL) vs. E. coliAntifungal MIC (µg/mL) vs. A. nigerAntifungal MIC (µg/mL) vs. C. albicans
4a -H28303532
4b 4-Cl24283230
4c 4-F22263028
4f 4-NO₂32352624
4g 3-NO₂35382826
Ciprofloxacin -2018--
Fluconazole ---2220

Note: This data is for isomeric thiadiazole compounds and serves as a reference for potential activity.

Visualization of Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Screening start Prepare Microbial Culture plate Inoculate Agar Plate start->plate disc Apply Compound-Impregnated Disc plate->disc incubate_qual Incubate Plate disc->incubate_qual measure Measure Zone of Inhibition incubate_qual->measure read_mic Determine Minimum Inhibitory Concentration (MIC) end_main End measure->end_main dilute Prepare Serial Dilutions of Compound inoculate_quant Inoculate with Microbial Suspension dilute->inoculate_quant incubate_quant Incubate Microtiter Plate inoculate_quant->incubate_quant incubate_quant->read_mic read_mic->end_main start_main Start Screening start_main->start

Antimicrobial Screening Workflow Diagram.

Anticancer Screening

The 1,3,4-thiadiazole core is present in several compounds with demonstrated anticancer activity.[7][8] Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step in its initial biological profiling.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[3][9]

  • Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity

The results of in vitro cytotoxicity assays are typically presented as IC₅₀ values. Table 2 shows example data for related thiadiazole compounds.

Table 2: Example of In Vitro Anticancer Activity (IC₅₀ values in µM) for Related Thiadiazole Derivatives [3][9]

CompoundSubstitutionCell Line: MCF-7 (Breast)Cell Line: LoVo (Colon)
2g 2-(benzenesulfonylmethyl)phenyl23.292.44
4c 4-FModerate ActivityNot Tested
4f 4-NO₂Moderate to Good ActivityNot Tested
4g 3-NO₂Moderate to Good ActivityNot Tested

Note: This data is for structurally related compounds and serves as a reference for potential activity.

Visualization of Anticancer Screening Workflow

Anticancer_Screening_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Compound at Various Concentrations seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

In Vitro Anticancer Screening Workflow (MTT Assay).

Potential Signaling Pathways

While the precise mechanism of action for this compound is unknown, related thiadiazole compounds have been shown to induce apoptosis in cancer cells. This often involves the modulation of key signaling pathways. An initial investigation might explore the intrinsic apoptotic pathway.

Apoptosis_Pathway Thiadiazine This compound (Hypothesized) Bax Bax (Pro-apoptotic) Thiadiazine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Pro-Apoptotic Signaling Pathway.

Conclusion and Future Directions

This guide provides a comprehensive starting point for the initial biological screening of this compound. Based on the activities of structurally similar compounds, antimicrobial and anticancer assays are high-priority areas for investigation. The detailed protocols and data presentation formats outlined herein offer a standardized approach to facilitate robust and comparable results.

Future work should focus on synthesizing the target compound and its derivatives, followed by the execution of these screening protocols. Positive results would warrant further investigation into the mechanism of action, structure-activity relationships (SAR), and in vivo efficacy studies, ultimately contributing to the development of new therapeutic agents.

References

Structure-Activity Relationship (SAR) Studies of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-phenyl-6H-1,3,4-thiadiazin-2-amine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on the synthesis, biological activity, and SAR of this heterocyclic scaffold. While direct and extensive SAR studies on this specific thiadiazine core are emerging, this guide establishes a foundational understanding by examining closely related analogs and the well-documented SAR of the analogous 5-phenyl-1,3,4-thiadiazole core.

Introduction to the 1,3,4-Thiadiazine Scaffold

Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Specifically, the 1,3,4-thiadiazine nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][2] The presence of the N-C-S linkage is considered a key pharmacophore, contributing to the diverse biological profiles of these compounds.[1] This guide focuses on the this compound core, exploring how chemical modifications to its structure influence its biological efficacy.

General Synthetic Pathway

The most common route for synthesizing 2-amino-5-phenyl-6H-1,3,4-thiadiazine derivatives involves the condensation of thiosemicarbazide with a substituted α-haloketone, such as a phenacyl bromide. This reaction provides a direct and efficient method to construct the thiadiazine ring.

G TSC Thiosemicarbazide Intermediate Reaction Intermediate TSC->Intermediate PB Substituted Phenacyl Bromide PB->Intermediate Thiadiazine This compound Analog Intermediate->Thiadiazine Cyclization Solvent Reflux in Ethanol Intermediate->Solvent Solvent->Thiadiazine

Caption: General synthesis of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The systematic investigation of how a molecule's structure relates to its biological activity is fundamental to drug design. For the 1,3,4-thiadiazine scaffold, modifications are typically explored at the phenyl ring (position 5) and the amine group (position 2) to optimize potency and selectivity.

G Start Define Core Scaffold (5-phenyl-1,3,4-thiadiazine) Synth Synthesize Analogs (Vary Substituents) Start->Synth Screen Biological Screening (e.g., MTT, MIC assays) Synth->Screen Data Analyze Quantitative Data (IC50, MIC values) Screen->Data SAR Establish SAR (e.g., EWG at para-position increases activity) Data->SAR SAR->Synth Iterate Lead Lead Optimization SAR->Lead

Caption: A typical workflow for conducting structure-activity relationship studies.

SAR of 1,3,4-Thiadiazine Analogs (Antifungal Activity)

While data on the 5-phenyl series is limited, a study on 5-(coumarin-3-yl)-6H-1,3,4-thiadiazin-2-amine analogs provides valuable insights into the SAR of the thiadiazine ring system against various fungal strains.[2] The minimum inhibitory concentration (MIC) was determined for a series of compounds, revealing key structural requirements for antifungal activity.

Table 1: Antifungal Activity (MIC, µg/mL) of 1,3,4-Thiadiazine Analogs [2]

CompoundR¹ (at C4-coumarin)R² (at N4-thiadiazine)A. flavusA. ochraceusF. graminearumF. verticillioides
4a HH>1000250 >1000>1000
5c HPhenyl>1000250 500500
5e OHEthyl125 500500500
5g OHPhenyl500500500250

Data sourced from a study on coumarin-thiadiazine hybrids.[2]

Key Findings from Thiadiazine Analogs:

  • Activity against A. ochraceus : The unsubstituted parent compound (4a) and the N-phenyl substituted analog (5c) showed the best activity against Aspergillus ochraceus.[2]

  • Activity against A. flavus : Introduction of a hydroxyl group on the coumarin ring and an ethyl group on the thiadiazine nitrogen (5e) resulted in the highest potency against Aspergillus flavus.[2]

  • Activity against F. verticillioides : A combination of a hydroxylated coumarin and an N-phenyl thiadiazine (5g) was most effective against Fusarium verticillioides.[2]

These results suggest that substitutions on both the aromatic ring at position 5 and the nitrogen at position 4 of the thiadiazine ring significantly modulate antifungal activity and spectrum.

Inferred SAR from 5-Phenyl-1,3,4-Thiadiazole Analogs (Anticancer & Antimicrobial Activity)

The 5-phenyl-1,3,4-thiadiazol-2-amine core (a five-membered ring analog) has been extensively studied, providing a robust dataset from which SAR principles can be inferred. These findings offer a predictive framework for the rational design of novel 6-membered thiadiazine analogs. The primary focus has been on anticancer and antimicrobial activities.

Table 2: Anticancer and Antimicrobial Activities of 5-Phenyl-1,3,4-Thiadiazole Analogs

Compound IDR (Substitution on Phenyl Ring)Activity TypeCell Line / OrganismIC₅₀ (µM) or MIC (µg/mL)Reference
TDZ-1 4-ClAnticancerMCF-72.34 µg/mL[3]
TDZ-2 4-ClAnticancerHepG23.13 µg/mL[3]
TDZ-3 4-FAnticancerMDA MB-231> Cisplatin[4]
TDZ-4 4-NO₂AnticancerMDA MB-231> Cisplatin[4]
TDZ-5 4-FAntibacterialS. aureus20 µg/mL[5]
TDZ-6 4-ClAntibacterialS. aureus22 µg/mL[5]
TDZ-7 4-OHAntifungalA. nigerSignificant[5]
TDZ-8 HAnticancerLoVo>50 µM[6]
TDZ-9 2-(SO₂CH₂Ph)AnticancerLoVo2.44 µM [6]

Key SAR Observations from Thiadiazole Analogs:

  • Influence of Phenyl Ring Substituents: The nature and position of substituents on the 5-phenyl ring are critical determinants of biological activity.

  • Anticancer Activity: Electron-withdrawing groups (EWGs) such as chloro (-Cl), fluoro (-F), and nitro (-NO₂) at the para-position of the phenyl ring generally enhance cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA MB-231) and liver (HepG2) cancer.[3][4] A large, complex substituent at the ortho-position, such as a benzenesulfonylmethyl group, can dramatically increase potency against colon cancer cells (LoVo).[6]

  • Antimicrobial Activity: Halogen substitutions (fluoro and chloro) at the para-position confer significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[5] The presence of a hydroxyl (-OH) group at the para-position appears to be favorable for antifungal activity.[5]

  • Role of the 2-Amine Group: The 2-amino group is a key site for derivatization. Converting it to an amide or a Schiff base can modulate activity, often leading to compounds with enhanced potency.[7]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for SAR studies. The following are generalized protocols for the synthesis and biological evaluation of the title compounds, adapted from the literature.

General Synthesis of 2-Amino-5-(substituted-phenyl)-6H-1,3,4-thiadiazines
  • To a solution of the appropriately substituted phenacyl bromide (10 mmol) in absolute ethanol (50 mL), add thiosemicarbazide (12 mmol).

  • Heat the reaction mixture under reflux for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to yield the desired 1,3,4-thiadiazine derivative.[1][2]

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazine analogs (e.g., 0.1 to 100 µM) and incubate for an additional 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7][8]

In Vitro Antimicrobial Evaluation: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, A. niger) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][9]

Conclusion and Future Directions

The 5-phenyl-6H-1,3,4-thiadiazine-2-amine scaffold represents a promising platform for the development of novel therapeutic agents. While direct SAR studies are limited, analysis of related thiadiazine and thiadiazole structures provides critical insights for future drug design.

Key Summary Points:

  • The synthesis of 6H-1,3,4-thiadiazines is readily achievable via condensation of thiosemicarbazide and α-haloketones.

  • SAR data from analogous scaffolds strongly suggests that electron-withdrawing substituents (e.g., halogens, nitro groups) at the para-position of the 5-phenyl ring are beneficial for both anticancer and antibacterial activities.

  • The 2-amino group serves as a crucial handle for further derivatization to modulate potency and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such studies are essential to validate the inferred SAR, identify lead compounds with high potency and selectivity, and fully unlock the therapeutic potential of this important heterocyclic system.

References

The Ascendant Trajectory of 1,3,4-Thiadiazole Derivatives in Bioactive Compound Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to an intensified focus on heterocyclic compounds, among which the 1,3,4-thiadiazole scaffold has emerged as a nucleus of significant pharmacological interest. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of new bioactive 1,3,4-thiadiazole derivatives. While the initial scope of this review was intended to cover 1,3,4-thiadiazine derivatives, a comprehensive literature survey revealed a more extensive and detailed body of research on the closely related 1,3,4-thiadiazole core. Consequently, this guide will focus on the rich landscape of 1,3,4-thiadiazole derivatives, for which a wealth of quantitative data, detailed experimental protocols, and elucidated signaling pathways are available.

Introduction to 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This scaffold is a versatile pharmacophore that has been incorporated into a wide array of medicinally important molecules.[1] The interest in 1,3,4-thiadiazole derivatives stems from their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The structural features of the 1,3,4-thiadiazole ring, such as its planarity and the presence of heteroatoms, allow for diverse substitutions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies and Methodologies

The synthesis of bioactive 1,3,4-thiadiazole derivatives often begins with the construction of the core heterocyclic ring, followed by the introduction of various substituents. A common and efficient method for the synthesis of the 2-amino-1,3,4-thiadiazole scaffold involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[4]

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A prevalent synthetic route involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid.[3][4]

Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine [3]

  • A mixture of an appropriate aryl carboxylic acid (0.1 mole) and thiosemicarbazide (0.1 mole) is prepared.

  • A catalytic amount of concentrated sulfuric acid (10 drops) is added to the mixture.

  • The reaction mixture is refluxed for 1 hour.

  • After cooling, the mixture is poured onto crushed ice.

  • The resulting solid precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the desired 2-amino-5-aryl-1,3,4-thiadiazole.

G A Aryl Carboxylic Acid C Reflux with H₂SO₄ (cat.) A->C B Thiosemicarbazide B->C D 2-Amino-5-aryl-1,3,4-thiadiazole C->D

Biological Activities and Quantitative Data

1,3,4-Thiadiazole derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize some of the quantitative data reported for their anticancer and antimicrobial effects.

Anticancer Activity

Many 1,3,4-thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways.[2][6]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 2g LoVo (Colon)2.44[6]
MCF-7 (Breast)23.29[6]
Compound 2d LoVo (Colon)29.16[6]
Compound 2a LoVo (Colon)62.16[6]
Compound 5j A549 (Lung)0.32[7]
Compound 5d A549 (Lung)0.27[7]
Compound 5i A549 (Lung)0.30[7]
Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a key component in several antimicrobial agents.[8][9] Their derivatives have shown potent activity against a range of bacterial and fungal pathogens.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound A2 S. aureus-[10]
B. cereus-[10]
E. coli-[10]
P. aeruginosa-[10]
Compound A3 A. niger-[10]
Compound B2 A. niger-[10]

Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have substantial activity.

Key Signaling Pathways and Mechanisms of Action

In-depth studies have revealed that the anticancer effects of certain 1,3,4-thiadiazole derivatives are mediated through the modulation of critical cellular signaling pathways, primarily leading to apoptosis.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of this pathway.[5]

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibits

Induction of Apoptosis

A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Studies have shown that 1,3,4-thiadiazole derivatives can trigger apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[6] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

G Thiadiazole 1,3,4-Thiadiazole Derivative Mitochondria Mitochondria Thiadiazole->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Experimental Protocols for Biological Evaluation

To assess the bioactivity of newly synthesized 1,3,4-thiadiazole derivatives, a variety of in vitro assays are employed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: [6]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • After incubation, the treatment medium is removed, and MTT solution is added to each well.

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

Experimental Protocol: [6]

  • Cells are treated with the test compounds for the desired time.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • The cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry.

  • The data is analyzed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G A Cell Seeding B Compound Treatment A->B C Staining with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Data Interpretation (Apoptosis Quadrants) D->E

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a highly promising framework for the development of new bioactive compounds. The extensive research into their synthesis and biological activities, particularly in the field of oncology, has provided a solid foundation for future drug discovery efforts. While a significant body of work exists for 1,3,4-thiadiazoles, the related 1,3,4-thiadiazine core remains a relatively underexplored area. Future research should be directed towards a more thorough investigation of 1,3,4-thiadiazine derivatives to unlock their therapeutic potential. Elucidating their mechanisms of action and identifying their specific molecular targets will be crucial steps in translating these promising compounds into clinical candidates. The methodologies and insights gained from the study of 1,3,4-thiadiazoles can serve as a valuable guide for the exploration of their six-membered ring counterparts.

References

An In-Depth Technical Guide to the Theoretical and Computational-Based Studies of 5-phenyl-6H-1,3,4-thiadiazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-phenyl-6H-1,3,4-thiadiazin-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific research on this exact molecule, this paper establishes a framework for its computational analysis by drawing parallels with studies on the closely related 1,3,4-thiadiazole and broader 1,3,4-thiadiazine derivatives. This document outlines potential synthetic routes, available spectral data, and detailed protocols for in-silico evaluation, including Density Functional Theory (DFT) calculations, molecular orbital analysis, and molecular docking. The aim is to equip researchers with the necessary theoretical and methodological background to explore the structure-activity relationships and potential therapeutic applications of this compound.

Introduction

The 1,3,4-thiadiazine scaffold is a six-membered heterocyclic ring system containing one sulfur and two nitrogen atoms. Derivatives of 1,3,4-thiadiazine have garnered interest in medicinal chemistry due to their diverse pharmacological activities, which are attributed to the unique electronic and structural properties of the ring. The N-C-S linkage within the thiadiazine ring is considered a key pharmacophore.

This guide focuses specifically on this compound. While extensive research exists for its five-membered ring analogue, 5-phenyl-1,3,4-thiadiazol-2-amine, the six-membered thiadiazine derivative remains largely unexplored in theoretical and computational literature. This document aims to bridge this gap by presenting a structured approach to its in-silico investigation.

Synthesis and Characterization

The synthesis of 1,3,4-thiadiazine derivatives often involves the cyclization of thiosemicarbazide precursors. A plausible synthetic pathway for this compound is outlined below.

G cluster_reactants Reactants cluster_product Product Phenacyl_bromide Phenacyl bromide Reaction Cyclocondensation Phenacyl_bromide->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Target_Molecule This compound Reaction->Target_Molecule

Figure 1: Proposed synthesis of this compound.
Experimental Data

While comprehensive experimental data for this compound is scarce, mass spectrometry data is available, confirming its molecular weight and fragmentation pattern.

Compound Technique Key Data Points (m/z)
This compoundMS (GC)Molecular Ion (M+): 191.06
N-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amineMS (GC)Molecular Ion (M+): 205.08

Table 1: Available Mass Spectrometry Data.[1][2]

Theoretical and Computational Methodologies

In the absence of direct computational studies for this compound, this section outlines a robust framework for its theoretical analysis based on established methods for similar heterocyclic systems.

G Start Structure of this compound DFT Density Functional Theory (DFT) Calculations Start->DFT Geometry Geometry Optimization DFT->Geometry Electronic Electronic Properties (HOMO, LUMO, MEP) DFT->Electronic Vibrational Vibrational Frequencies (IR, Raman) DFT->Vibrational Docking Molecular Docking Geometry->Docking End Structure-Activity Relationship (SAR) Insights Electronic->End Target Target Identification (e.g., Kinases, Enzymes) Docking->Target Binding Binding Mode and Affinity Prediction Docking->Binding MD Molecular Dynamics (MD) Simulations Binding->MD Stability Complex Stability and Dynamics MD->Stability Stability->End

Figure 2: Workflow for theoretical and computational analysis.
Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, stability, and reactivity.

3.1.1. Protocol for Geometry Optimization and Electronic Property Calculation

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common and reliable choice for organic molecules.

  • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions to accurately describe the electronic distribution.

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).

    • Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Parameter Description Significance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity.
MEP 3D map of the electrostatic potential.Identifies positive (electron-deficient) and negative (electron-rich) regions of the molecule.

Table 2: Key Parameters from DFT Calculations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

3.2.1. Protocol for Molecular Docking Studies

  • Software: AutoDock, Glide, GOLD, or similar docking programs.

  • Ligand Preparation: The optimized 3D structure of this compound (from DFT calculations) is prepared by adding hydrogens and assigning charges.

  • Target Preparation: A protein target of interest (e.g., an enzyme or receptor implicated in a disease) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogens are added.

  • Docking Simulation: The ligand is placed in the binding site of the target protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose.

  • Analysis: The resulting docked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Potential Applications and Future Directions

The theoretical and computational studies outlined in this guide can pave the way for a deeper understanding of the chemical and biological properties of this compound. By predicting its reactivity, spectral properties, and potential interactions with biological targets, these in-silico methods can guide future experimental work, including:

  • Synthesis of Derivatives: DFT calculations can help in predicting the reactivity of different sites on the molecule, guiding the synthesis of novel derivatives with potentially enhanced biological activity.

  • Biological Screening: Molecular docking studies can identify potential protein targets, allowing for more focused and efficient biological screening.

  • Structure-Activity Relationship (SAR) Studies: By combining computational data with experimental results for a series of related compounds, robust SAR models can be developed to optimize the lead compound for desired therapeutic properties.

Conclusion

While there is a notable absence of specific theoretical and computational research on this compound, the methodologies and frameworks are well-established. This technical guide provides a comprehensive roadmap for researchers to initiate and conduct in-depth in-silico investigations of this promising heterocyclic compound. By leveraging the power of computational chemistry, the scientific community can unlock the potential of this compound and its derivatives for applications in drug discovery and materials science.

References

Tautomerism and Stability of 6H-1,3,4-Thiadiazine Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6H-1,3,4-thiadiazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, appearing in compounds with a range of biological activities. A thorough understanding of its tautomeric preferences and inherent stability is crucial for rational drug design, synthesis, and the interpretation of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the current state of knowledge regarding the tautomerism and stability of 6H-1,3,4-thiadiazine systems, drawing from available spectroscopic, crystallographic, and synthetic data.

Core Concepts: Tautomeric Possibilities

The 6H-1,3,4-thiadiazine ring system, particularly when substituted with groups capable of proton migration, can theoretically exist in several tautomeric forms. The primary forms include the 6H-tautomer, alongside potential 2H- and 4H-tautomers arising from the migration of a proton to one of the ring nitrogen atoms. Furthermore, the presence of amino or hydroxyl substituents introduces the possibility of imino/amino and keto/enol or thione/thiol tautomerism, respectively.

Caption: Potential amino-imino tautomerism in a 2-substituted 6H-1,3,4-thiadiazine.

Evidence for the Predominance of the 6H-Tautomer

Current experimental data strongly indicates that the 6H-tautomer is the most stable and predominantly observed form of 2,5-disubstituted 1,3,4-thiadiazines in both solution and the solid state.

Spectroscopic Evidence

Proton and Carbon NMR (¹H and ¹³C NMR) spectroscopy are powerful tools for elucidating the tautomeric form of heterocyclic compounds. In the case of 6H-1,3,4-thiadiazines, the presence of a characteristic signal for the methylene protons (CH₂) at the C6 position is a definitive marker for the 6H-tautomer. Studies on newly synthesized 2-hydroxyethylamino-5-substituted 6H-1,3,4-thiadiazine hydrobromides have consistently shown a singlet corresponding to these 6-CH₂ protons, confirming the formation and stability of the 6H-1,3,4-thiadiazine ring. Importantly, it has been noted that even after long-term storage, these compounds do not show signs of isomerization or decomposition, highlighting the inherent stability of the 6H-form.

Crystallographic Evidence

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. A study on (Z)-N-(5-phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-ylidene)prop-2-en-1-aminium bromide, a derivative of the 6H-1,3,4-thiadiazine system, confirmed its structure as the 6H-tautomer. The crystal structure clearly shows the methylene group at the 6-position and provides precise bond lengths and angles for the heterocyclic ring, serving as a benchmark for this class of compounds.

Stability of the 6H-1,3,4-Thiadiazine System

The stability of the 6H-1,3,4-thiadiazine ring is a key consideration for its application in drug development. The available literature suggests that this heterocyclic system is generally stable under normal storage conditions. The cyclocondensation reaction of 4-substituted thiosemicarbazides with α-haloketones, a common synthetic route, reliably yields the 6H-1,3,4-thiadiazine structure without the formation of alternative isomeric heterocycles when the reaction is conducted under appropriate conditions.

It is important to note, however, that the 1,3,4-thiadiazine system possesses an antiaromatic 8π-electron system, which could theoretically undergo valence isomerization to form mercaptopyrazoles. Despite this possibility, appropriately substituted 6H-1,3,4-thiadiazines have been found to be stable and do not undergo such ring transformations in storage or in aqueous solutions.

Experimental Protocols

General Synthesis of 2-Amino-5-substituted-6H-1,3,4-thiadiazine Hydrobromides

This protocol is adapted from the synthesis of 2-hydroxyethylamino-5-substituted 6H-1,3,4-thiadiazine hydrobromides.

Materials:

  • 4-Substituted thiosemicarbazide

  • Appropriate α-bromoacetophenone

  • Absolute ethanol

  • Dry diethyl ether

Procedure:

  • Dissolve the 4-substituted thiosemicarbazide (1 equivalent) in absolute ethanol.

  • To this solution, add a solution of the corresponding α-bromoacetophenone (1 equivalent) in absolute ethanol.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature.

  • Add dry diethyl ether to the cooled solution to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow start Start Materials: 4-Substituted Thiosemicarbazide α-Bromoacetophenone dissolve Dissolve in Absolute Ethanol start->dissolve reflux Reflux for 30 min dissolve->reflux filter Hot Filtration reflux->filter cool Cool to RT filter->cool precipitate Precipitate with Dry Diethyl Ether cool->precipitate isolate Isolate Product by Filtration precipitate->isolate product 2-Amino-5-substituted-6H-1,3,4-thiadiazine Hydrobromide isolate->product

Caption: General workflow for the synthesis of 6H-1,3,4-thiadiazine hydrobromides.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The key diagnostic signal is a singlet in the region of δ 4.0-4.5 ppm corresponding to the two protons of the CH₂ group at the 6-position. Other signals will correspond to the specific substituents on the thiadiazine ring.

  • ¹³C NMR: The carbon of the CH₂ group at the 6-position typically appears in the range of δ 20-30 ppm.

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., ethanol/ether). The resulting crystallographic data provides definitive proof of the 6H-tautomeric structure.

Quantitative Data Summary

At present, there is a lack of quantitative data in the literature regarding the relative energies and equilibrium constants of the different potential tautomers of 6H-1,3,4-thiadiazine systems. The overwhelming experimental evidence points to the singular stability of the 6H-tautomer. The following table summarizes the qualitative stability observations.

System Observed Tautomer Method of Observation Stability Notes Reference
2-Hydroxyethylamino-5-substituted 6H-1,3,4-thiadiazine hydrobromides6H-tautomer¹H NMR, ¹³C NMRStable upon long-term storage; no isomerization observed.
(Z)-N-(5-phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-ylidene)prop-2-en-1-aminium bromide6H-tautomerX-ray CrystallographyStructurally confirmed in the solid state.

Future Directions and Unanswered Questions

While the stability of the 6H-tautomer is well-supported by current data, a more in-depth, quantitative understanding of the tautomeric landscape of 6H-1,3,4-thiadiazine systems would be highly beneficial for the drug discovery community. Key areas for future research include:

  • Computational Studies: High-level quantum chemical calculations (e.g., Density Functional Theory - DFT) are needed to determine the relative energies of all possible tautomers of various substituted 6H-1,3,4-thiadiazines in both the gas phase and in different solvents. This would provide a theoretical framework for understanding the observed stability of the 6H-form and could predict whether specific substitution patterns might favor other tautomers.

Computational_Workflow start Define Substituted 6H-1,3,4-Thiadiazine tautomers Generate All Possible Tautomeric Structures start->tautomers dft Perform DFT Calculations (Gas Phase & Solvated) tautomers->dft energies Calculate Relative Energies and Thermodynamic Properties dft->energies analysis Analyze Results to Determine the Most Stable Tautomer energies->analysis conclusion Predict Tautomeric Preferences analysis->conclusion

Caption: Proposed computational workflow for studying 6H-1,3,4-thiadiazine tautomerism.

  • Advanced Spectroscopic Studies: Variable-temperature NMR studies and investigations in a wider range of solvents with varying polarities and hydrogen-bonding capabilities could reveal the presence of minor tautomers in equilibrium with the major 6H-form.

  • pH-Dependent Studies: Investigating the stability and potential tautomeric shifts of 6H-1,3,4-thiadiazine systems under different pH conditions would be highly relevant for understanding their behavior in biological systems.

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Activity of 5-Aryl-1,3,4-Thiadiazine and Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Evaluation of the in vitro antimicrobial potential of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and related heterocyclic compounds against pathogenic strains.

Note on Availability of Data: Extensive literature searches did not yield specific in vitro antimicrobial activity data for the compound this compound. The data presented herein pertains to the closely related and extensively studied 5-phenyl-1,3,4-thiadiazol-2-amine and its derivatives, which serve as a pertinent reference for researchers investigating the antimicrobial properties of phenyl-substituted thiadiazole and thiadiazine scaffolds.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against a panel of pathogenic bacterial and fungal strains. These compounds share a common structural motif with the target compound and provide valuable insights into the potential antimicrobial spectrum.

Table 1: Antibacterial Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines [1]

Compound IDR-group (Substitution on Phenyl Ring)Staphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
4a H----
4b 4-Cl----
4c 4-F----
Ciprofloxacin (Standard) -18-2018-2020-2420-24

Note: Specific MIC values for each bacterial strain were not explicitly detailed in the provided search results, but compounds 4a, 4b, and 4c were noted to possess significant antibacterial activity.[1] Fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown MIC values of 20–28 μg/mL against S. aureus and B. subtilis.[2]

Table 2: Antifungal Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines [1]

Compound IDR-group (Substitution on Phenyl Ring)Aspergillus niger (MIC, µg/mL)Candida albicans (MIC, µg/mL)
4f 4-OH--
4g 4-OCH₃--
Fluconazole (Standard) -24-2624-26

Note: Specific MIC values for each fungal strain were not explicitly detailed in the provided search results, but compounds 4f and 4g were noted to possess significant antifungal activity.[1] Derivatives with oxygenated substituents on the phenyl ring have shown MIC values of 32–42 μg/mL against A. niger and C. albicans.[2]

Experimental Protocols

Detailed methodologies for two standard in vitro antimicrobial susceptibility tests are provided below. These protocols can be adapted for the evaluation of this compound.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the zone of growth inhibition around a disk impregnated with the test compound.[3][4]

Materials:

  • Mueller-Hinton Agar (MHA) plates[5]

  • Sterile cotton swabs[3]

  • Test compound solution (of known concentration)

  • Standard antibiotic disks (e.g., Ciprofloxacin)[1]

  • Forceps[6]

  • Incubator (35 ± 2°C)[3]

  • 0.5 McFarland turbidity standard[5]

  • Bacterial culture (18-24 hours old) in broth

  • Metric ruler or caliper

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[5]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[3][5]

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[3]

  • Allow the plate to dry for a few minutes with the lid slightly ajar.[7]

  • Disk Application: Using sterile forceps, apply paper disks impregnated with the test compound onto the surface of the inoculated MHA plate.[6] Also apply a standard antibiotic disk as a positive control and a disk impregnated with the solvent used to dissolve the test compound as a negative control.

  • Ensure the disks are placed at least 24 mm apart and not too close to the edge of the plate.[7] Gently press each disk to ensure complete contact with the agar surface.[3]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[3]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm) using a metric ruler or caliper.[7] The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.[7]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Sterile 96-well microtiter plates[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth[8]

  • Test compound stock solution

  • Bacterial inoculum prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL)[10]

  • Multipipettor or multichannel pipette[9]

  • Incubator (35 ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[9]

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[9]

  • Inoculation: Add a standardized bacterial inoculum to each well (except for the sterility control wells) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.[8]

    • Sterility Control: Wells containing only broth to check for contamination.[8]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well appears clear).[8] This can be assessed visually or by using a plate reader to measure optical density.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B Standardized Inoculum C Apply Antimicrobial Disks (Test & Control) B->C Uniform Bacterial Lawn D Incubate at 35°C for 16-18 hours C->D Diffusion of Antimicrobial E Measure Zone of Inhibition (mm) D->E Visible Zones of No Growth F Interpret Results (Susceptible, Intermediate, Resistant) E->F Compare to Standards

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Plate Preparation cluster_inoc Inoculation & Incubation cluster_read Result Determination P1 Dispense Broth into 96-Well Plate P2 Create Serial Dilutions of Test Compound P1->P2 Prepare Dilution Series I1 Add Standardized Bacterial Inoculum P2->I1 Inoculate Wells I2 Incubate at 35°C for 16-20 hours I1->I2 Allow for Bacterial Growth R1 Visually Inspect Wells for Turbidity I2->R1 Observe Growth Patterns R2 Determine Lowest Concentration with No Growth (MIC) R1->R2 Identify MIC Value

Caption: Workflow for the broth microdilution MIC determination.

References

Application Notes and Protocols for Evaluating the Anticonvulsant Effects of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide for the preclinical evaluation of the anticonvulsant potential of 5-phenyl-6H-1,3,4-thiadiazin-2-amine. The quantitative data presented are illustrative examples based on common findings for analogous compounds in the scientific literature, as specific experimental results for this particular molecule were not available in the public domain at the time of this writing. Researchers should generate their own data for this specific compound.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. The search for novel, more effective, and safer antiepileptic drugs is a continuous effort in pharmaceutical research. The 1,3,4-thiadiazole and related thiadiazine scaffolds have been identified as promising pharmacophores for the development of new anticonvulsant agents.[1][2][3][4] This document outlines the standard experimental protocols for assessing the anticonvulsant efficacy and potential neurotoxicity of the novel compound, this compound, in established rodent models.

The primary screening of anticonvulsant candidates typically involves two well-established models: the maximal electroshock (MES) seizure model, which is indicative of activity against generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ)-induced seizure model, which suggests efficacy against absence seizures.[1][5][6][7] A preliminary assessment of motor impairment and neurotoxicity is commonly conducted using the rotarod test.[7][8][9][10]

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experimental protocols.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

CompoundDose (mg/kg)Number of Animals Protected / Total% ProtectionED₅₀ (mg/kg) (95% CI)
Vehicle Control -0/100-
Phenytoin (Standard) 2510/10100Reference
This compound 10e.g., 2/1020Calculated Value
30e.g., 5/1050
100e.g., 8/1080

Table 2: Anticonvulsant Activity in the Pentylenetetrazole (PTZ)-Induced Seizure Model

CompoundDose (mg/kg)Number of Animals Protected / Total% ProtectionED₅₀ (mg/kg) (95% CI)
Vehicle Control -0/100-
Diazepam (Standard) 510/10100Reference
This compound 10e.g., 1/1010Calculated Value
30e.g., 4/1040
100e.g., 7/1070

Table 3: Neurotoxicity Assessment using the Rotarod Test

CompoundDose (mg/kg)Number of Animals Exhibiting Motor Impairment / Total% ImpairmentTD₅₀ (mg/kg) (95% CI)
Vehicle Control -0/100-
Phenytoin (Standard) 10010/10100Reference
This compound 30e.g., 0/100Calculated Value
100e.g., 2/1020
300e.g., 5/1050

Table 4: Protective Index

CompoundMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀ / ED₅₀)
This compound From Table 1From Table 2From Table 3Calculated Value

Experimental Protocols

Animals
  • Species: Swiss albino mice or Wistar rats are commonly used.[1][11]

  • Weight: Mice (25-30 g), Rats (200-250 g).[12]

  • Housing: Animals should be housed in groups of 5-6 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.[13]

Drug Administration
  • Vehicle: The compound can be dissolved or suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) or a solution containing a small percentage of Tween 80 in saline.

  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration is typical.

  • Dosing: The test compound is administered at various doses (e.g., 10, 30, 100 mg/kg) to different groups of animals. A vehicle control group and a positive control group (e.g., Phenytoin for MES, Diazepam for PTZ) should be included.

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.[5][11] The endpoint is the abolition of the tonic hind limb extension phase of the seizure.

  • Apparatus: An electroconvulsometer with corneal electrodes.

  • Procedure:

    • Administer the test compound, vehicle, or standard drug at a predetermined time before the electroshock (e.g., 30 or 60 minutes).

    • Apply a drop of saline or local anesthetic (e.g., 0.5% proparacaine hydrochloride) to the eyes of the animal to ensure good electrical contact and reduce discomfort.[14]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.[14]

    • Observe the animal for the presence or absence of the tonic hind limb extension.

    • Protection is defined as the complete absence of the tonic hind limb extension.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to screen for compounds that may be effective against absence seizures.[6][15] PTZ is a GABA-A receptor antagonist that induces clonic seizures.

  • Apparatus: Observation chambers for individual animals.

  • Procedure:

    • Administer the test compound, vehicle, or standard drug at a predetermined time before PTZ injection (e.g., 30 or 60 minutes).

    • Administer a convulsant dose of PTZ (e.g., 70-85 mg/kg) subcutaneously (s.c.) or intraperitoneally (i.p.).

    • Immediately place the animal in an individual observation chamber and observe for 30 minutes.[16]

    • Record the occurrence of seizures. Seizures are often scored on a scale, but for screening purposes, protection is typically defined as the absence of generalized clonic seizures lasting for at least 5 seconds.

Rotarod Neurotoxicity Test

This test assesses motor coordination and balance to evaluate the potential neurological deficits or sedative effects of the test compound.[8][9][13][17]

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice).

  • Procedure:

    • Train the animals on the rotarod for a few sessions on the day before the experiment, until they can remain on the rod rotating at a low speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes).

    • On the test day, administer the test compound, vehicle, or standard drug.

    • At the time of peak drug effect (determined from the MES or PTZ tests), place the animal on the rotarod, which is set to rotate at a specific speed (e.g., 20-25 rpm).

    • Record the time the animal remains on the rod, up to a cutoff time (e.g., 180 seconds).

    • Motor impairment (neurotoxicity) is indicated if the animal falls off the rod within the cutoff time.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Caption: Workflow for the Pentylenetetrazole (PTZ)-Induced Seizure Test.

Caption: Workflow for the Rotarod Neurotoxicity Test.

References

Application Notes: Anticancer Properties of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine Derivatives on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] Derivatives of 5-phenyl-6H-1,3,4-thiadiazin-2-amine, a class of compounds containing this core structure, have been the subject of extensive research for their potential as novel chemotherapeutic agents. The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to effectively cross cellular membranes and interact with various biological targets, leading to cytotoxic effects in a range of human cancer cell lines.[1][2] This document provides an overview of the anticancer properties of these compounds, detailed experimental protocols for their evaluation, and a summary of their activity.

Mechanism of Action

The anticancer activity of 5-phenyl-1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with critical cellular processes. The 1,3,4-thiadiazole structure is considered a bioisostere of pyrimidine, suggesting it may interfere with DNA replication.[3] Furthermore, these compounds have been shown to inhibit various molecular targets crucial for cancer cell proliferation and survival, including tyrosine kinases such as EGFR and Abl, and to induce apoptosis and cell cycle arrest.[1][4] Some derivatives have also been found to promote the production of reactive oxygen species (ROS), leading to apoptotic cell death.[3]

Data Summary

The cytotoxic activity of various 5-phenyl-1,3,4-thiadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Compound ID/DerivativeCell LineCancer TypeIC50 (µM)Reference
Series 14a-c MCF-7Breast2.32 - 8.35[4]
HepG2Liver2.32 - 8.35[4]
Series 18a-h HCT-116Colon2.03 - 37.56[4]
HepG2Liver2.03 - 37.56[4]
Series 8a,d-f A549Lung1.62 - 10.21[4]
MDA-MB-231Breast1.62 - 10.21[4]
Compound 22d MCF-7Breast1.52[4]
HCT-116Colon10.3[4]
Series 32a,d HepG2Liver3.31 - 9.31[4]
MCF-7Breast3.31 - 9.31[4]
Compound 2g LoVoColon2.44[5]
MCF-7Breast23.29[5]
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amine MDA-MB-231Breast> Cisplatin[6]
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine MDA-MB-231Breast> Cisplatin[6]
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine MDA-MB-231Breast> Cisplatin[6]
Compound 2h SK-MEL-2Skin4.27 µg/ml[7][8]
HCT15Colon8.25 µg/ml[7][8]
Compound 2j SK-OV-3Ovarian7.35 µg/ml[7][8]
Compound 2b A549Lung9.40 µg/ml[7][8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the 5-phenyl-1,3,4-thiadiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 5-phenyl-1,3,4-thiadiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by the test compounds.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • 5-phenyl-1,3,4-thiadiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_compounds Treat with Compound (IC50) seed_cells->treat_compounds harvest_cells Harvest and Wash Cells treat_compounds->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Add Annexin V-FITC & PI resuspend->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry

Workflow for the Annexin V/PI Apoptosis Assay.
Signaling Pathway Analysis (Western Blot)

This protocol is used to investigate the effect of the compounds on specific protein expression levels within a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Bax, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling_Pathway_Diagram cluster_pathway Potential Signaling Pathway compound 5-Phenyl-1,3,4-thiadiazole Derivative EGFR EGFR compound->EGFR Inhibition Abl Abl Kinase compound->Abl Inhibition Apoptosis Apoptosis Induction compound->Apoptosis CellCycle Cell Cycle Arrest EGFR->CellCycle Regulation Abl->CellCycle Regulation

Potential Signaling Pathways for 1,3,4-Thiadiazole Derivatives.

References

Application Notes and Protocols: 5-Phenyl-1,3,4-thiadiazol-2-amine as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are integral to numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. The involvement of CAs in various pathologies, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 5-Phenyl-1,3,4-thiadiazol-2-amine and its analogues have garnered interest as potential carbonic anhydrase inhibitors. The core structure allows for modifications that can modulate the inhibitory potency and selectivity against different CA isoforms.

Note on Nomenclature: The requested compound, 5-phenyl-6H-1,3,4-thiadiazin-2-amine, is a thiadiazine. However, the vast majority of scientific literature focuses on the closely related and more extensively studied 5-phenyl-1,3,4-thiadiazol-2-amine as a carbonic anhydrase inhibitor. This document will proceed with the available information on the thiadiazole analogue and its derivatives.

Data Presentation

While specific inhibitory data for the parent compound, 5-phenyl-1,3,4-thiadiazol-2-amine, is not extensively reported, the following table summarizes the inhibitory activities of closely related 5-amino-1,3,4-thiadiazole derivatives against various carbonic anhydrase isoforms. This data provides a comparative baseline for the potential efficacy of the target compound.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected 5-Amino-1,3,4-thiadiazole Derivatives

CompoundCA IsoformActivity TypeValue (µM)
5-amino-1,3,4-thiadiazole-2-sulfonamideBovine CAIC50 (hydratase)1.5[1]
5-amino-1,3,4-thiadiazole-2-sulfonamideBovine CAIC50 (esterase)2.4[1]
Acetazolamide (Standard)Bovine CAIC50 (hydratase)3.4[1]
Acetazolamide (Standard)Bovine CAIC50 (esterase)5.9[1]
Novel Amide Derivative 5Bovine CAIC50 (hydratase)0.179[1]
Novel Amide Derivative 5Bovine CAIC50 (esterase)0.225[1]
Novel Amide Derivative 5Bovine CAKi0.351[1]
Novel Amide Derivative 6Bovine CAIC50 (hydratase)0.758[1]
Novel Amide Derivative 6Bovine CAIC50 (esterase)0.194[1]
Novel Amide Derivative 6Bovine CAKi0.208[1]
Novel Amide Derivative 7Bovine CAIC50 (hydratase)0.978[1]
Novel Amide Derivative 7Bovine CAIC50 (esterase)0.205[1]
Novel Amide Derivative 7Bovine CAKi0.232[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

This protocol describes a common method for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine via the cyclization of benzoyl thiosemicarbazide.

Materials:

  • 4-substituted benzoyl thiosemicarbazide

  • Concentrated sulfuric acid

  • Methanol

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Preparation of Benzoyl Thiosemicarbazide:

    • Dissolve thiosemicarbazide (0.015 mol) and the corresponding benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.

    • Reflux the reaction mixture for 8-10 hours.[2]

    • After reflux, pour the resulting solution into an ice-water mixture.

    • Collect the separated solid by filtration, dry it, and recrystallize from rectified spirit.[2]

  • Cyclization to 5-Phenyl-1,3,4-thiadiazol-2-amine:

    • Carefully add the synthesized benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking.[2]

    • Heat the mixture to 60-70°C for 5 hours.[2]

    • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.

    • Filter the solid product, wash it thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This protocol outlines a colorimetric assay to determine the inhibitory effect of 5-phenyl-1,3,4-thiadiazol-2-amine on carbonic anhydrase activity, using the hydrolysis of p-nitrophenyl acetate (p-NPA) as the substrate.

Materials:

  • Purified carbonic anhydrase (e.g., from bovine erythrocytes)

  • 5-phenyl-1,3,4-thiadiazol-2-amine (test inhibitor)

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-SO4 buffer (0.05 M, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 348 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and acetazolamide in DMSO.

    • Prepare a 3 mM solution of p-NPA in a suitable solvent like acetone.

    • Prepare a working solution of carbonic anhydrase in Tris-SO4 buffer.

  • Assay Protocol:

    • In a 3 mL cuvette or microplate well, add 1.2 mL of the 3 mM p-NPA substrate solution.[1]

    • Add varying concentrations of the test inhibitor (e.g., 50, 100, 150, 200, and 300 µL of a stock solution) and adjust the volume to 1.5 mL with distilled water.[1] A control with no inhibitor should also be prepared.

    • Initiate the reaction by adding 1.4 mL of 0.05 M Tris-SO4 buffer (pH 7.4) and 0.1 mL of the enzyme solution, bringing the total volume to 3 mL.[1]

    • Immediately measure the change in absorbance at 348 nm over a period of 3 minutes.[1] The rate of p-nitrophenol formation is proportional to the CA activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Visualizations

experimental_workflow Experimental Workflow for CA Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock Solution add_inhibitor Add Inhibitor (Varying Concentrations) prep_inhibitor->add_inhibitor prep_substrate Prepare p-NPA Substrate Solution add_substrate Add Substrate (p-NPA) to wells prep_substrate->add_substrate prep_enzyme Prepare CA Working Solution initiate_reaction Initiate Reaction with CA Enzyme prep_enzyme->initiate_reaction add_substrate->add_inhibitor add_inhibitor->initiate_reaction measure_absorbance Measure Absorbance at 348 nm initiate_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

signaling_pathway Carbonic Anhydrase in Cellular pH Regulation CO2 CO2 (Cellular Respiration) CA Carbonic Anhydrase (CA) CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 (Carbonic Acid) CA->H2CO3 Catalyzes HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_ion H+ H2CO3->H_ion pH_regulation Intracellular pH Regulation HCO3->pH_regulation H_ion->pH_regulation Inhibitor 5-Phenyl-1,3,4-thiadiazol-2-amine Inhibitor->CA Inhibits

Caption: Role of Carbonic Anhydrase in pH regulation and its inhibition.

Signaling Pathways

Carbonic anhydrases are crucial nodes in cellular signaling, primarily through their regulation of pH and the production of bicarbonate, a signaling molecule itself.

  • pH Homeostasis: By catalyzing the rapid interconversion of CO2 and bicarbonate, CAs are fundamental to maintaining intracellular and extracellular pH within a narrow physiological range. This is critical for the function of numerous pH-sensitive enzymes and cellular processes. Inhibition of CA can disrupt this balance, leading to changes in cellular function.

  • CO2/Bicarbonate Sensing: Cells can sense changes in CO2 and bicarbonate concentrations, which in turn can trigger various signaling cascades. Bicarbonate has been shown to directly activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP), a key second messenger involved in a multitude of cellular responses. By modulating the local concentration of bicarbonate, CA inhibitors can indirectly influence these signaling pathways.

  • Ion Transport: The activity of many ion transporters is coupled to the pH gradient across the cell membrane, which is influenced by CA activity. Inhibition of CA can therefore affect the transport of ions such as Na+, K+, and Cl-, impacting cellular volume, excitability, and other physiological functions.

The development of specific inhibitors for different CA isoforms, such as those based on the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold, offers a promising avenue for the targeted modulation of these signaling pathways in various disease states. Further research into the isoform selectivity and in vivo efficacy of these compounds is warranted.

References

Application Notes and Protocols for Novel Drug Design Using 5-phenyl-6H-1,3,4-thiadiazin-2-amine as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenyl-6H-1,3,4-thiadiazin-2-amine core is a promising heterocyclic scaffold for the development of novel therapeutic agents. Derivatives of the closely related 1,3,4-thiadiazole and thiadiazine class of compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this scaffold in drug design, focusing on the synthesis of new derivatives and their evaluation as potential antimicrobial and anticancer agents. The unique structural features of the 1,3,4-thiadiazine ring system offer opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.[2]

Rationale for Drug Design

The 1,3,4-thiadiazine nucleus, a six-membered ring containing one sulfur and two nitrogen atoms, is a key pharmacophore that can be readily functionalized.[2] The presence of the phenyl group at the 5-position and the primary amine at the 2-position provides two key sites for chemical modification (R1 and R2 in the general structure below), allowing for the exploration of a diverse chemical space to identify novel drug candidates.

Synthesis of this compound Derivatives

A general synthetic strategy for the derivatization of the this compound scaffold is outlined below. This involves the initial synthesis of the core scaffold followed by diversification at the 2-amino position.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization A Phenacyl bromide C Cyclocondensation A->C B Thiosemicarbazide B->C D This compound C->D F Coupling Reaction D->F E Carboxylic Acid / Acid Chloride / Sulfonyl Chloride E->F G Novel this compound Derivatives F->G G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_0 MAPK/ERK Signaling Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription G cluster_0 Intrinsic Apoptosis Pathway Stress Cellular Stress (e.g., DNA damage) BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for the Synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine derivatives, a class of heterocyclic compounds with demonstrated antiproliferative activity. The core of this synthesis involves the cyclization of a 4-substituted thiosemicarbazide with an α-halo ketone, such as phenacyl bromide.

Introduction

The 1,3,4-thiadiazine scaffold is a six-membered heterocyclic ring system containing sulfur and nitrogen atoms, which has garnered interest in medicinal chemistry due to its biological activities. Derivatives of this scaffold have been shown to act as multitargeted inhibitors of key signaling proteins in cancer, such as EGFR, BRAFV600E, and VEGFR-2.[1] This protocol outlines a straightforward and efficient method for the synthesis of 2-amino-5-phenyl-6H-1,3,4-thiadiazinium bromides.

General Synthetic Strategy

The synthesis of the this compound core is achieved through the reaction of a 4-substituted thiosemicarbazide with an α-bromoacetophenone in ethanol at room temperature. This reaction proceeds to form the cyclized 2-substituted-amino-1,3,4-thiadiazinium bromide product in high yields.[1] The resulting hydrobromide salt can be used directly or neutralized to the free amine for further derivatization or biological testing.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-amino-5-phenyl-6H-1,3,4-thiadiazin-3-ium bromides[1]
  • In a suitable flask, combine the 4-substituted thiosemicarbazide (1.0 mmol) and the desired 2-bromo-1-phenylethanone derivative (1.0 mmol) in 30 mL of ethanol at a cool temperature.

  • Stir the reaction mixture magnetically at room temperature for a duration of 1 to 2 hours.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid product three times with ethanol.

  • Dry the product thoroughly. For purification, the crude product can be recrystallized from hot ethanol to yield the desired 2-substituted-amino-1,3,4-thiadiazin-3-ium bromide.

Neutralization to the Free Amine (General Procedure)
  • Suspend the 2-substituted-amino-5-phenyl-6H-1,3,4-thiadiazin-3-ium bromide in a suitable solvent such as dichloromethane or ethyl acetate.

  • Wash the suspension with a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the hydrobromide salt.

  • Separate the organic layer and dry it over an anhydrous salt like sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the neutral this compound derivative.

Data Presentation

Table 1: Synthesis of 5-Aryl-2-(substituted-amino)-6H-1,3,4-thiadiazin-3-ium Bromide Derivatives [1]

Compound IDAr (from α-bromoacetophenone)R (from 4-R-thiosemicarbazide)Yield (%)Melting Point (°C)
9a PhenylPhenyl95197-198
9b Phenyl4-Chlorophenyl92203-204
9c Phenyl4-Fluorophenyl90208-209
9d 4-BromophenylPhenyl94215-216
9e 4-Bromophenyl4-Chlorophenyl91221-222
9f 4-Bromophenyl4-Fluorophenyl89228-229
9g PhenylAllyl85185-186

Table 2: Characterization Data for Selected Derivatives [1]

Compound IDMolecular FormulaIR (KBr, cm⁻¹) (N-H stretch)¹H NMR (CDCl₃, δ ppm) (CH₂ protons)
9a C₁₅H₁₄BrN₄S31643.91 (s, 2H)
9c C₁₅H₁₃BrFN₄S31733.90 (s, 2H)
9d C₁₅H₁₃Br₂N₄S31603.88 (s, 2H)

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants TSC 4-Substituted Thiosemicarbazide Reaction Stir at RT 1-2 hours TSC->Reaction 1.0 mmol BK α-Bromoacetophenone BK->Reaction 1.0 mmol Solvent Ethanol Solvent->Reaction Product 5-Phenyl-6H-1,3,4-thiadiazin-2-aminium bromide Derivative Reaction->Product Cyclization

Caption: General workflow for the synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-aminium bromide derivatives.

Proposed Signaling Pathway Inhibition

The synthesized this compound derivatives have been shown to exhibit antiproliferative activity by targeting key kinases in cancer cell signaling pathways.[1]

Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) EGFR EGFR Ligand->EGFR VEGFR2 VEGFR-2 Ligand->VEGFR2 RAS RAS EGFR->RAS VEGFR2->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR2 Inhibitor->BRAF

Caption: Inhibition of key cancer signaling pathways by this compound derivatives.

References

Application of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in Agricultural Research as a Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

5-phenyl-6H-1,3,4-thiadiazin-2-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in agricultural research due to their potential fungicidal properties. The 1,3,4-thiadiazine scaffold is recognized as a "privileged" structure in medicinal and agricultural chemistry, known to impart a wide range of biological activities, including antifungal, antibacterial, and insecticidal effects.[1][2] Research into these compounds aims to address the growing need for novel, effective, and environmentally safer fungicides to combat the increasing resistance of plant pathogens to existing treatments and to ensure global food security.

The core structure, containing a six-membered ring with one sulfur and two nitrogen atoms, along with a phenyl group, provides a versatile backbone for chemical modification to enhance efficacy and broaden the spectrum of activity against various phytopathogenic fungi. Studies on related 1,3,4-thiadiazole and 1,3,4-thiadiazine derivatives have demonstrated promising activity against a range of economically important plant pathogens.

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated in the reviewed literature, related heterocyclic compounds such as 1,3,4-thiadiazole derivatives have been investigated. One probable mode of action for these types of compounds is the inhibition of ergosterol biosynthesis in fungi.[3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. The nitrogen-carbon-sulfur (N-C-S) linkage present in the thiadiazine ring is considered a key toxophoric moiety responsible for its biological activity.[3] Further research, including molecular docking studies and enzymatic assays, is required to confirm the specific target and signaling pathway for this particular compound.

Spectrum of Activity

Derivatives of the 6H-1,3,4-thiadiazine core have shown promising in vitro activity against several mycotoxicogenic fungi that are significant contaminants of food and feed crops. These include species from the genera Aspergillus and Fusarium. For instance, certain derivatives have demonstrated notable efficacy against Aspergillus flavus, Aspergillus ochraceus, and Fusarium verticillioides.[4] The fungicidal potential of these compounds suggests their utility in controlling fungal growth on crops both pre- and post-harvest, thereby reducing mycotoxin contamination. Further in vivo testing on infected plants is necessary to validate these in vitro findings and to assess their performance under field conditions.

Quantitative Data Summary

The following tables summarize the fungicidal activity of representative 6H-1,3,4-thiadiazine derivatives against various plant pathogenic fungi. The data is presented as the minimal inhibitory concentration (MIC) required for 50% cell death (MIC50).

Table 1: Antifungal Activity of 6H-1,3,4-Thiadiazine Derivatives against Aspergillus Species

Compound ReferenceChemical StructureAspergillus flavus MIC50 (µg/mL)Aspergillus ochraceus MIC50 (µg/mL)
4a 3-(2-amino-6H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one>10012.5
4b 3-(2-amino-6H-1,3,4-thiadiazin-5-yl)-4-hydroxy-2H-chromen-2-one>100>100
5c Derivative with Coumarin Moiety>10012.5
5e Derivative with Coumarin Moiety5025

Data sourced from a study on newly synthesized 1,3,4-thiadiazines with coumarin moieties.[4]

Table 2: Antifungal Activity of 6H-1,3,4-Thiadiazine Derivatives against Fusarium Species

Compound ReferenceChemical StructureFusarium graminearum MIC50 (µg/mL)Fusarium verticillioides MIC50 (µg/mL)
4a 3-(2-amino-6H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one2525
4b 3-(2-amino-6H-1,3,4-thiadiazin-5-yl)-4-hydroxy-2H-chromen-2-one12.5100
5g Derivative with Coumarin Moiety12.56.25

Data sourced from a study on newly synthesized 1,3,4-thiadiazines with coumarin moieties.[4]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[5][6][7]

1. Preparation of Fungal Inoculum: a. Culture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many common plant pathogens) and incubate under optimal conditions until sporulation is observed. b. Harvest fungal spores by gently scraping the surface of the agar plate with a sterile loop after adding a small volume of sterile saline solution containing 0.05% Tween 80. c. Adjust the spore suspension concentration to 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Test Compound: a. Dissolve the this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Potato Dextrose Broth or RPMI 1640 medium). The final concentrations should typically range from 0.1 to 100 µg/mL.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate, resulting in a final spore concentration of approximately 0.5 x 10^4 to 2.5 x 10^4 spores/mL. b. Include positive controls (fungal inoculum without the test compound) and negative controls (broth medium only). If DMSO is used as a solvent, a vehicle control should also be included. c. Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the test compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: In Vivo Fungicide Efficacy Testing on Detached Leaves

This protocol outlines a method to assess the protective fungicidal activity of the compound on plant tissue.

1. Plant Material and Fungal Pathogen: a. Grow healthy, susceptible host plants (e.g., tomato, cucumber) under controlled greenhouse conditions. b. Prepare a spore suspension of the target pathogen (e.g., Botrytis cinerea, Phytophthora infestans) as described in Protocol 1.

2. Compound Application: a. Prepare solutions of this compound at various concentrations (e.g., 50, 100, 200 ppm) in a suitable carrier solution, often containing a surfactant to ensure even coverage. b. Detach healthy leaves from the host plants. c. Uniformly spray the adaxial and abaxial surfaces of the leaves with the test compound solutions until runoff. d. Include a negative control (sprayed with the carrier solution only) and a positive control (sprayed with a commercial fungicide).

3. Inoculation and Incubation: a. Allow the treated leaves to air dry completely. b. Place the leaves in a humid chamber (e.g., a plastic box lined with moist filter paper). c. Inoculate each leaf with a defined volume (e.g., 10 µL) of the pathogen spore suspension. d. Incubate the chambers under conditions conducive to fungal growth (e.g., 20-25°C, high humidity, specific light/dark cycle).

4. Disease Assessment: a. After a suitable incubation period (e.g., 3-7 days), assess the disease severity. b. Measure the diameter of the necrotic lesions on each leaf. c. Calculate the percentage of disease control using the following formula: Disease Control (%) = [(Lesion Diameter in Control - Lesion Diameter in Treatment) / Lesion Diameter in Control] x 100

Visualizations

Fungicide_Screening_Workflow start Start: Library of This compound and its derivatives in_vitro In Vitro Screening (Protocol 1: Broth Microdilution) start->in_vitro active_compounds Identification of Active Compounds (Low MIC Values) in_vitro->active_compounds in_vivo In Vivo Efficacy Testing (Protocol 2: Detached Leaf Assay) active_compounds->in_vivo Active inactive Inactive Compounds active_compounds->inactive Inactive pot_leads Potent Lead Compounds (High Disease Control %) in_vivo->pot_leads pot_leads->in_vitro Requires Optimization field_trials Greenhouse and Field Trials pot_leads->field_trials Promising formulation Formulation and Development field_trials->formulation end End: New Fungicide Product formulation->end

Caption: Workflow for the screening and development of novel fungicides.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase (Target Enzyme) lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Structural Integrity) ergosterol->cell_membrane compound This compound (Hypothesized) compound->enzyme Inhibition enzyme->ergosterol

Caption: Hypothetical mechanism of action via ergosterol biosynthesis inhibition.

References

Application Notes and Protocols for Molecular Docking Studies of 5-phenyl-6H-1,3,4-thiadiazin-2-amine with Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Molecular docking is a crucial in-silico technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the elucidation of binding mechanisms and the rational design of more potent and selective drug candidates.

These notes provide a detailed protocol for conducting molecular docking studies of 5-phenyl-6H-1,3,4-thiadiazin-2-amine against Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target for anticancer and antimicrobial therapies.[1]

Target Enzyme: Dihydrofolate Reductase (DHFR)

DHFR is a ubiquitous enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for drug development.

Signaling Pathway Involving DHFR

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF  Reduction DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Inhibitor 5-phenyl-6H-1,3,4- thiadiazin-2-amine (Proposed Inhibitor) Inhibitor->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) signaling pathway.

Experimental Protocols

This section outlines a detailed protocol for performing molecular docking of this compound against human DHFR.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, MOE (Molecular Operating Environment), or similar.

  • Visualization Software: PyMOL, Chimera, Discovery Studio.

  • Protein Preparation Wizard: Included in most docking software suites.

  • Ligand Preparation Tool: ChemDraw, Avogadro, or tools within the docking software.

Preparation of the Receptor (DHFR)
  • Obtain Protein Structure: Download the 3D crystal structure of human DHFR from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3NU0.[2][3]

  • Protein Preparation:

    • Load the PDB file into the molecular modeling software.

    • Remove all water molecules and heteroatoms (except for essential cofactors, if any).

    • Add hydrogen atoms and assign correct bond orders.

    • Assign partial charges to the protein atoms.

    • Perform energy minimization to relieve any steric clashes.

Preparation of the Ligand (this compound)
  • Sketch the Ligand: Draw the 2D structure of this compound using a chemical drawing tool.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Ligand Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Assign Charges: Assign appropriate partial charges to the ligand atoms.

Molecular Docking Procedure
  • Grid Generation: Define the binding site on the DHFR protein. This is typically done by defining a grid box that encompasses the active site where the native ligand binds. For DHFR, the active site is well-characterized and includes key residues like Phe31 and Ser59.[1]

  • Docking Execution:

    • Load the prepared receptor and ligand files into the docking software.

    • Set the coordinates and dimensions of the grid box.

    • Configure the docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

    • Initiate the docking run.

  • Analysis of Results:

    • Analyze the generated docking poses based on their binding energy (docking score). The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the best-scoring pose within the active site of DHFR.

    • Identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

Experimental Workflow Diagram

Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Download Protein Structure (e.g., PDB ID: 3NU0) Protein_Prep Receptor Preparation (Remove water, add hydrogens, minimize) PDB->Protein_Prep Ligand_Sketch Sketch & Convert Ligand to 3D (this compound) Ligand_Prep Ligand Preparation (Energy minimization, assign charges) Ligand_Sketch->Ligand_Prep Grid_Gen Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Gen Docking Execute Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analyze_Poses Analyze Docking Poses (Binding Energy) Docking->Analyze_Poses Visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) Analyze_Poses->Visualize Report Generate Report Visualize->Report

Caption: General workflow for molecular docking studies.

Data Presentation

The results of molecular docking studies are typically presented in a tabular format for easy comparison of different ligands or different poses of the same ligand.

Table 1: Illustrative Docking Results of this compound with DHFR (PDB: 3NU0)
LigandBinding Energy (kcal/mol)Interacting ResiduesType of Interaction
This compound (Pose 1)-8.5 (Predicted)Phe31, Ser59, Ile7Pi-Alkyl, Hydrogen Bond, Hydrophobic
This compound (Pose 2)-8.2 (Predicted)Phe31, Ala9, Leu22Pi-Pi Stacking, Hydrophobic
Methotrexate (Reference)-9.2 (Literature)Phe31, Ser59, Arg57Hydrogen Bond, Ionic Interaction

Note: The binding energy values for this compound are hypothetical and for illustrative purposes only, as specific experimental data is not available.

Conclusion

Molecular docking is a powerful computational tool for predicting the binding affinity and interaction patterns of small molecules with protein targets. The protocol described herein provides a robust framework for investigating the potential of this compound as a DHFR inhibitor. The insights gained from such studies can guide the synthesis and biological evaluation of novel thiadiazine derivatives with enhanced therapeutic potential. Further in vitro and in vivo studies are essential to validate the in-silico findings.

References

Application Notes & Protocols for the Detection of 5-phenyl-6H-1,3,4-thiadiazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-phenyl-6H-1,3,4-thiadiazin-2-amine and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical development, exhibiting a range of biological activities.[1][2] Robust and reliable analytical methods are crucial for the quantification of this analyte in various matrices during research, development, and quality control processes. This document provides detailed application notes and experimental protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Detection.

The following protocols are proposed based on established methods for structurally similar 1,3,4-thiadiazole derivatives and are intended to serve as a starting point for method development and validation for this compound.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly selective and sensitive technique for the separation and quantification of pharmaceutical compounds.[3] A reversed-phase HPLC method is proposed for the determination of this compound.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 3:7 v/v), potentially with an ion-pairing agent like octanesulfonic acid sodium salt (20 mM) and pH adjustment to around 3 with an acid like trifluoroacetic acid (0.03%).[4][5] The optimal mobile phase composition should be determined experimentally.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm or the compound's absorption maximum is recommended.[4][6]

  • Injection Volume: 10 µL

  • Internal Standard: Propylparaben can be considered as an internal standard.[4]

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical dosage forms, a simple extraction with the mobile phase followed by filtration may be sufficient.

4. Method Validation Parameters (Illustrative): The following parameters should be validated according to ICH guidelines:

  • Linearity: Assess the linear relationship between concentration and peak area over the intended range.

  • Accuracy: Determine the closeness of the measured value to the true value through recovery studies.

  • Precision: Evaluate the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Specificity: Ensure that the method is able to resolve the analyte peak from other components in the sample matrix.

Data Presentation
ParameterExpected PerformanceReference
Linearity Range1 - 50 µg/mL[4]
Correlation Coefficient (r²)> 0.999[4]
LOD0.01 - 0.1 µg/mL[7]
LOQ0.03 - 0.3 µg/mL[7]
Accuracy (Recovery)98 - 102%[4]
Precision (%RSD)< 2%[8]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System (Pump, Injector, Column) A->C B Mobile Phase Preparation B->C D UV-Vis Detector C->D E Chromatogram Acquisition D->E F Peak Integration & Quantification E->F

Caption: HPLC analysis workflow.

II. UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds with chromophoric groups.[8]

Experimental Protocol

1. Instrumentation:

  • Double-beam UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

2. Method Development:

  • Solvent Selection: A suitable solvent in which the analyte is soluble and stable, and that does not absorb in the region of analyte's absorption, should be chosen. Methanol or ethanol are common choices for thiadiazole derivatives.[9]

  • Determination of λmax: Prepare a dilute solution of this compound in the selected solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 2-20 µg/mL).

4. Quantitative Analysis:

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Data Presentation
ParameterExpected PerformanceReference
Linearity Range2 - 20 µg/mL[8]
Correlation Coefficient (r²)> 0.998[7]
Molar Absorptivity (ε)To be determined experimentally[10]

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Standard & Sample Preparation B UV-Vis Spectrum Scan (Determine λmax) A->B C Absorbance Measurement at λmax A->C B->C D Calibration Curve Construction C->D E Concentration Determination D->E

Caption: UV-Vis spectrophotometry workflow.

III. Electrochemical Detection

Electrochemical methods offer high sensitivity, rapid response, and the potential for miniaturization, making them suitable for the detection of electroactive compounds like thiadiazine derivatives.[11][12] A voltammetric method using a modified electrode is proposed.

Experimental Protocol

1. Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Gold Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

2. Method Development:

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer, acetate buffer) should be selected to provide a stable pH and conductivity.

  • Voltammetric Technique: Techniques such as Cyclic Voltammetry (CV) or Square Wave Voltammetry (SWV) can be employed. SWV often provides higher sensitivity.[11]

  • Electrode Modification (Optional): The sensitivity and selectivity can be enhanced by modifying the working electrode with materials like conductive polymers or nanoparticles.

3. Preparation of Solutions:

  • Supporting Electrolyte: Prepare the chosen buffer solution at the desired pH.

  • Standard Stock Solution: Prepare a stock solution of the analyte in a suitable solvent and dilute it with the supporting electrolyte to prepare working standards.

4. Electrochemical Measurement:

  • Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.

  • Record the background voltammogram.

  • Add a known concentration of the analyte and record the voltammogram. The appearance of a new peak will correspond to the oxidation or reduction of the analyte.

  • Optimize experimental parameters such as scan rate (for CV) or frequency and amplitude (for SWV).

  • For quantitative analysis, construct a calibration curve by plotting the peak current versus the concentration of the analyte.

Data Presentation
ParameterExpected PerformanceReference
Linearity Range0.1 - 50 µM[13]
Limit of Detection (LOD)0.06 µM[13]
Limit of Quantification (LOQ)0.09 µM[13]

Logical Relationship of Electrochemical Detection

Electrochemical_Detection Analyte This compound (Electroactive Species) Reaction Electrochemical Reaction (Oxidation or Reduction) Analyte->Reaction Electrode Working Electrode (e.g., GCE) Electrode->Reaction Potential Applied Potential (from Potentiostat) Potential->Reaction Current Measured Current Reaction->Current Concentration Analyte Concentration Current->Concentration Proportional to

Caption: Principle of electrochemical detection.

References

Application Notes and Protocols for High-Throughput Screening of a 1,3,4-Thiadiazine Compound Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazine scaffold is a heterocyclic moiety of significant interest in medicinal chemistry and drug discovery. Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of 1,3,4-thiadiazine compounds to identify "hit" compounds with desired biological activity.[2] This document outlines detailed protocols for HTS of a 1,3,4-thiadiazine library, focusing on two common assay formats: a biochemical kinase inhibition assay and a cell-based viability assay.

Key Concepts in High-Throughput Screening

High-throughput screening involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target or pathway.[3] Key stages of an HTS campaign include assay development, primary screening, confirmation, and dose-response analysis to determine the potency of hit compounds. A critical parameter for validating the quality of an HTS assay is the Z'-factor, which assesses the statistical separation between positive and negative controls.[4] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[5]

Data Presentation

The following tables represent example data that could be generated from a high-throughput screen of a 1,3,4-thiadiazine library against a target kinase and a cancer cell line.

Table 1: Kinase Inhibition HTS Results for a 1,3,4-Thiadiazine Library

Compound IDConcentration (µM)% InhibitionHit ( >50% Inhibition)
TDZ-0011085Yes
TDZ-0021012No
TDZ-0031092Yes
TDZ-0041045No
............

Table 2: Dose-Response Data for Confirmed Kinase Inhibitor Hits

Compound IDIC50 (µM)
TDZ-0012.5
TDZ-0030.8
......

Table 3: Cell Viability HTS Results for a 1,3,4-Thiadiazine Library against a Cancer Cell Line

Compound IDConcentration (µM)% ViabilityHit ( <50% Viability)
TDZ-1012035Yes
TDZ-1022095No
TDZ-1032028Yes
TDZ-1042088No
............

Table 4: Dose-Response Data for Confirmed Cytotoxic Hits

Compound IDEC50 (µM)
TDZ-1015.2
TDZ-1033.1
......

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition HTS Assay

This protocol describes a generic, luminescence-based assay to screen for inhibitors of a target protein kinase, adaptable for a 384-well plate format.[6] The assay measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates ATP consumption by the active kinase, while a high luminescence signal suggests inhibition.

Materials:

  • Recombinant Protein Kinase

  • Kinase Substrate (e.g., a generic peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 1,3,4-Thiadiazine Compound Library (in DMSO)

  • Positive Control (e.g., a known kinase inhibitor like Staurosporine)

  • Negative Control (DMSO)

  • ATP Detection Reagent (e.g., Kinase-Glo®)

  • 384-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the 1,3,4-thiadiazine library into the wells of a 384-well assay plate. Also, dispense the positive and negative controls into their designated wells.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and substrate in kinase assay buffer. Dispense 10 µL of this mix into each well of the assay plate.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 10 µL of the ATP solution to each well to initiate the reaction.

  • Reaction Incubation: Mix the plate for 1 minute and incubate at room temperature for 90 minutes.

  • Signal Detection: Add 20 µL of the ATP detection reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)

  • Determine a hit threshold (e.g., >50% inhibition).

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

Protocol 2: Cell-Based Viability HTS Assay

This protocol outlines a cell-based assay to screen for 1,3,4-thiadiazine compounds that reduce the viability of a cancer cell line, using a resazurin-based reagent in a 384-well format.[7]

Materials:

  • Cancer Cell Line (e.g., MCF-7, A549)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • 1,3,4-Thiadiazine Compound Library (in DMSO)

  • Positive Control (e.g., a known cytotoxic agent like Doxorubicin)

  • Negative Control (DMSO)

  • Cell Viability Reagent (e.g., CellTiter-Blue®)

  • 384-well black, clear-bottom, cell-culture treated plates

  • Fluorescence Plate Reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined density (e.g., 2,500 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of each compound from the 1,3,4-thiadiazine library and controls to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Equilibrate the cell viability reagent to room temperature. Add 10 µL of the reagent to each well.

  • Incubation for Signal Development: Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

Data Analysis:

  • Calculate the percent viability for each compound using the following formula: % Viability = 100 * (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control)

  • Set a hit threshold (e.g., <50% viability).

  • For hit compounds, conduct dose-response experiments to determine the EC50 value.

Visualizations

HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_followup Follow-up AssayDev Assay Development & Validation (Z') PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen LibPrep Compound Library Preparation LibPrep->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID Confirmation Hit Confirmation & Re-testing HitID->Confirmation DoseResponse Dose-Response (IC50/EC50) Confirmation->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR

Caption: General workflow for a high-throughput screening campaign.

Kinase Inhibition Assay Protocol

Kinase_Assay_Protocol start Start plate_compounds Dispense Compounds & Controls (50 nL) start->plate_compounds add_enzyme Add Kinase/Substrate Mix (10 µL) plate_compounds->add_enzyme incubate1 Incubate (60 min, RT) add_enzyme->incubate1 add_atp Add ATP to Start Reaction (10 µL) incubate1->add_atp incubate2 Incubate (90 min, RT) add_atp->incubate2 add_detection Add ATP Detection Reagent (20 µL) incubate2->add_detection incubate3 Incubate (10 min, RT) add_detection->incubate3 read_plate Read Luminescence incubate3->read_plate end End read_plate->end

Caption: Experimental workflow for the kinase inhibition HTS assay.

Example Signaling Pathway: Tyrosine Kinase Inhibition

Signaling_Pathway cluster_downstream Downstream Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Thiadiazine 1,3,4-Thiadiazine Inhibitor Thiadiazine->RTK Inhibits

Caption: Inhibition of a tyrosine kinase pathway by a 1,3,4-thiadiazine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 5-phenyl-6H-1,3,4-thiadiazin-2-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound and related heterocyclic compounds.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials (e.g., phenacyl bromide, thiosemicarbazide) or solvents can lead to side reactions or inhibit the desired transformation. Always use reagents and solvents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.

  • Atmospheric Moisture and Oxygen: Certain reactions in organic synthesis are sensitive to air and moisture. If applicable, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, can be beneficial.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can result in poor reaction rates and lower yields. Ensure the stirring is vigorous enough for the scale and viscosity of your reaction.

  • Product Decomposition: The target compound may be unstable under the reaction or workup conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.[2]

Q2: I am observing the formation of multiple side products. How can I increase the selectivity of the reaction?

A2: The formation of side products is a common challenge. To enhance selectivity:

  • Control of Reaction Temperature: Running the reaction at a lower temperature can often favor the thermodynamically more stable product and reduce the rate of side reactions.

  • Order of Reagent Addition: The sequence in which reactants are added can significantly influence the reaction pathway. Consider adding one of the reactants dropwise to maintain a low concentration and minimize polymerization or undesired reactions.

  • pH Control: For reactions involving acid or base catalysis, maintaining the optimal pH is crucial. For the final precipitation of the product, careful neutralization is required to avoid decomposition.

  • Choice of Catalyst: The nature and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can affect the reaction outcome. Experiment with different catalysts or concentrations to find the most selective conditions.

Q3: The purification of the final product is proving difficult. What strategies can I employ?

A3: Purification can be challenging due to the presence of unreacted starting materials or closely related side products.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. A common recrystallization solvent for similar compounds is ethanol or a mixture of DMF and water.[3]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A systematic evaluation of different solvent systems (e.g., ethyl acetate/hexane) is necessary to achieve good separation.

  • Acid-Base Extraction: The basicity of the amine group in the target molecule can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, based on the common synthetic route for 1,3,4-thiadiazine derivatives. Optimization may be required.

Synthesis of this compound

This synthesis is typically achieved through the cyclocondensation of a phenacyl halide with thiosemicarbazide.

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

    • To this solution, add phenacyl bromide (1.0 equivalent).

  • Step 2: Reaction

    • The reaction mixture is typically heated to reflux.

    • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Step 3: Work-up and Isolation

    • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

    • The crude product is collected by filtration.

  • Step 4: Purification

    • Wash the collected solid with a small amount of cold solvent to remove soluble impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of structurally related 5-substituted-1,3,4-thiadiazol-2-amines. These can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

Starting Carboxylic AcidCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidPolyphosphate Ester (PPE)ChloroformReflux1064.4[2]
Benzoic AcidConc. H₂SO₄EthanolReflux1.5-[4]
Substituted Benzoic AcidsConc. H₂SO₄-60-705-[5]
Benzoic AcidPCl₅Solid-phaseRoom Temp-94.2[3]

Table 2: Optimization of Reaction Conditions for a Generic Heterocyclic Synthesis

EntryBaseSolventYield (%)
1Na₂STHF76
2Na₂S·9H₂OTHF84
3Na₂S·9H₂ODMF90
4Na₂S·9H₂ODMSO67
5Na₂S·9H₂OCH₃CN34
6Na₂S·9H₂OMeOH26
7NaOtBuDMF40
8Na₂CO₃DMFtrace
9Na₂S·9H₂ODMF/H₂O (9:1)72
10Na₂S·9H₂ODMF/H₂O (5:1)66
Adapted from a study on 1,3,4-thiadiazole synthesis, demonstrating the impact of base and solvent selection on yield.[6]

Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Phenacyl Bromide C Dissolve in Solvent (e.g., Ethanol) A->C B Thiosemicarbazide B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to RT E->F Reaction Complete G Filter Crude Product F->G H Recrystallize G->H I Pure 5-phenyl-6H-1,3,4- thiadiazin-2-amine H->I G Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Purity Assess Reagent & Solvent Purity Start->Check_Purity Check_Atmosphere Ensure Inert Atmosphere (if required) Start->Check_Atmosphere Check_Workup Review Workup & Purification Procedure Start->Check_Workup Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions If suboptimal Purify_Reagents Purify Reagents or Use Dry Solvents Check_Purity->Purify_Reagents If impure Improve_Inert Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Inert If inadequate Modify_Workup Modify Extraction or Purification Method Check_Workup->Modify_Workup If losses detected

References

Overcoming challenges in the purification of 1,3,4-thiadiazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,3,4-thiadiazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1,3,4-thiadiazine derivatives via common laboratory techniques such as recrystallization and column chromatography.

Recrystallization Issues

Question 1: My 1,3,4-thiadiazine derivative "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture and prevent crystal lattice formation.

  • Solution: Attempt to purify the crude product first by column chromatography to remove the bulk of the impurities and then proceed with recrystallization.

  • Possible Cause 2: The solution is supersaturated or the compound is melting in the hot solvent. This can happen if the boiling point of the solvent is too close to the melting point of the compound or if too little solvent was used.[1]

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce saturation and allow the solution to cool down much more slowly.[1] Seeding the solution with a pure crystal of the compound, if available, can also initiate crystallization.

  • Possible Cause 3: Inappropriate solvent. The chosen solvent may be too good a solvent for the compound, preventing it from precipitating out upon cooling.

  • Solution: Use a solvent system consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble. Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.

Question 2: I am experiencing very low recovery after recrystallization.

  • Possible Cause 1: The compound has significant solubility in the cold solvent. This leads to a substantial amount of the product remaining in the mother liquor.

  • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize solubility. Reduce the amount of solvent used to the minimum required to dissolve the compound when hot. If recovery is still low, consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.

  • Possible Cause 2: Premature crystallization. The compound may have started to crystallize in the funnel or flask during a hot filtration step (used to remove insoluble impurities).

  • Solution: Use a pre-heated funnel and filter flask for the hot filtration. Keep the solution at or near its boiling point during this process. Adding a slight excess of hot solvent before filtering can also help prevent premature crystallization.

Column Chromatography Issues

Question 1: My 1,3,4-thiadiazine derivative is streaking or tailing on the silica gel column.

  • Possible Cause 1: The compound is too polar for the chosen eluent. The compound adsorbs very strongly to the silica gel and does not move down the column smoothly.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[1] For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[1]

  • Possible Cause 2: The compound is acidic or basic. Many 1,3,4-thiadiazine derivatives contain amino groups, making them basic.[2] These functional groups can interact strongly and irregularly with the acidic silica gel, causing streaking.

  • Solution: Add a small amount of a modifier to the eluent. For basic compounds, add ~1% triethylamine or ammonia to the solvent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]

  • Possible Cause 3: The column is overloaded. Too much sample has been loaded onto the column, exceeding its separation capacity.

  • Solution: Use a larger amount of silica gel relative to the amount of crude product (a ratio of at least 50:1 by weight is recommended) or reduce the amount of sample loaded.[1]

Question 2: I am getting poor separation between my desired product and an impurity.

  • Possible Cause 1: Inappropriate solvent system. The chosen eluent does not provide sufficient difference in the retention factors (Rf) of the compounds.

  • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. The ideal eluent should give your desired product an Rf value of around 0.3-0.4 while maximizing the Rf difference between it and the impurities. Try different solvent combinations of varying polarities.

  • Possible Cause 2: The crude sample was not loaded correctly. A wide sample band at the start will lead to broad, overlapping bands during elution.

  • Solution: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in as narrow a band as possible.[1] For less soluble compounds, a "dry loading" technique (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best general method to purify a newly synthesized 1,3,4-thiadiazine derivative? A1: The choice depends on the physical state of your compound. For solid products, recrystallization is often the most efficient method for achieving high purity, especially if the impurities have different solubility profiles.[2][3] For oils or solids with persistent impurities, column chromatography is the preferred method due to its versatility in separating compounds with different polarities.

Q2: What are some common solvents for the recrystallization of 1,3,4-thiadiazine derivatives? A2: Based on synthesis literature, common and effective solvents include methanol, ethanol, and acetic acid.[2][3][4] The optimal solvent must be determined empirically by testing the solubility of your specific derivative at hot and cold temperatures.

Q3: How can I assess the purity of my final product? A3: Purity is typically assessed using a combination of techniques. Thin Layer Chromatography (TLC) provides a quick qualitative check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) offers a quantitative measure of purity.[5] Finally, structural confirmation and purity assessment are achieved through spectroscopic methods such as NMR (¹H and ¹³C), and Mass Spectrometry.[2][6]

Q4: Are 1,3,4-thiadiazine derivatives generally stable during purification? A4: 1,3,4-thiadiazine derivatives are generally stable heterocyclic compounds.[7] However, stability can be substituent-dependent. Prolonged exposure to highly acidic or basic conditions (such as on silica or alumina during chromatography) or high temperatures should be minimized if you suspect your derivative is labile.

Q5: My purification yield is consistently low. What are the most likely causes? A5: For recrystallization, the primary cause is often the product's solubility in the cold solvent or using too much solvent. For column chromatography, low yield can result from irreversible adsorption of the compound onto the silica gel (streaking can be an indicator of this) or incomplete elution from the column. Ensure you are eluting with a solvent polar enough to wash all of your compound off the column.

Data Presentation

Table 1: Recrystallization Solvent Screening for a Hypothetical 1,3,4-Thiadiazine Derivative

SolventSolubility (Hot)Solubility (Cold)Crystal QualityYield (%)Purity (by HPLC, %)
MethanolHighModerateNeedles6597.5
EthanolHighLowPlates8398.9
IsopropanolModerateLowRods8098.2
Ethyl AcetateModerateModerateOiled outN/AN/A
TolueneLowInsolublePowderN/AN/A
WaterInsolubleInsolubleN/AN/AN/A

Table 2: Column Chromatography Eluent Optimization for a Hypothetical 1,3,4-Thiadiazine Derivative

Eluent System (v/v)Product RfImpurity RfSeparation (ΔRf)Yield (%)Purity (by HPLC, %)
Hexane:EtOAc (4:1)0.150.200.057588.1
Hexane:EtOAc (2:1)0.350.500.158599.2
Hexane:EtOAc (1:1)0.600.700.108295.7
CH2Cl2:MeOH (99:1)0.400.450.057890.3

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20 mg of the crude solid. Add a potential solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture. If it dissolves when hot but not when cold, it is a good candidate solvent.

  • Dissolution: Place the crude 1,3,4-thiadiazine derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Flash Column Chromatography Procedure
  • Eluent Selection: Using TLC, identify a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the silica bed. Alternatively, use a dry loading method by adsorbing the compound onto a small amount of silica.

  • Elution: Add the eluent to the column and apply pressure (e.g., with air or nitrogen) to achieve a steady flow rate. Begin with the least polar solvent mixture and, if necessary, gradually increase the polarity (gradient elution) to elute compounds with stronger adsorption to the silica.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3,4-thiadiazine derivative.

Visualizations

G start Start: Low Purity After Initial Purification check_method Purification Method Used? start->check_method recryst Recrystallization check_method->recryst Recrystallization chrom Column Chromatography check_method->chrom Chromatography recryst_issue Issue: Impurities Co-crystallize or Product Oils Out recryst->recryst_issue chrom_issue Issue: Poor Separation (Overlapping Spots/Peaks) chrom->chrom_issue recryst_sol Solution: 1. Change solvent/solvent system. 2. Cool solution more slowly. 3. Pre-purify with chromatography. recryst_issue->recryst_sol chrom_sol Solution: 1. Optimize eluent via TLC. 2. Check column loading. 3. Add modifier (e.g., Et3N for basic compounds). chrom_issue->chrom_sol end_node End: Achieve High Purity recryst_sol->end_node chrom_sol->end_node G start Start: Crude 1,3,4-Thiadiazine Derivative Synthesized check_state Is the crude product a solid? start->check_state recryst_path Attempt Recrystallization check_state->recryst_path  Yes chrom_path Use Column Chromatography check_state->chrom_path  No (Oil) is_solid Yes is_oil No (Oil/Wax) check_purity Is the purity >98%? recryst_path->check_purity end_product Purified Product chrom_path->end_product check_purity->chrom_path  No check_purity->end_product  Yes purity_yes Yes purity_no No

References

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of thiosemicarbazones. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary heterocyclic systems synthesized from the cyclization of thiosemicarbazones?

Thiosemicarbazones are versatile precursors for the synthesis of a variety of heterocyclic compounds, with the most common being five- or six-membered rings containing three heteroatoms.[1] The specific heterocycle formed is largely dependent on the reaction conditions and the nature of the substituents on the thiosemicarbazone.[1][2] The principal ring systems include:

  • 1,3,4-Thiadiazoles: Typically formed under acidic conditions.[3]

  • 1,2,4-Triazoles: Generally synthesized in alkaline media.[3]

  • 1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization or desulfurization methods.[3]

  • Thiazoles and Thiazolidinones: Result from reactions with reagents like α-haloketones.[3]

Q2: How do reaction conditions (acidic vs. basic) dictate the resulting heterocyclic product?

The pH of the reaction medium is a critical factor that directs the cyclization pathway.[3]

  • Acidic Medium: In the presence of strong acids such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[2][3][4] The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[3]

  • Alkaline Medium: Under basic conditions, using reagents like sodium hydroxide (NaOH) or sodium ethoxide, 1,2,4-triazole derivatives are the major products.[2][3]

Q3: What are the common causes of low or no product yield in thiosemicarbazone cyclization reactions?

Low yields are a frequent issue and can stem from several factors:

  • Incorrect pH: The reaction medium may not be sufficiently acidic or basic to promote the desired cyclization pathway.[2]

  • Ineffective Dehydrating/Cyclizing Agent: The chosen reagent may not be potent enough, or an insufficient amount may have been used.[2]

  • Sub-optimal Temperature and Reaction Time: Many cyclization reactions require elevated temperatures (reflux) to proceed efficiently, and the reaction may need to be run for several hours to reach completion.[2] Conversely, excessive heat can lead to decomposition.[2]

  • Poor Quality of Starting Materials: Impurities in the thiosemicarbazone or other reactants can interfere with the reaction.[2]

  • Oxidative Degradation: Some thiosemicarbazones are susceptible to oxidation, especially at higher temperatures.

  • Side Reactions: The formation of undesired side products can consume the starting material and reduce the yield of the target heterocycle.

Q4: What are some common oxidizing agents used for the cyclization of thiosemicarbazones, and what products can be expected?

Oxidative cyclization is a common method for synthesizing 1,2,4-triazoles and 1,3,4-oxa- or -thiadiazoles.[3] Various oxidizing agents can be employed, including:

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) [3]

  • Tris(p-bromophenyl)aminium hexachloroantimonate (TPBA) [3]

  • Iodine (I₂) [3]

  • Iron(III) chloride (FeCl₃) [5]

  • Copper(II) salts [6][7]

The product of an oxidative cyclization can vary depending on the specific thiosemicarbazone and the oxidizing agent used. For example, in some cases, oxidative cyclization can lead to the formation of 1,2,4-triazole derivatives as the sole cyclization products.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incorrect reaction pH.Verify the acidity or basicity of the reaction mixture. For 1,3,4-thiadiazole synthesis, consider using concentrated H₂SO₄, PPA, or POCl₃.[2][4] For 1,2,4-triazoles, ensure sufficiently alkaline conditions with NaOH or sodium ethoxide.[2]
Ineffective or insufficient cyclizing agent.For 1,3,4-thiadiazoles, use strong dehydrating agents.[2] For oxidative cyclizations, ensure the correct stoichiometry of the oxidizing agent.
Sub-optimal temperature or reaction time.Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Some reactions require reflux for several hours.[2]
Poor quality of starting materials.Purify the starting thiosemicarbazone and other reagents by recrystallization or column chromatography.[2]
Formation of Multiple Products Competing cyclization pathways (e.g., formation of both triazole and thiadiazole).Adjust the pH of the reaction medium to favor one pathway. Acidic conditions generally favor 1,3,4-thiadiazoles, while basic conditions favor 1,2,4-triazoles.[3]
Side reactions or decomposition.Optimize reaction conditions (temperature, time, catalyst) to minimize side product formation. Consider running the reaction under an inert atmosphere if oxidative degradation is suspected.
Product Purification Issues Product is insoluble and precipitates from the reaction mixture.Isolate the product by filtration. Wash with an appropriate solvent to remove impurities.[3]
Product is soluble in the reaction mixture.Remove the solvent under reduced pressure. Purify the residue by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography.[3]
The product is in a salt form.If the reaction is conducted in a strong acid or base, neutralize the reaction mixture to precipitate the free product before extraction or filtration.[3]

Data Presentation

Table 1: General Reaction Conditions for the Cyclization of Thiosemicarbazones

Heterocyclic ProductTypical Reaction ConditionCommon Reagents/CatalystsSolvent(s)TemperatureReaction Time
1,3,4-Thiadiazole AcidicConcentrated H₂SO₄, PPA, POCl₃, dry ZnCl₂[2][4]Varies (can be neat acid or an organic solvent)Room Temperature to Reflux1 to 24+ hours[2]
1,2,4-Triazole AlkalineNaOH, Sodium Ethoxide[2]Water, Ethanol[2][3]80-90 °C to Reflux4+ hours[3]
1,3,4-Oxadiazole OxidativeI₂, EDC·HCl[2]VariesVariesVaries
Thiazole Condensationα-haloketonesEthanolReflux2-4 hours[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization to a 1,3,4-Thiadiazole

This protocol is a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

  • Reaction Setup: In a round-bottom flask, combine the substituted benzoic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent).[4]

  • Addition of Dehydrating Agent: Carefully and slowly add concentrated sulfuric acid (or an alternative dehydrating agent like PPA or POCl₃) to the flask with cooling.[4]

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to over 24 hours.[2]

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.[3]

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.[3]

  • Purification: Recrystallize the crude product from a suitable solvent or solvent mixture, such as ethanol or a DMF/water mixture.[3]

Protocol 2: Base-Catalyzed Cyclization to a 1,2,4-Triazole

This protocol is adapted from a general procedure for synthesizing 1,2,4-triazoles from 1,4-disubstituted thiosemicarbazides.[3]

  • Reaction Mixture: To 0.0014 moles of the 1,4-disubstituted thiosemicarbazide in a round-bottom flask, add 10 mL of a 2N NaOH solution.[3]

  • Heating: Heat the reaction mixture under reflux at 80-90 °C for four hours.[3]

  • Neutralization: After cooling the reaction mixture to room temperature, slowly add a 1N HCl solution with stirring until the pH reaches approximately 4.5. A solid product should precipitate.[3]

  • Isolation: Collect the crude product by vacuum filtration and dry it under vacuum at 55-60 °C.[3]

  • Purification: Recrystallize the product from ethanol.[3]

Protocol 3: Oxidative Cyclization to a 1,3,4-Thiadiazole using Copper(II) Chloride

This protocol describes a general method for the oxidative cyclization of thiosemicarbazones.[6]

  • Dissolution: Dissolve or suspend the thiosemicarbazone (5 mmoles) in 40 mL of boiling ethanol in a round-bottom flask.[6]

  • Addition of Oxidant: In a separate beaker, prepare a solution of cupric chloride dihydrate (2.0 g, ~11.7 mmoles) in 20 mL of ethanol. Add this solution to the boiling thiosemicarbazone solution.

  • Reaction: Keep the mixture under reflux for 1 hour.[6]

  • Isolation: Cool the reaction mixture overnight. A crystalline product may form, which can be collected by filtration.[6]

  • Purification: If necessary, concentrate the filtrate and purify the remaining product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction Cyclization Reaction cluster_product Heterocyclic Products cluster_analysis Analysis & Purification Thiosemicarbazone Thiosemicarbazone Acidic Acidic Conditions (e.g., H₂SO₄, PPA) Thiosemicarbazone->Acidic Basic Alkaline Conditions (e.g., NaOH) Thiosemicarbazone->Basic Oxidative Oxidative Conditions (e.g., FeCl₃, CuCl₂) Thiosemicarbazone->Oxidative Thiadiazole 1,3,4-Thiadiazole Acidic->Thiadiazole Triazole 1,2,4-Triazole Basic->Triazole Oxidative->Thiadiazole Oxidative->Triazole Other Other Heterocycles (e.g., Oxadiazole, Thiazole) Oxidative->Other Purification Purification (Recrystallization, Chromatography) Thiadiazole->Purification Triazole->Purification Other->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the cyclization of thiosemicarbazones.

Troubleshooting_Guide Start Low or No Product Yield? Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Purity->Check_Conditions No Impure Impure Check_Purity->Impure Yes Incorrect_Conditions Conditions Sub-optimal Check_Conditions->Incorrect_Conditions Yes TLC_Monitoring Monitor Reaction by TLC Check_Conditions->TLC_Monitoring No Purify Purify Starting Materials Impure->Purify Purify->Start Optimize_Conditions Optimize pH, Temperature, and Reaction Time Incorrect_Conditions->Optimize_Conditions Optimize_Conditions->TLC_Monitoring Reaction_Complete Reaction Complete? TLC_Monitoring->Reaction_Complete Proceed_Workup Proceed to Work-up and Purification Reaction_Complete->Proceed_Workup Yes Continue_Reaction Continue Reaction/ Re-evaluate Conditions Reaction_Complete->Continue_Reaction No

Caption: Troubleshooting decision tree for low yield in thiosemicarbazone cyclization.

References

Stability issues of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in various laboratory settings. Below you will find frequently asked questions and troubleshooting guides to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, as a sulfur-nitrogen heterocycle, is generally expected to be reasonably stable under standard laboratory conditions. However, the presence of multiple heteroatoms in the 1,3,4-thiadiazine ring can confer susceptibility to degradation under certain conditions. Stability is dependent on the solvent, temperature, and exposure to light. For optimal stability, it is recommended to prepare solutions fresh and store them protected from light at low temperatures.

Q2: In which solvents is this compound soluble?

A2: While specific solubility data for this compound is not extensively documented, a related compound, 2-amino-5-phenyl-1,3,4-thiadiazole, is known to be soluble in dimethylformamide (DMF). It is anticipated that the target compound will also show good solubility in polar aprotic solvents like DMSO and DMF. Solubility in alcohols (methanol, ethanol) and acetonitrile should be determined empirically. Aqueous solubility is expected to be low.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemistry of related thiadiazine and sulfur-nitrogen heterocyclic compounds, potential degradation pathways may include:

  • Hydrolysis: The thiadiazine ring may be susceptible to cleavage under strongly acidic or basic conditions, potentially leading to ring-opened products.

  • Oxidation: The sulfur atom in the thiadiazine ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, altering the compound's properties.

  • Photodegradation: Exposure to UV or even ambient light may induce photochemical reactions, such as ring contraction or other rearrangements, a phenomenon observed in some thiadiazine derivatives.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition, which could involve the elimination of sulfur (desulfurization) to form other heterocyclic structures like pyrazoles.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective method for monitoring the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its potential degradation products, allowing for the quantification of any changes over time.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability-related issues you may encounter during your experiments.

Table 1: Troubleshooting Common Stability Issues
IssuePossible CauseRecommended Action
Unexpected or inconsistent biological activity results. Degradation of the compound in the assay medium.Prepare fresh stock solutions before each experiment. Minimize the time the compound is in the assay buffer. Run a time-course experiment to assess stability in the specific assay medium.
Appearance of new peaks in HPLC chromatogram over time. The compound is degrading in the solvent.Store stock solutions at -20°C or -80°C. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. Consider using a more stable solvent if degradation is rapid.
Precipitation of the compound from solution. Poor solubility or solvent evaporation.Ensure the compound is fully dissolved initially. Store solutions in tightly sealed containers to prevent solvent evaporation. If solubility is an issue, consider using a co-solvent system or a different solvent.
Color change of the solution. Formation of colored degradation products.This is a strong indicator of degradation. Discard the solution and prepare a fresh one. Investigate the cause of degradation (e.g., light exposure, incompatible solvent).

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Different Solvents

This protocol outlines a general method to assess the stability of this compound in various solvents under different storage conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), and Purified Water.
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • Amber and clear glass vials with screw caps
  • Temperature-controlled environments (e.g., benchtop at room temperature, refrigerator at 4°C, freezer at -20°C)
  • Light source for photostability testing (optional)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in each of the selected solvents.
  • Sample Aliquoting: Aliquot the stock solutions into both amber and clear vials.
  • Storage Conditions:
  • Store one set of amber vials at room temperature (approx. 25°C).
  • Store another set of amber vials at 4°C.
  • Store a third set of amber vials at -20°C.
  • Store one set of clear vials at room temperature exposed to ambient light.
  • Time Points for Analysis: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
  • HPLC Analysis:
  • At each time point, dilute an aliquot of each sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Inject the samples into the HPLC system.
  • Monitor the peak area of the parent compound and look for the appearance of any new peaks.
  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Materials:

  • This compound (1 mg/mL stock solution in a suitable solvent like Methanol or Acetonitrile)
  • Hydrochloric acid (0.1 M and 1 M)
  • Sodium hydroxide (0.1 M and 1 M)
  • Hydrogen peroxide (3%)
  • HPLC system with a UV detector
  • pH meter
  • Water bath or oven
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:
  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
  • Incubate the solution at 60°C for up to 24 hours.
  • At selected time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
  • If no significant degradation is observed, repeat the experiment with 1 M HCl.
  • Base Hydrolysis:
  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
  • Incubate the solution at 60°C for up to 8 hours.
  • At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
  • If no significant degradation is observed, repeat the experiment with 1 M NaOH.
  • Oxidative Degradation:
  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
  • Store the solution at room temperature, protected from light, for up to 24 hours.
  • Withdraw aliquots at selected time points and dilute for HPLC analysis.
  • Thermal Degradation:
  • Place a known amount of the solid compound in an oven at a controlled temperature (e.g., 80°C) for 48 hours.
  • At the end of the exposure, dissolve a known amount of the stressed solid in a suitable solvent and dilute for HPLC analysis.
  • Photostability:
  • Expose a solution of the compound (e.g., 100 µg/mL) in a clear vial to a light source in a photostability chamber.
  • Keep a control sample in the dark at the same temperature.
  • After a defined period, analyze both the exposed and control samples by HPLC.

Visualizations

The following diagrams illustrate key workflows and potential degradation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Test Solvent B Aliquot into Amber & Clear Vials A->B C Room Temp (Light & Dark) B->C D 4°C (Dark) B->D E -20°C (Dark) B->E F Withdraw Aliquots at T=0, 24h, 48h, etc. C->F D->F E->F G Dilute for HPLC Analysis F->G H Analyze by HPLC-UV G->H I Quantify Parent Compound & Detect Degradants H->I

Caption: General workflow for assessing compound stability in various solvents.

degradation_pathways cluster_degradation Potential Degradation Products A This compound (Parent Compound) B Hydrolysis Products (Ring Cleavage) A->B  Acid / Base   C Oxidation Products (Sulfoxide/Sulfone) A->C  Oxidizing Agents (e.g., H₂O₂)   D Photodegradation Products (e.g., Ring Contraction) A->D  Light (UV/Visible)   E Thermal Degradation Products (e.g., Pyrazole derivatives) A->E  Heat  

Caption: Potential degradation pathways of this compound.

Technical Support Center: Troubleshooting Low Bioactivity in Novel 1,3,4-Thiadiazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in their novel 1,3,4-thiadiazine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My novel 1,3,4-thiadiazine compound shows lower than expected antimicrobial activity. What are the potential causes and how can I troubleshoot this?

A1: Low antimicrobial activity can stem from several factors, ranging from the compound's intrinsic properties to the experimental setup. Here’s a step-by-step troubleshooting guide:

  • Step 1: Verify Compound Purity and Integrity. Impurities from the synthesis can interfere with the bioactivity.[1]

    • Recommendation: Re-purify the compound using techniques like recrystallization or column chromatography. Confirm purity using High-Performance Liquid Chromatography (HPLC) and characterize the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure it has not degraded.[1]

  • Step 2: Assess Compound Solubility. Poor solubility in the assay medium can lead to an underestimation of bioactivity.

    • Recommendation: Determine the solubility of your compound in the broth medium. If solubility is low, consider using a small percentage of a biocompatible solvent like dimethyl sulfoxide (DMSO).[2] However, always run a vehicle control to ensure the solvent itself is not affecting microbial growth.[3]

  • Step 3: Review the Experimental Protocol. Minor deviations in the protocol can significantly impact the results.

    • Recommendation: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard).[2][4] Verify incubation times and temperatures. Use appropriate positive and negative controls in your assay. For instance, a known effective antibiotic can serve as a positive control.

  • Step 4: Consider Structure-Activity Relationships (SAR). The biological activity of 1,3,4-thiadiazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[5]

    • Recommendation: Analyze the structure of your compound. The presence of certain functional groups can influence bioactivity. For example, electron-withdrawing groups on a phenyl ring attached to the thiadiazole core can modulate potency.[5] It might be necessary to synthesize analogs with different substituents to explore the SAR.

Q2: My 1,3,4-thiadiazine derivative is not showing significant cytotoxicity against cancer cell lines. What should I check?

A2: A lack of cytotoxic effect can be multifactorial. Follow these troubleshooting steps:

  • Step 1: Confirm Compound Purity and Stability. As with antimicrobial assays, purity is critical. Degradation of the compound in the culture medium can also be a factor.

    • Recommendation: Verify the compound's purity via HPLC.[1] To check for stability, incubate the compound in the cell culture medium for the duration of the experiment and then analyze its integrity using HPLC.

  • Step 2: Evaluate Compound Solubility and Concentration Range. If the compound precipitates in the culture medium, its effective concentration will be much lower than intended.

    • Recommendation: Observe the medium after adding the compound for any signs of precipitation. If solubility is an issue, a co-solvent like DMSO can be used, but its final concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] It's also crucial to test a wide range of concentrations to determine an accurate half-maximal inhibitory concentration (IC50).[3][6]

  • Step 3: Scrutinize the Cell-Based Assay Protocol. The specifics of the cell line and the cytotoxicity assay are important.

    • Recommendation: Ensure the cell lines are healthy and in the exponential growth phase.[3] Use an appropriate cell seeding density. The choice of cytotoxicity assay (e.g., MTT, SRB) can also influence results; ensure it is suitable for your compound and cell line.[7] Include a positive control, such as a known anticancer drug like doxorubicin, to validate the assay.[3]

  • Step 4: Consider the Mechanism of Action and Cell Line Specificity. The compound may have a cytostatic rather than cytotoxic effect, or it might be active only against specific cancer cell lines. The mechanism of action for 1,3,4-thiadiazole derivatives in cancer often involves interference with cellular signaling pathways.[5]

    • Recommendation: In addition to assessing cell viability, consider assays for cell proliferation (e.g., Ki-67 staining) or apoptosis (e.g., Annexin V staining).[3] Test the compound on a broader panel of cancer cell lines from different tissues of origin.[3][7]

Data Presentation

Quantitative data from bioactivity assays should be summarized in clear, structured tables for easy comparison.

Table 1: Example of Antimicrobial Activity Data (Minimum Inhibitory Concentration)

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
S. aureusB. cereus
Thiadiazine-A 62.5125
Thiadiazine-B 31.2562.5
Ampicillin 0.981.95

Table 2: Example of Anticancer Activity Data (IC50)

Compound IDIC50 (µM)
MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
Thiadiazine-C 15.825.218.5
Thiadiazine-D 8.212.69.1
Doxorubicin 0.751.10.9

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of novel compounds.[3]

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Drug Treatment:

    • Treat the cells with various concentrations of the 1,3,4-thiadiazine compound (e.g., 0.1 to 100 µM) for 48-72 hours.[3]

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[3]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_troubleshooting Troubleshooting cluster_optimization Optimization & SAR synthesis Synthesis of 1,3,4-Thiadiazine Compound purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Initial Bioactivity Screening characterization->screening low_activity Low Bioactivity Observed screening->low_activity If activity is low check_purity Verify Purity & Integrity low_activity->check_purity check_solubility Assess Solubility check_purity->check_solubility review_protocol Review Assay Protocol check_solubility->review_protocol optimization Protocol Optimization review_protocol->optimization sar Synthesize Analogs (SAR) review_protocol->sar If protocol is sound optimization->screening Re-screen sar->synthesis Iterate

Caption: Troubleshooting workflow for low bioactivity in novel compounds.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound 1,3,4-Thiadiazine Compound compound->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Caption: Decision tree for troubleshooting low bioactivity results.

References

Technical Support Center: Enhancing the Solubility of 5-phenyl-6H-1,3,4-thiadiazin-2-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this?

This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds.[4] It occurs when the compound, highly soluble in the concentrated DMSO stock, is rapidly introduced into an aqueous environment where its solubility is much lower. The DMSO concentration is diluted, and the compound precipitates out of the solution. To mitigate this, it is crucial to control the final DMSO concentration in the assay, typically keeping it at or below 0.5%.[5]

Q3: What are the recommended strategies to enhance the solubility of this compound for in vitro assays?

Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound.[6][7][8] These can be broadly categorized as:

  • Co-solvents: Using a water-miscible organic solvent in your final assay medium can increase solubility. However, the concentration must be carefully optimized to avoid solvent-induced cytotoxicity.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility. The pKa of the compound will determine the optimal pH range for solubilization.

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7][9]

    • Surfactants: Non-ionic surfactants can be used at concentrations above their critical micelle concentration to encapsulate the compound in micelles.

  • Formulation Approaches:

    • Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate.[10]

    • Lipid-Based Formulations: For certain assays, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be considered.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Final concentration exceeds aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[11]
Rapid dilution causing "solvent shock".Perform a serial dilution. Add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing.[5][11]
High final DMSO concentration.Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.5%.[5]
Precipitation Over Time in Incubator Temperature shift affecting solubility.Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator temperature is stable.[5]
pH shift in the medium due to CO₂ environment or cell metabolism.Ensure the media is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES). Test the compound's solubility at different pH values.[5]
Interaction with media components (salts, proteins).Test the compound's stability in the specific cell culture medium over the intended experiment duration. Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[4]
Cloudy or Turbid Stock Solution Incomplete dissolution.Gently warm the stock solution and vortex or sonicate briefly to ensure complete dissolution.[4]
Water absorption by DMSO.Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers to prevent moisture absorption.[5]
Freeze-thaw cycles causing precipitation.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Before use, warm the aliquot to room temperature and vortex.[5]

Experimental Protocols

Protocol 1: Determining Maximum Aqueous Solubility

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer or cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay buffer or cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM). Ensure the compound is fully dissolved.[11]

  • Prepare a series of dilutions of the stock solution in your pre-warmed aqueous medium. For example, create final concentrations ranging from 1 µM to 200 µM, ensuring the final DMSO concentration remains constant and below 0.5%.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

  • Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a duration that mimics your experiment (e.g., 24, 48 hours).[11]

  • After incubation, visually inspect the solutions again.

  • For a more sensitive assessment, take a small aliquot from each concentration and examine it under a microscope to detect any micro-precipitates.

  • The highest concentration that remains clear, without any visible precipitate, is the maximum soluble concentration under your experimental conditions.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To enhance the solubility of this compound using a co-solvent.

Materials:

  • This compound

  • Anhydrous DMSO

  • Co-solvents (e.g., ethanol, polyethylene glycol 400 (PEG 400))

  • Assay buffer or cell culture medium

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Prepare intermediate dilutions of the stock solution in the chosen co-solvent.

  • Add the intermediate dilution to the assay buffer or medium to achieve the desired final compound concentration, ensuring the final co-solvent and DMSO concentrations are within acceptable limits for your assay.

  • Visually inspect for precipitation.

  • It is crucial to run a vehicle control with the same final concentrations of DMSO and the co-solvent to assess any effects on the biological system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_incubation Incubation & Final Analysis cluster_decision Outcome prep_stock Prepare High-Concentration Stock in Anhydrous DMSO serial_dilute Perform Serial Dilution (Dropwise addition with vortexing) prep_stock->serial_dilute warm_media Pre-warm Aqueous Medium (e.g., to 37°C) warm_media->serial_dilute initial_obs Immediate Visual Inspection (Check for precipitation) serial_dilute->initial_obs incubate Incubate under Assay Conditions (e.g., 37°C, 24h) initial_obs->incubate final_obs Final Visual & Microscopic Inspection incubate->final_obs precipitate Precipitation Observed final_obs->precipitate If cloudy no_precipitate No Precipitation final_obs->no_precipitate If clear troubleshoot Proceed to Troubleshooting Guide precipitate->troubleshoot proceed Proceed with Biological Assay no_precipitate->proceed

Caption: Workflow for determining the maximum soluble concentration.

troubleshooting_logic cluster_when Timing of Precipitation cluster_immediate_causes Immediate Causes cluster_delayed_causes Delayed Causes cluster_solutions Solutions start Precipitation Observed when When did it occur? start->when immediate Immediately upon dilution when->immediate Immediately over_time Over time in incubator when->over_time Over Time cause_conc High Final Concentration? immediate->cause_conc cause_shock Rapid Dilution? immediate->cause_shock cause_dmso High Solvent %? immediate->cause_dmso cause_temp Temperature Shift? over_time->cause_temp cause_ph pH Instability? over_time->cause_ph cause_media Media Interaction? over_time->cause_media sol_conc Decrease concentration cause_conc->sol_conc sol_dilution Use serial dilution cause_shock->sol_dilution sol_dmso Lower final DMSO % cause_dmso->sol_dmso sol_temp Pre-warm media cause_temp->sol_temp sol_ph Use buffered media (HEPES) cause_ph->sol_ph sol_media Test in simpler buffer (PBS) cause_media->sol_media

Caption: Troubleshooting logic for compound precipitation.

References

Refinement of protocols for testing the antimicrobial efficacy of thiadiazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for testing the antimicrobial efficacy of thiadiazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for thiadiazines? A1: Thiadiazines are a class of heterocyclic compounds known to exhibit a broad range of biological activities, including antimicrobial effects.[1] Their mechanism can vary depending on the specific derivative. Some studies suggest their antimicrobial effects may result from the in vivo hydrolysis of the thiadiazine framework into dithiocarbamic acid and isothiocyanates.[2] Other derivatives have been shown to act as efflux pump inhibitors, which can restore the efficacy of other antibiotics.[3]

Q2: Which testing methods are most appropriate for screening new thiadiazine derivatives? A2: For initial screening, agar-based methods like the agar well diffusion or disk diffusion test can provide qualitative results on antimicrobial activity by measuring zones of inhibition.[2][4][5] For quantitative data, broth microdilution is a widely used and standardized method to determine the Minimum Inhibitory Concentration (MIC).[6][7] The agar dilution method is also a reliable quantitative alternative.[4][8]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)? A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][9] The MBC is the lowest concentration of that agent required to kill 99.9% of the initial bacterial inoculum.[9][10] The MBC test is a subsequent step performed after the MIC is determined.[6]

Q4: How is the bactericidal or bacteriostatic nature of a thiadiazine compound determined? A4: The nature of the compound is determined by the ratio of its MBC to its MIC.[10] If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[10] If the ratio is > 4, it is considered bacteriostatic.[10]

Q5: What are common solvents for dissolving thiadiazine compounds for testing? A5: Many novel heterocyclic compounds, including thiadiazines, may have limited solubility in aqueous media.[11] Dimethyl sulfoxide (DMSO) is a common solvent used to prepare stock solutions. It is critical to ensure the final concentration of the organic solvent in the assay medium is low and consistent across all wells, as it can affect bacterial growth.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during antimicrobial susceptibility testing of thiadiazine compounds.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or irreproducible MIC results between assays. Inaccurate Inoculum Density: The starting bacterial concentration is a critical variable.[11]1. Always prepare a fresh bacterial inoculum for each experiment. 2. Standardize the inoculum to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[6][10][11] 3. Verify the final inoculum concentration in the wells.
Compound Precipitation: The thiadiazine derivative may be precipitating out of the aqueous test medium.[11]1. Visually inspect wells for any signs of precipitation. 2. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration is non-inhibitory and consistent.[6] 3. Avoid storing aqueous dilutions of the compound for extended periods.[11]
Inconsistent Pipetting: Minor variations in volume can lead to significant errors in serial dilutions.[11]1. Use properly calibrated pipettes. 2. Ensure thorough mixing between each serial dilution step.
No antimicrobial activity observed for a promising compound. Compound Degradation: The compound may be unstable in the solution or under the incubation conditions.[11]1. Prepare fresh dilutions from a stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution.[11] 3. Store stock solutions at -20°C in tightly sealed vials.[11]
Bacterial Resistance Mechanisms: The test organism may possess intrinsic or acquired resistance mechanisms (e.g., efflux pumps, enzymatic degradation).[12]1. Test the compound against a wider panel of reference strains, including susceptible and resistant isolates. 2. Consider synergistic studies with known efflux pump inhibitors if that mechanism is suspected.[3]
Growth in positive control wells appears slower or less turbid than expected. Media Issues: The composition or pH of the growth medium can affect the growth rate of organisms.[8]1. Use the recommended medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6][10] 2. Ensure the pH of the medium is within the correct range.
Edge effects are skewing results in the 96-well plate. Evaporation: Evaporation from the outermost wells can concentrate the compound and media components, affecting growth.[11]1. Avoid using the outermost wells for experimental samples. 2. Fill the peripheral wells with a sterile medium or water to maintain humidity across the plate.[11]
Discrepancy between disk diffusion and broth microdilution results. Methodological Differences: Factors like compound diffusion rates in agar, different media, and inoculum effects can cause discrepancies.[12]1. Rely on the quantitative MIC value from the broth microdilution assay as it is considered a more accurate and standardized method.[5][8] 2. Note that poor diffusion in agar can lead to a false negative (small or no zone of inhibition) in the disk diffusion test.

Visualizations

Experimental and Logical Workflows

Figure 1: General Workflow for Antimicrobial Efficacy Testing cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis A Prepare Thiadiazine Stock Solution C Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate Plate (16-20h at 35-37°C) D->E F Read MIC: Lowest Concentration with No Visible Growth E->F G Plate Aliquots from Clear Wells (from MIC plate) onto Agar F->G Proceed if MIC is determined J Calculate MBC/MIC Ratio F->J H Incubate Agar Plates (18-24h at 35-37°C) G->H I Read MBC: Lowest Concentration with ≥99.9% Kill H->I I->J K Determine if Bactericidal (≤4) or Bacteriostatic (>4) J->K

Caption: General Workflow for Antimicrobial Efficacy Testing

Figure 2: Troubleshooting Inconsistent MIC Results Start Inconsistent MIC Results Cause1 Is Inoculum Density Standardized? Start->Cause1 Sol1_Yes Yes Cause1->Sol1_Yes Yes Sol1_No No Cause1->Sol1_No No Cause2 Is the Compound Precipitating? Sol1_Yes->Cause2 Action1 Action: Prepare fresh inoculum to 0.5 McFarland standard for every experiment. Sol1_No->Action1 Action1->Cause2 Sol2_Yes Yes Cause2->Sol2_Yes Yes Sol2_No No Cause2->Sol2_No No Action2 Action: Check solvent compatibility. Ensure final solvent concentration is low and consistent. Sol2_Yes->Action2 Cause3 Is Pipetting Technique Consistent? Sol2_No->Cause3 Action2->Cause3 Sol3_Yes Yes Cause3->Sol3_Yes Yes Sol3_No No Cause3->Sol3_No No End Review other factors: contamination, plate edge effects, media quality. Sol3_Yes->End Action3 Action: Use calibrated pipettes. Ensure proper mixing during serial dilutions. Sol3_No->Action3 Action3->End

Caption: Troubleshooting Inconsistent MIC Results

Figure 3: Relationship between MIC and MBC MIC MIC Assay Result (Lowest concentration with no visible growth) Subculture Subculture from all clear wells (at and above the MIC) onto drug-free agar plates MIC->Subculture Ratio Calculate Ratio (MBC / MIC) MIC->Ratio MBC MBC Result (Lowest concentration that kills ≥99.9% of inoculum) Subculture->MBC MBC->Ratio Bactericidal Bactericidal (Ratio ≤ 4) Ratio->Bactericidal ≤ 4 Bacteriostatic Bacteriostatic (Ratio > 4) Ratio->Bacteriostatic > 4

Caption: Relationship between MIC and MBC

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard methodologies for determining the MIC of a novel compound.[6][7][13]

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[6]

  • Inoculate the colonies into a tube of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6]

  • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6][10]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the thiadiazine compound in a suitable solvent (e.g., DMSO).[6]

  • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve the desired final concentration range.[6][7] Keep the volume in each well consistent (e.g., 50 µL or 100 µL).

  • Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only, no bacteria).[6]

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well containing the compound dilutions and the positive control well.[6]

  • The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[6]

4. Data Interpretation:

  • Following incubation, determine the MIC by visually inspecting the plate for turbidity.

  • The MIC is the lowest concentration of the thiadiazine compound at which there is no visible growth of the bacteria.[6][7]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed immediately following the determination of the MIC.[10]

1. Subculturing from MIC Plate:

  • From each well of the MIC plate that shows no visible growth (i.e., at the MIC and higher concentrations), take a small aliquot (e.g., 10-100 µL).[6][10]

  • Spread the aliquot evenly onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.[6]

2. Incubation:

  • Incubate the MHA plates at 35-37°C for 18-24 hours.[6]

3. Data Interpretation:

  • After incubation, count the number of colony-forming units (CFU) on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in the initial bacterial inoculum.[6][10]

Data Presentation Tables

Table 1: Example MIC and MBC Results for Novel Thiadiazine Compounds
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Thiadiazine-AStaphylococcus aureus ATCC 29213482Bactericidal
Thiadiazine-AEscherichia coli ATCC 2592216322Bactericidal
Thiadiazine-APseudomonas aeruginosa ATCC 27853>64>64-Resistant
Thiadiazine-BStaphylococcus aureus ATCC 292138>64>8Bacteriostatic
Thiadiazine-BEscherichia coli ATCC 2592232>64>2-
Data is hypothetical and for illustrative purposes only.
Table 2: Example Time-Kill Kinetics Data for Thiadiazine-A against S. aureus
Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.705.715.705.69
26.505.104.553.90
47.354.303.10<2.00
88.903.50<2.00<2.00
249.10<2.00<2.00<2.00
Data is hypothetical and for illustrative purposes only. A ≥3-log₁₀ reduction from the initial inoculum indicates bactericidal activity.[6]

References

Technical Support Center: Addressing Neurotoxicity in Anticonvulsant 1,3,4-Thiadiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing neurotoxicity in novel anticonvulsant 1,3,4-thiadiazine derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the assessment of neurotoxicity for 1,3,4-thiadiazine and related 1,3,4-thiadiazole anticonvulsant compounds.

Q1: What are the primary neurotoxic effects observed with anticonvulsant 1,3,4-thiadiazine derivatives?

A1: The most commonly reported neurotoxic effects are central nervous system (CNS) depression, manifesting as sedation, ataxia (motor incoordination), and muscle relaxation.[1] These effects are generally dose-dependent and are often assessed in preclinical studies to determine the therapeutic window of a compound. Some derivatives have been specifically designed to reduce these neurotoxic side effects while maintaining anticonvulsant efficacy.[2][3]

Q2: What are the likely molecular mechanisms underlying the neurotoxicity of these compounds?

A2: The neurotoxic effects of many 1,3,4-thiadiazine and thiadiazole derivatives are often an extension of their anticonvulsant mechanism of action. Many of these compounds are believed to act as positive allosteric modulators (PAMs) of GABA-A receptors or as inhibitors of voltage-gated sodium channels.[4][5][6] At supratherapeutic doses, excessive enhancement of GABAergic inhibition can lead to sedation and motor impairment.[1] Similarly, excessive blockade of sodium channels can disrupt normal neuronal function, contributing to adverse CNS effects.[7]

Q3: What is the Protective Index (PI) and why is it important?

A3: The Protective Index (PI) is a quantitative measure of a drug's safety margin and is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50) (PI = TD50 / ED50).[2] The TD50 is the dose at which 50% of the tested population shows a specific toxic effect (e.g., ataxia in the rotarod test), while the ED50 is the dose that provides a therapeutic effect (e.g., seizure protection) in 50% of the population. A higher PI indicates a wider therapeutic window and a lower risk of neurotoxicity at effective anticonvulsant doses.

Q4: What are the standard preclinical models for assessing the neurotoxicity of these compounds?

A4: The most common in vivo model for assessing motor coordination and sedation is the rotarod test in rodents (typically mice).[4][5][8] This test measures the ability of an animal to remain on a rotating rod, and a shorter latency to fall is indicative of motor impairment. In vitro models, such as primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y), are used for initial screening of neurotoxicity by assessing parameters like cell viability, neurite outgrowth, and apoptosis.[9][10]

Q5: How can the neurotoxicity profile of a lead compound be improved?

A5: Improving the neurotoxicity profile involves structure-activity relationship (SAR) studies to identify chemical modifications that reduce off-target effects or enhance selectivity for the desired molecular target. For instance, substitutions on the aromatic rings of 1,3,4-thiadiazole derivatives have been shown to significantly influence their neurotoxicity.[2] The goal is to design compounds with a high affinity for the anticonvulsant target while minimizing interactions with other receptors or channels that may mediate adverse effects.

Section 2: Data Presentation

This section provides quantitative data on the anticonvulsant activity and neurotoxicity of representative 1,3,4-thiadiazole and 1,3,4-thiadiazine derivatives.

Table 1: Anticonvulsant Activity (ED50), Neurotoxicity (TD50), and Protective Index (PI) of Selected 1,3,4-Thiadiazole Derivatives in Mice (Intraperitoneal Administration)

Compound IDAnticonvulsant TestED50 (mg/kg)Neurotoxicity TestTD50 (mg/kg)Protective Index (PI)Reference
Compound A MES19.1Rotarod>500>26.2[2]
Compound B scPTZ12.6Rotarod>500>39.7[2]
Compound C MES126.8Not Specified>925.67.3[8][10]
Phenytoin MES9.5Rotarod68.57.2[2]
Carbamazepine MES8.8Rotarod76.28.7[2]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Table 2: Anticonvulsant Activity and Acute Toxicity of a 1,3,4-Thiadiazine Derivative in Mice

CompoundAnticonvulsant ModelEffective Dose (mg/kg)Acute Toxicity (LD50) (mg/kg)Reference
4-(6-phenyl-7H-[2][4][11]triazolo[3,4-b][4][8][11]thiadiazin-3-yl)-anilinePTZ, Isoniazid, Bicuculline3, 10, 302150[11]

Note: The data provided are for illustrative purposes and are derived from various sources. Direct comparison between compounds should be made with caution due to potential variations in experimental protocols.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxicity of anticonvulsant 1,3,4-thiadiazine derivatives.

In Vivo Neurotoxicity: Rotarod Test for Motor Coordination in Mice

Objective: To evaluate the effect of a test compound on motor coordination and balance in mice as an indicator of neurotoxicity.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile, Columbus Instruments)

  • Male albino mice (20-25 g)

  • Test compound and vehicle

  • Standard neurotoxic drug (e.g., diazepam) as a positive control

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Training (Optional but Recommended): Train the mice on the rotarod at a low, constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days prior to the experiment. This reduces stress and variability.

  • Baseline Measurement: On the day of the experiment, place each mouse on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall for each mouse. This serves as the baseline performance.

  • Compound Administration: Group the animals and administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally).

  • Testing: At the time of expected peak effect of the compound (e.g., 30 or 60 minutes post-administration), place the mice back on the accelerating rotarod.

  • Data Collection: Record the latency to fall for each mouse. A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the TD50 value.

In Vitro Neurotoxicity: Cell Viability Assay using SH-SY5Y Cells

Objective: To assess the cytotoxic potential of a test compound on a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • 96-well cell culture plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.1%) across all wells. Replace the medium in the wells with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the concentration-response curve and determine the IC50 (the concentration that causes 50% inhibition of cell viability).

Section 4: Troubleshooting Guides

This section provides troubleshooting for common issues encountered during neurotoxicity testing.

Troubleshooting the Rotarod Test
Issue Possible Cause(s) Recommended Solution(s)
High variability in baseline performance - Inadequate animal acclimation or training.- Stress due to handling or environment.- Ensure a consistent and sufficient acclimation and training period.- Handle mice gently and consistently.- Maintain a quiet and controlled testing environment.
Mice jump off the rod instead of walking - Anxiety or hyperactivity.- The height of the rod is not sufficient to deter jumping.- Ensure proper training so mice are accustomed to the apparatus.- Use a rotarod with an appropriate height above the base.
Mice passively rotate on the rod - The animal is clinging to the rod without walking.- This is typically considered a fall. Stop the timer and record it as such.[12]
Inconsistent results between experiments - Variation in animal strain, age, or weight.- Differences in environmental conditions (lighting, noise).- Inconsistent timing of compound administration and testing.- Use animals of the same strain, age, and weight range.- Standardize all environmental conditions.- Strictly adhere to the timing of the experimental protocol.
Troubleshooting In Vitro Neurotoxicity Assays
Issue Possible Cause(s) Recommended Solution(s)
High background in cell viability assays - Contamination of cell culture.- Phenol red in the medium interfering with absorbance readings.- Serum components in the medium reacting with assay reagents.- Maintain sterile cell culture techniques.- Use phenol red-free medium for the assay.- Perform the assay in serum-free medium or use appropriate controls to subtract background from serum.[13]
Low signal or poor dynamic range - Low cell seeding density.- Insufficient incubation time with the assay reagent.- The chosen cell line is not sensitive to the test compound.- Optimize cell seeding density.- Optimize the incubation time for the specific assay.- Consider using a different, more sensitive cell line or primary neurons.
Inconsistent results between wells/plates - Uneven cell seeding.- "Edge effect" in 96-well plates.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer.- Calibrate pipettes regularly and use proper pipetting techniques.[13]
Unexpected neuroprotective effect at high concentrations - Compound precipitation at high concentrations.- Off-target effects of the compound.- Check the solubility of the compound in the culture medium.- Investigate potential off-target interactions.

Section 5: Visualization of Pathways and Workflows

This section provides diagrams created using Graphviz to visualize key signaling pathways, experimental workflows, and logical relationships relevant to the neurotoxicity of 1,3,4-thiadiazine derivatives.

Signaling Pathways

GABAA_Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GABA_A GABA-A Receptor Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect GABA GABA GABA->GABA_A Binds Thiadiazine Thiadiazine Thiadiazine->GABA_A Positive Allosteric Modulation

Caption: Anticonvulsant Mechanism via GABA-A Receptor Modulation.

Neurotoxicity_Pathway cluster_high_dose High Dose of 1,3,4-Thiadiazine Derivative cluster_cns Central Nervous System High_Dose High Concentration of Thiadiazine Derivative GABA_A_over Excessive GABA-A Receptor Potentiation High_Dose->GABA_A_over Global_Inhibition Widespread Neuronal Inhibition GABA_A_over->Global_Inhibition Ataxia Ataxia (Motor Incoordination) Global_Inhibition->Ataxia Sedation Sedation Global_Inhibition->Sedation

Caption: Hypothesized Neurotoxicity Mechanism via GABAergic Over-activation.

Experimental Workflows

Neurotoxicity_Workflow Start Start: Novel 1,3,4-Thiadiazine Derivative Synthesis In_Vitro In Vitro Neurotoxicity Screening (e.g., SH-SY5Y Cell Viability Assay) Start->In_Vitro In_Vitro_Decision Significant Cytotoxicity? In_Vitro->In_Vitro_Decision In_Vivo In Vivo Neurotoxicity Assessment (Rotarod Test in Mice) In_Vitro_Decision->In_Vivo No Stop Stop or Redesign Compound In_Vitro_Decision->Stop Yes In_Vivo_Decision Significant Motor Impairment? In_Vivo->In_Vivo_Decision PI_Calculation Calculate Protective Index (PI = TD50 / ED50) In_Vivo_Decision->PI_Calculation Yes (Determine TD50) Proceed Proceed to Further Preclinical Development In_Vivo_Decision->Proceed No (Low Neurotoxicity) Final_Decision Favorable Safety Profile? PI_Calculation->Final_Decision Final_Decision->Proceed Yes Final_Decision->Stop No

Caption: Experimental Workflow for Neurotoxicity Assessment.

Logical Relationships

Caption: Troubleshooting Flowchart for Rotarod Test Inconsistencies.

References

Minimizing by-product formation in 1,3,4-thiadiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-thiadiazines. The focus is on minimizing by-product formation to enhance product yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3,4-thiadiazines, particularly through the widely used condensation of α-haloketones with thiosemicarbazides.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to reflux for an adequate period, typically ranging from 20 minutes to several hours, depending on the specific substrates.[1]
Incorrect pH of the reaction medium.The initial condensation is typically carried out under slightly acidic conditions (a few drops of HCl).[1] Subsequent precipitation of the product is often achieved by making the solution alkaline (pH 8-9) with a base like ammonia.[1]
Poor quality of starting materials (α-haloketone or thiosemicarbazide).Use freshly purified reagents. Impurities in the α-haloketone can lead to side reactions, while aged thiosemicarbazide may have degraded.
Formation of Multiple Products (Isomeric By-products) The reaction of α-haloketones with thiosemicarbazide can lead to the formation of different heterocyclic isomers.[1] The specific isomer formed is highly dependent on the reaction conditions.[1]Carefully control the reaction's pH, temperature, and solvent. A slightly acidic medium often favors the formation of the desired 1,3,4-thiadiazine.
Ambident nucleophilic character of thiosemicarbazide.The nucleophilic attack can occur from different nitrogen atoms of the thiosemicarbazide. Precise control of reaction conditions can favor one pathway over others.
Product Precipitation Issues The 1,3,4-thiadiazine product may be soluble in the reaction solvent.After adjusting the pH to alkaline, cool the reaction mixture to induce precipitation. If the product remains in solution, concentration of the reaction mixture under reduced pressure may be necessary.
Formation of a salt that is soluble in the reaction medium.Ensure the pH is sufficiently alkaline to deprotonate the thiadiazine derivative and facilitate its precipitation.
Difficulty in Product Purification Presence of unreacted starting materials.Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water mixtures.[1]
Presence of isomeric by-products with similar polarity to the desired product.Column chromatography on silica gel may be required for separating isomers. Careful selection of the eluent system is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,3,4-thiadiazines?

A1: A prevalent and versatile method is the Hantzsch-type condensation reaction between an α-haloketone (e.g., α-bromoacetophenone) and a thiosemicarbazide derivative.[1]

Q2: What are the critical parameters to control during the synthesis to minimize by-product formation?

A2: The most critical parameters are pH, reaction temperature, and the polarity of the solvent. The concentration of H+ ions in the system can significantly influence which isomer is formed.[1]

Q3: How can I monitor the progress of my 1,3,4-thiadiazine synthesis?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: My product is an oil and does not precipitate. What should I do?

A4: If your 1,3,4-thiadiazine derivative is an oil at room temperature, after basification and cooling, you may need to perform a liquid-liquid extraction with a suitable organic solvent. The organic layer can then be dried and the solvent evaporated to yield the product.

Q5: What are the typical by-products in this synthesis?

A5: The primary by-products are often heterocyclic isomers of the desired 1,3,4-thiadiazine.[1] The specific nature of these isomers depends on the regioselectivity of the cyclization reaction.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-6H-1,3,4-thiadiazine Derivatives

This protocol is a general guideline for the synthesis of 2-amino-6H-1,3,4-thiadiazine derivatives from an α-bromoacetyl derivative and thiosemicarbazide.

Materials:

  • α-Bromoacetyl derivative (e.g., 3-α-bromoacetylcoumarin) (0.01 mol)

  • Thiosemicarbazide (0.01 mol)

  • Ethanol (40 mL)

  • Concentrated Hydrochloric Acid (a few drops)

  • Dilute Ammonia Solution

Procedure:

  • Dissolve the α-bromoacetyl derivative (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (40 mL) in a round-bottom flask.

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for 20-40 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to 8-9 by the dropwise addition of a dilute ammonia solution.

  • A precipitate should form. If not, cool the mixture in an ice bath.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a cold 30% ethanol-water solution.

  • Recrystallize the crude product from a suitable solvent (e.g., 30% ethanol) to obtain the purified 1,3,4-thiadiazine derivative.[1]

  • Dry the purified product under vacuum.

Data Presentation

The yield of 1,3,4-thiadiazine synthesis is highly dependent on the specific substrates and reaction conditions. The following table provides a qualitative summary of the expected impact of key parameters on product yield and purity.

Parameter Condition Expected Impact on Yield Expected Impact on Purity (Minimizing By-products)
pH Slightly Acidic (initial)Favorable for cyclizationCan favor the formation of the desired 1,3,4-thiadiazine isomer
Alkaline (precipitation)Essential for product isolation-
Temperature RefluxIncreases reaction rateMay influence isomer distribution; optimization is often required
Solvent Polar Protic (e.g., Ethanol)Generally effectiveSolvent polarity can affect the regioselectivity of the cyclization
Reaction Time Optimized via TLCMaximizes conversion of starting materialsPrevents degradation of the product due to prolonged heating

Visualizations

Below are diagrams illustrating key aspects of 1,3,4-thiadiazine synthesis.

reaction_pathway alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate 1,3,4-Thiadiazine 1,3,4-Thiadiazine Intermediate->1,3,4-Thiadiazine Cyclization (Desired Pathway) Isomeric By-product Isomeric By-product Intermediate->Isomeric By-product Cyclization (Side Reaction)

Caption: General reaction pathway for 1,3,4-thiadiazine synthesis, highlighting the potential for isomeric by-product formation.

troubleshooting_workflow start Low Yield or Multiple Products check_pH Verify pH of Reaction start->check_pH check_temp_time Check Temperature and Reaction Time check_pH->check_temp_time Correct adjust_pH Adjust to Slightly Acidic, then Basic for Precipitation check_pH->adjust_pH Incorrect check_reagents Assess Purity of Starting Materials check_temp_time->check_reagents Optimal optimize_conditions Optimize Reflux Time via TLC Monitoring check_temp_time->optimize_conditions Suboptimal purify_reagents Purify/Use Fresh Starting Materials check_reagents->purify_reagents Impure end Improved Yield and Purity check_reagents->end Pure adjust_pH->end optimize_conditions->end purify_reagents->end

Caption: A logical workflow for troubleshooting common issues in 1,3,4-thiadiazine synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis and purification of this compound.

Issue 1: Low Reaction Yield

  • Question: We are experiencing a significant drop in yield for the synthesis of this compound when scaling up from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and how can we mitigate this?

  • Answer: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue:

    • Inefficient Heat Transfer: Large-scale reactions have a smaller surface area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, promoting side reactions or incomplete conversion.

      • Solution: Employ a reactor with efficient agitation and a well-controlled heating/cooling system. Consider a jacketed reactor with a thermal fluid for precise temperature management.

    • Mixing Inhomogeneity: Inadequate mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts.

      • Solution: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure a homogeneous reaction mixture.

    • Reagent Addition Rate: The rate of addition of critical reagents, such as the cyclizing agent, can significantly impact the reaction outcome. A rapid addition on a large scale can lead to uncontrolled exotherms and side product formation.

      • Solution: Implement a controlled addition strategy using a dosing pump. Monitor the internal temperature closely during the addition.

    Comparative Data on Reaction Conditions:

ScaleReagent Addition TimeAgitation Speed (RPM)Max Internal Temp (°C)Yield (%)
Lab (10 g)15 min (dropping funnel)3007585
Pilot (1 kg) - Initial15 min (direct pour)10095 (exotherm)55
Pilot (1 kg) - Optimized2 hours (dosing pump)2507582

Issue 2: Impurity Profile Changes

  • Question: The impurity profile of our scaled-up batch of this compound is different from our lab-scale batches, with several new, unidentified peaks in the HPLC analysis. What could be the source of these new impurities?

  • Answer: Changes in the impurity profile are often linked to the issues of heat and mass transfer mentioned previously.

    • Thermal Decomposition: Extended reaction times or localized overheating in large reactors can lead to the degradation of the starting materials, intermediates, or the final product.

    • Side Reactions: Inhomogeneous mixing can create pockets of high reactant concentration, promoting dimerization, polymerization, or other side reactions that are less prevalent on a smaller scale.

    • Process Changes: Any alteration in raw material source, solvent grade, or equipment between scales can introduce new impurities.

    Troubleshooting Workflow for Impurity Identification:

    impurity_troubleshooting start New Impurity Detected in HPLC step1 Characterize Impurity (LC-MS, NMR) start->step1 step2 Hypothesize Impurity Structure step1->step2 step3 Review Reaction Mechanism for Potential Side Reactions step2->step3 step5 Modify Reaction Conditions (e.g., lower temp, slower addition) step3->step5 step4 Analyze Raw Materials for Contaminants step4->step5 step6 Evaluate Impact on Impurity Profile step5->step6 step6->step3 Unsuccessful end_success Impurity Minimized/Identified step6->end_success Successful end_fail Further Investigation Needed step6->end_fail Persistent

    Caption: Troubleshooting workflow for identifying and mitigating new impurities.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are struggling with the filtration and purification of the final product at a larger scale. The product is a fine powder that clogs the filter, and column chromatography is not a viable option for the quantities we need. What are our alternatives?

  • Answer: Isolating and purifying large quantities of a solid product requires a different approach than lab-scale methods.

    • Improving Filtration:

      • Recrystallization: A well-optimized recrystallization step can significantly improve the crystal size and morphology, making filtration easier. Experiment with different solvent systems and cooling profiles.

      • Filter Aids: Consider using a filter aid like celite to improve the filtration rate.

      • Equipment: For larger scales, a filter press or a Nutsche filter dryer can be more efficient than standard laboratory filtration apparatus.

    • Alternative Purification Methods:

      • Slurry Washes: Washing the crude product with a series of well-chosen solvents can effectively remove many impurities without the need for chromatography.

      • Trituration: Suspending the crude product in a solvent in which the desired product is insoluble but the impurities are soluble can be a simple and effective purification technique.

    Comparison of Purification Methods:

MethodScalePurity (%)Recovery (%)
Column Chromatography10 g>9970
Recrystallization (Ethanol/Water)1 kg98.585
Slurry Wash (Acetone)1 kg9792

Frequently Asked Questions (FAQs)

General Synthesis

  • Q1: What is the most common synthetic route for this compound?

    • A1: A prevalent method involves the cyclization of a phenacyl thiosemicarbazone derivative. This is typically achieved by reacting phenacyl bromide with thiosemicarbazide to form the intermediate, which is then cyclized, often under acidic or basic conditions.

  • Q2: What are the critical process parameters to control during the synthesis?

    • A2: The most critical parameters are temperature, reaction time, and the stoichiometry of the reactants and cyclizing agent. Precise control of these variables is essential for maximizing yield and minimizing impurity formation.

Scale-Up and Preclinical Supply

  • Q3: What are the primary safety concerns when scaling up this synthesis?

    • A3: The use of corrosive and potentially toxic reagents like phenacyl bromide and strong acids or bases requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, contained charging systems). The potential for exothermic reactions also necessitates careful temperature monitoring and control to prevent runaways.

  • Q4: How can we ensure batch-to-batch consistency for our preclinical studies?

    • A4: Implementing a robust process control strategy is key. This includes:

      • Strict specifications for all raw materials.

      • Detailed and validated Standard Operating Procedures (SOPs).

      • In-process controls (IPCs) to monitor reaction progress and quality.

      • Consistent use of qualified equipment.

Logical Relationship of FAQ Categories

faq_categories main FAQs for this compound Synthesis cat1 General Synthesis main->cat1 cat2 Scale-Up and Preclinical Supply main->cat2 q1 Q1: Common Synthetic Route cat1->q1 q2 Q2: Critical Process Parameters cat1->q2 q3 Q3: Primary Safety Concerns cat2->q3 q4 Q4: Ensuring Batch Consistency cat2->q4 synthesis_pathway reactant1 Phenacyl Bromide intermediate Phenacyl Thiosemicarbazone (Intermediate) reactant1->intermediate reactant2 Thiosemicarbazide reactant2->intermediate product This compound intermediate->product  Cyclization (e.g., NaHCO3, heat)

Validation & Comparative

Comparative Analysis of 5-Phenyl-1,3,4-Thiadiazole Derivatives and Existing Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific antimicrobial and cytotoxicity data for 5-phenyl-6H-1,3,4-thiadiazin-2-amine in the reviewed literature, this guide presents a comparative analysis of the closely related and more extensively studied 5-phenyl-1,3,4-thiadiazol-2-amine derivatives . This information is intended to serve as a representative example and a framework for the evaluation of novel thiadiazole and thiadiazine compounds.

This guide provides a comparative analysis of the antimicrobial performance of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against established antimicrobial agents. The data presented is compiled from various in vitro studies to offer an objective overview for researchers, scientists, and drug development professionals.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative 5-phenyl-1,3,4-thiadiazol-2-amine derivatives and commonly used antimicrobial drugs against selected bacterial and fungal strains.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/AgentStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine[1]20-2820-2824-4024-40
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine[1]20-2820-2824-4024-40
Ciprofloxacin (Standard) [1]18-2018-2020-2420-24

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/AgentCandida albicansAspergillus niger
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine[1]32-4232-42
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine[1]32-4232-42
Fluconazole (Standard) [1]24-2624-26

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparative analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Inoculum:

  • Bacterial strains are cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at 37°C for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Broth Microdilution Assay:

  • The test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Each well is inoculated with the prepared microbial suspension.

  • A positive control (microorganism without the test compound) and a negative control (broth medium only) are included on each plate.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds is evaluated against a human cell line (e.g., HeLa) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

a. Cell Culture and Treatment:

  • HeLa cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

b. MTT Assay Procedure:

  • After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial testing and a proposed mechanism of action for 1,3,4-thiadiazine derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Microbial Culture inoculum Inoculum Preparation (0.5 McFarland) start->inoculum plate_setup 96-Well Plate Inoculation inoculum->plate_setup compound_prep Compound Dilution Series compound_prep->plate_setup incubation Incubation (24-48h) plate_setup->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination end MIC Value mic_determination->end Final Result

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_cell Bacterial Cell cluster_outcome Outcome thiadiazine 5-Phenyl-6H-1,3,4- thiadiazin-2-amine efflux_pump Efflux Pump (e.g., NorA) thiadiazine->efflux_pump Inhibition antibiotic_out Antibiotic (extracellular) efflux_pump->antibiotic_out Expulsion accumulation Intracellular Antibiotic Accumulation efflux_pump->accumulation Blocked antibiotic Antibiotic antibiotic->efflux_pump bacterial_death Bacterial Death accumulation->bacterial_death

Caption: Proposed mechanism of action: Efflux pump inhibition by 1,3,4-thiadiazine derivatives.

References

A Comparative Analysis of the Anticonvulsant Potential of 5-Phenyl-1,3,4-Thiadiazole Derivatives and Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the anticonvulsant activity of 5-phenyl-substituted 1,3,4-thiadiazole derivatives against established antiepileptic drugs (AEDs). The data presented is compiled from preclinical studies utilizing standardized animal models of epilepsy, offering a quantitative basis for evaluating the potential of this chemical scaffold in the development of novel anticonvulsant therapies.

Quantitative Data Summary

The anticonvulsant efficacy of various 5-phenyl-1,3,4-thiadiazole derivatives has been evaluated in rodent models using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. The tables below summarize the median effective dose (ED₅₀) and, where available, the median toxic dose (TD₅₀) and protective index (PI = TD₅₀/ED₅₀), alongside data for standard AEDs.

Table 1: Anticonvulsant Activity of 5-Phenyl-1,3,4-Thiadiazole Derivatives and Standard Drugs in the Maximal Electroshock (MES) Seizure Test in Mice.

CompoundAdministration RouteED₅₀ (mg/kg)Reference
5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amineOral> 300 (64.28% protection at 300 mg/kg)[1][2]
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amineOral> 300 (64.28% protection at 300 mg/kg)[2]
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea-0.65 µmol/kg[1][2]
1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea-1.14 µmol/kg[1][2]
Phenytoin (Standard) Oral / i.p.9.5 - 25[3][4][5]
Carbamazepine (Standard) Oral / i.p.8.8[5]

Table 2: Anticonvulsant Activity of 5-Phenyl-1,3,4-Thiadiazole Derivatives and Standard Drugs in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice.

CompoundAdministration RouteED₅₀ (mg/kg)Reference
{2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one}-100 (85.44% inhibition)[1][2][3]
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol-100 (80% protection)[1][2]
Diazepam (Standard) Oral / i.p.0.2[3][6]
Sodium Valproate (Standard) Oral150[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[8][9][10]

Apparatus:

  • An electroconvulsive shock generator with corneal or auricular electrodes.

Procedure:

  • Animal Preparation: Male albino mice or rats are used. The animals are acclimated to the laboratory environment before testing.[11]

  • Drug Administration: The test compounds, standard drugs, or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), at varying doses to different groups of animals.

  • Induction of Seizure: At the time of peak effect of the drug, a supramaximal electrical stimulus is delivered. For mice, typical parameters are 50 mA, 60 Hz for 0.2 seconds, while for rats it is 150 mA, 60 Hz for 0.2 seconds.[11] An anesthetic ophthalmic solution is applied to the eyes before placing corneal electrodes.[11]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the compound.[11]

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for absence seizures and is used to evaluate a compound's ability to raise the seizure threshold.[9][12]

Procedure:

  • Animal Preparation: Male albino mice are typically used.

  • Drug Administration: The test compounds, standard drugs, or vehicle are administered to different groups of animals at various doses.

  • Induction of Seizure: After a predetermined time to allow for drug absorption and peak effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously. A commonly used dose is 85 mg/kg for CF-1 mice.[12]

  • Observation: The animals are placed in isolation cages and observed for 30 minutes for the onset of clonic seizures, characterized by rhythmic muscle spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[12]

  • Endpoint: The absence of clonic seizures is considered protection.[12]

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Mandatory Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Preclinical Screening cluster_1 Efficacy Testing cluster_2 Toxicity and Data Analysis cluster_3 Outcome A Compound Synthesis (5-Phenyl-1,3,4-Thiadiazole Derivatives) C Drug Administration (Test Compound, Standard, Vehicle) A->C B Animal Acclimation (Mice/Rats) B->C D Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) C->D E Subcutaneous PTZ (scPTZ) Test (Absence Seizure Model) C->E F Neurotoxicity Assessment (e.g., Rotarod Test) C->F G Data Analysis (ED50, TD50, Protective Index) D->G E->G F->G H Identification of Lead Compounds G->H

Caption: Workflow for preclinical screening of anticonvulsant compounds.

Proposed Mechanism of Action for some Anticonvulsant 1,3,4-Thiadiazoles

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal VGSC Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization -> Release NMDA NMDA Receptor Glutamate_Vesicle->NMDA Activation GABA_A GABA-A Receptor Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->VGSC Blockade Thiadiazole->GABA_A Enhancement

Caption: Potential anticonvulsant mechanisms of 1,3,4-thiadiazole derivatives.

References

A Comparative Analysis of the Anticancer Potential of 1,3,4-Thiadiazole Derivatives and the Chemotherapeutic Agent Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the anticancer efficacy of the specific compound 5-phenyl-6H-1,3,4-thiadiazin-2-amine with the widely used chemotherapy drug doxorubicin is not available in the current scientific literature. However, extensive research on structurally related 1,3,4-thiadiazole derivatives has demonstrated significant anticancer activity, with some studies utilizing doxorubicin as a reference compound. This guide provides a comparative overview based on the available data for these 1,3,4-thiadiazole analogues against doxorubicin, offering valuable insights for researchers and drug development professionals.

This comparative guide synthesizes data from studies on various 5-phenyl-1,3,4-thiadiazol-2-amine derivatives and compares their cytotoxic effects with doxorubicin across different cancer cell lines. It is important to note that while these compounds share a similar pharmacophore, the variation in the heterocyclic core from a thiadiazine to a thiadiazole, as well as other substitutions, will influence the biological activity.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of chemical compounds against cancer cell lines is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The lower the IC50 value, the more potent the compound.

The following table summarizes the IC50 values for selected 1,3,4-thiadiazole derivatives compared to doxorubicin against various human cancer cell lines, as reported in the literature.

Compound/DrugCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole Derivative 1 MCF-71.01Abdelhamid et al., 2016 (as cited in a review)[1]
1,3,4-Thiadiazole Derivative 2 MCF-71.52Abdelhamid et al., 2016 (as cited in a review)[1]
1,3,4-Thiadiazole Derivative 3 MCF-72.04Abdelhamid et al., 2016 (as cited in a review)[1]
Doxorubicin MCF-70.75Abdelhamid et al., 2016 (as cited in a review)[1]
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole Derivative 1 CCRF-CEMData not available in the review abstractEl-Naggar et al., 2019 (as cited in a review)[1]
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole Derivative 2 HCT-15Data not available in the review abstractEl-Naggar et al., 2019 (as cited in a review)[1]
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole Derivative 3 PC-3Data not available in the review abstractEl-Naggar et al., 2019 (as cited in a review)[1]
Doxorubicin CCRF-CEM, HCT-15, PC-3, UACC-257Reference drugEl-Naggar et al., 2019 (as cited in a review)[1]

Note: The specific structures of the 1,3,4-thiadiazole derivatives from the study by Abdelhamid et al. and the IC50 values for the derivatives and doxorubicin from the study by El-Naggar et al. were not available in the reviewed abstracts. Access to the full-text articles would be required for a complete quantitative comparison.

Experimental Protocols

The following are generalized experimental methodologies typically employed in the in vitro evaluation of anticancer compounds, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight.

  • Compound Treatment: The test compounds (1,3,4-thiadiazole derivatives and doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanisms of Anticancer Action

5-Phenyl-1,3,4-thiadiazole Derivatives

The precise mechanisms of action for many 1,3,4-thiadiazole derivatives are still under investigation and can vary depending on the specific substitutions on the thiadiazole ring. However, several studies have pointed towards the following potential mechanisms:

  • Enzyme Inhibition: Many thiadiazole derivatives have been found to inhibit various kinases that are crucial for cancer cell signaling and proliferation.[2]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3]

  • Cell Cycle Arrest: These compounds can also cause a halt in the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing.[4]

  • Interference with DNA Replication: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity may allow these compounds to interfere with DNA replication processes.

Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic with multiple anticancer mechanisms of action:

  • DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis and preventing the DNA double helix from being resealed.[4]

  • Topoisomerase II Inhibition: It forms a complex with DNA and topoisomerase II, an enzyme that alters DNA topology, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that can damage cellular components, including DNA, proteins, and membranes.

  • Induction of Apoptosis: The cellular damage caused by doxorubicin triggers apoptotic pathways, leading to cancer cell death.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in comparing these anticancer agents, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Thiadiazole & Doxorubicin) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance ic50 IC50 Value Calculation absorbance->ic50 comparison Efficacy Comparison ic50->comparison

Caption: Experimental workflow for in vitro anticancer drug screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage p53 p53 Activation dna_damage->p53 bax Bax/Bcl-2 Ratio ↑ p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Doxorubicin Doxorubicin Doxorubicin->dna_damage Thiadiazole Thiadiazole Thiadiazole->caspase8 Potential Thiadiazole->caspase9 Potential

Caption: Simplified overview of apoptosis signaling pathways.

References

A Comparative Analysis of Carbonic Anhydrase Inhibition: Acetazolamide vs. 5-phenyl-6H-1,3,4-thiadiazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the well-established carbonic anhydrase inhibitor, acetazolamide, and the novel compound, 5-phenyl-6H-1,3,4-thiadiazin-2-amine. This guide delves into their inhibitory efficacy against carbonic anhydrase, supported by available experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Executive Summary

This guide provides a comparative overview of acetazolamide and this compound as inhibitors of carbonic anhydrase (CA). Acetazolamide is a potent sulfonamide-based inhibitor with well-documented activity against various CA isoforms.[1] In contrast, a comprehensive search of the scientific literature did not yield specific data on the carbonic anhydrase inhibitory activity of this compound.

Due to the absence of direct inhibitory data for this compound, this guide will focus on the established inhibitory profile of acetazolamide and provide a detailed experimental protocol for assessing carbonic anhydrase inhibition. This will serve as a benchmark for the potential evaluation of novel compounds like this compound.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against a specific carbonic anhydrase isoform is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a more potent inhibitor. The table below summarizes the inhibitory activity of acetazolamide against several key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 2501274255.7
This compound Data not availableData not availableData not availableData not availableData not available

Note: Data for Acetazolamide is compiled from multiple sources.[1] Data for this compound is not available in the reviewed scientific literature.

Experimental Protocols

The following is a detailed protocol for a common in vitro assay used to determine the carbonic anhydrase inhibitory activity of a compound.

Stopped-Flow CO2 Hydration Assay

This method is a widely accepted standard for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. It monitors the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution containing the pH indicator in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength. The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is determined by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context, the following diagrams illustrate the workflow of the carbonic anhydrase inhibition assay and the fundamental catalytic cycle of the enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Inhibitor Dilutions (Test Compound & Acetazolamide) prep_inhibitor->pre_incubation prep_substrate Prepare CO2-Saturated Buffer mixing Rapid Mixing in Stopped-Flow Instrument prep_substrate->mixing pre_incubation->mixing measurement Monitor Absorbance Change mixing->measurement calc_rate Calculate Initial Reaction Rates measurement->calc_rate plot_data Plot Rate vs. Inhibitor Concentration calc_rate->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 calc_ki Calculate Ki Value determine_ic50->calc_ki G E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ Inhibitor Inhibitor (e.g., Acetazolamide) E_Zn_OH->Inhibitor Inhibition E_Zn_H2O->E_Zn_OH - H⁺ HCO3 HCO₃⁻ CO2->HCO3 + E-Zn²⁺-OH⁻ HCO3->E_Zn_H2O + E-Zn²⁺-H₂O H2O H₂O H_plus H⁺

References

Cross-Validation of In Vitro and In Vivo Results for 1,3,4-Thiadiazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents requires a rigorous evaluation of their efficacy and mechanism of action, both in controlled laboratory settings and in living organisms. The 1,3,4-thiadiazine scaffold has emerged as a promising heterocyclic core for the design of new therapeutic candidates. This guide provides a comparative analysis of in vitro and in vivo experimental data for 1,3,4-thiadiazine derivatives, offering insights into the translation of preclinical findings. While direct cross-validation studies for a single set of 1,3,4-thiadiazine compounds are limited in publicly available literature, this guide synthesizes available data on structurally related compounds to provide a representative comparison. The closely related 1,3,4-thiadiazole scaffold, which has been more extensively studied, is also referenced to illustrate key concepts and potential mechanisms of action.

Data Presentation: In Vitro vs. In Vivo Anticancer Activity

The successful translation of an anticancer compound from bench to bedside hinges on the correlation between its activity in cell-based assays and its efficacy in animal models. Below is a summary of representative data for 1,3,4-thiadiazole derivatives, which can serve as a surrogate for understanding the potential activity profile of 1,3,4-thiadiazine compounds.

Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound A MCF-7 (Breast)MTT3.26 - 15.7[1]
A549 (Lung)MTT2.79[1]
SKOV-3 (Ovarian)MTT3.58[1]
Compound B HCT-116 (Colon)MTT2.03 - 37.56[1]
HepG2 (Liver)MTT2.03 - 37.56[1]
Compound C K562 (Leukemia)Not Specified7.4 (Abl kinase inhibition)[2]
Honokiol Derivative 8a A549 (Lung)Not Specified1.62[1]
MDA-MB-231 (Breast)Not SpecifiedNot Specified[1]
T47D (Breast)Not SpecifiedNot Specified[1]
MCF-7 (Breast)Not SpecifiedNot Specified[1]
HeLa (Cervical)Not SpecifiedNot Specified[1]
HCT116 (Colon)Not SpecifiedNot Specified[1]
HepG2 (Liver)Not Specified1.62 - 4.61[1]
Piperazine Derivative 14a-c MCF-7 (Breast)Not Specified2.32 - 8.35[1]
HepG2 (Liver)Not Specified2.32 - 8.35[1]

Table 2: In Vivo Efficacy of Triazolo-Thiadiazole Derivatives in a Xenograft Model

Compound IDAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
KA25 SCID MiceHT-29 (Colon)Not SpecifiedSignificant[3]
KA26 SCID MiceHT-29 (Colon)Not SpecifiedSignificant[3]
KA39 SCID MiceHT-29 (Colon)Not SpecifiedSignificant[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies.

In Vitro Assays

1. MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazine compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

2. Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentration of the test compound for a specified period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

In Vivo Xenograft Model

This model is a cornerstone for evaluating the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into control and treatment groups. Administer the 1,3,4-thiadiazine compound via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

Mandatory Visualization

Experimental Workflow for In Vitro to In Vivo Cross-Validation

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) MTT MTT Assay (Cytotoxicity, IC50) Cell_Lines->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle Xenograft Xenograft Model (e.g., Nude Mice) MTT->Xenograft Lead Compound Selection Apoptosis->Xenograft Mechanism Confirmation Cell_Cycle->Xenograft Mechanism Confirmation TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Toxicity Toxicity Assessment Xenograft->Toxicity Correlation In Vitro-In Vivo Correlation Analysis TGI->Correlation Efficacy Correlation Toxicity->Correlation Safety Profile

Caption: Workflow for cross-validating in vitro and in vivo anticancer results.

PI3K/Akt/mTOR Signaling Pathway

Many anticancer agents, including derivatives of the related 1,3,4-thiadiazole scaffold, have been shown to exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.[4]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiadiazine 1,3,4-Thiadiazine Compound Thiadiazine->Akt inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazine compounds.

References

A Comparative Analysis of the Biological Activities of 1,3,4-Thiadiazine and 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two closely related heterocyclic scaffolds, this guide provides a comparative overview of the biological activities of 1,3,4-thiadiazine and 1,3,4-oxadiazole derivatives. This analysis is supported by quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The search for novel therapeutic agents has led researchers to explore a vast array of chemical structures. Among these, five-membered heterocyclic compounds containing nitrogen and either sulfur or oxygen have garnered significant attention due to their diverse pharmacological properties.[1] This guide focuses on the comparative biological activities of two such scaffolds: 1,3,4-thiadiazines and 1,3,4-oxadiazoles. These two classes of compounds are bioisosteres, meaning the substitution of a sulfur atom in the thiadiazole ring with an oxygen atom to form the oxadiazole ring can lead to similar, yet distinct, biological properties.[1]

Overview of Biological Activities

Both 1,3,4-thiadiazine and 1,3,4-oxadiazole derivatives have been reported to exhibit a wide spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3][4] The specific activity and potency of these derivatives are highly dependent on the nature and position of the substituents on the heterocyclic ring.

1,3,4-Oxadiazole derivatives are extensively studied and known for their broad-ranging pharmacological effects.[2] Their biological activity is often attributed to the presence of the toxophoric -N=C-O- linkage, which can interact with various biological targets.[5][6] Numerous studies have highlighted their efficacy as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[7][8][9]

1,3,4-Thiadiazine derivatives , while also possessing a range of biological activities, are noted for their significant potential as antimicrobial and anticancer agents.[3][10] The sulfur atom in the thiadiazine ring is believed to contribute to the lipophilicity of the molecules, potentially enhancing their ability to cross cell membranes and interact with intracellular targets.[11]

Comparative Quantitative Data

To facilitate a direct comparison, the following tables summarize the quantitative biological activity data for representative 1,3,4-thiadiazine and 1,3,4-oxadiazole derivatives from various studies.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
1,3,4-Oxadiazole OZE-IStaphylococcus aureus4 - 16[5]
1,3,4-Oxadiazole OZE-IIStaphylococcus aureus4 - 8[5]
1,3,4-Oxadiazole OZE-IIIStaphylococcus aureus8 - 32[5]
1,3,4-Oxadiazole 4hEnterococcus faecalis62.5[6]
1,3,4-Oxadiazole 4b, 4f, 4gEscherichia coli62.5[6]
1,3,4-Thiadiazine Compound 4Staphylococcus aureus- (Strong activity)[12]
1,3,4-Thiadiazine Compound 5Bacillus cereus- (Strong activity)[12]
1,3,4-Thiadiazole Compound 14a-- (Significant activity)[13]
1,3,4-Thiadiazole Compound 16a-- (Significant activity)[13]
1,3,4-Thiadiazole Compound 16b-- (Significant activity)[13]

Note: Direct comparison of MIC values between different studies should be done with caution due to variations in experimental conditions. The term "Strong activity" indicates significant inhibition zones as reported in the study, without specific MIC values provided.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivativeCell LineIC50 (µM)Reference
1,3,4-Oxadiazole 4gC6 (Glioblastoma)8.16[9]
1,3,4-Oxadiazole 4fC6 (Glioblastoma)13.04[9]
1,3,4-Thiadiazole ST10MCF-7 (Breast Cancer)49.6[14]
1,3,4-Thiadiazole ST10MDA-MB-231 (Breast Cancer)53.4[14]
1,3,4-Thiadiazole Compound 2K562 (Leukemia)7.4 (Abl kinase inhibition)[11]
1,3,4-Thiadiazole Compound 7bHepG-2 (Liver Cancer)- (Significant inhibition)[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key biological assays cited in this guide.

Antibacterial Activity Assessment (Kirby-Bauer Disk Diffusion Method)

This method was employed to evaluate the antibacterial activity of 1,3,4-thiadiazine derivatives.[12]

  • Preparation of Bacterial Suspension: A suspension of the test bacteria (Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Salmonella typhimurium) is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of newly synthesized 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][14]

  • Cell Seeding: Cancer cells (e.g., C6, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing Biological Mechanisms and Workflows

To better understand the processes involved in the synthesis and biological evaluation of these compounds, the following diagrams are provided.

Synthesis_Workflow Start Starting Materials (e.g., Aroylhydrazides, Carbon Disulfide) Reaction Cyclization Reaction Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Recrystallization) Intermediate->Purification Characterization Structural Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure 1,3,4-Oxadiazole or 1,3,4-Thiadiazine Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazine derivatives.

Anticancer_Mechanism cluster_cell Cancer Cell Drug 1,3,4-Thiadiazole/Oxadiazole Derivative Target Molecular Target (e.g., Kinase, Enzyme) Drug->Target Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt, MAPK/ERK) Target->Pathway Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis Induces Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes

Caption: Simplified signaling pathway illustrating a potential anticancer mechanism of action.[10]

Conclusion

Both 1,3,4-thiadiazine and 1,3,4-oxadiazole scaffolds serve as valuable frameworks for the development of new therapeutic agents. While they share a broad spectrum of biological activities, subtle differences in their chemical structure, arising from the presence of either a sulfur or an oxygen atom, can lead to significant variations in their potency and selectivity towards different biological targets. The data presented in this guide underscores the potential of both heterocyclic systems in medicinal chemistry. Further research, including direct comparative studies under identical experimental conditions, is warranted to fully elucidate their structure-activity relationships and to guide the design of more effective and selective drug candidates.

References

Evaluating the Selectivity of 1,3,4-Thiadiazole Derivatives for Carbonic Anhydrase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Carbonic anhydrases are metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation and CO2 transport. The differential expression and function of CA isoforms in various tissues make them important therapeutic targets for a range of diseases. Consequently, the development of isoform-selective inhibitors is a key objective in drug discovery to enhance efficacy and minimize off-target effects. The 1,3,4-thiadiazole scaffold has emerged as a promising chemotype for the design of potent and selective CA inhibitors.

Comparative Analysis of 1,3,4-Thiadiazole Derivatives as Carbonic Anhydrase Inhibitors

The following table summarizes the in vitro inhibitory activity of a selection of 1,3,4-thiadiazole derivatives against hCA-I and hCA-II. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI) is calculated as the ratio of IC50 (hCA-I) / IC50 (hCA-II). A higher SI value indicates greater selectivity for hCA-II over hCA-I.

Compound DerivativehCA-I IC50 (µM)hCA-II IC50 (µM)Selectivity Index (hCA-I/hCA-II)
2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4'-bromoacetophenone0.0330.0301.1
4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide (Ki)2.552.01.275
Acetazolamide (Reference Inhibitor)18.1120.650.88

Note: The data presented is a compilation from various studies and experimental conditions may vary.

Experimental Protocols

Purification of Human Carbonic Anhydrase Isoforms (hCA-I and hCA-II)

The purification of hCA-I and hCA-II is typically achieved from human erythrocytes using affinity chromatography.[1]

a. Preparation of Affinity Column:

  • A sepharose-4B-L-tyrosine-sulfanilamide affinity gel is prepared.

  • The gel is packed into a column and equilibrated with a Tris-HCl buffer.

b. Hemolysate Preparation:

  • Fresh human blood is collected with an anticoagulant.

  • Erythrocytes are separated by centrifugation and washed with a saline solution.

  • The packed erythrocytes are lysed with cold, deionized water.

  • The hemolysate is centrifuged to remove cell debris.

c. Affinity Chromatography:

  • The supernatant from the hemolysate is loaded onto the equilibrated affinity column.

  • The column is washed extensively with the equilibration buffer to remove unbound proteins.

  • hCA-I and hCA-II are then eluted from the column using a buffer containing a competitive inhibitor, such as sodium azide or a specific sulfonamide.

  • Fractions are collected and analyzed for protein content and enzyme activity.

d. Isoform Separation:

  • The eluted fractions containing both hCA-I and hCA-II can be further separated by ion-exchange chromatography to obtain the pure isoforms.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

The inhibitory activity of the test compounds is determined by measuring their effect on the esterase activity of the purified hCA isoforms. The assay is based on the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically.

a. Reagents and Materials:

  • Purified hCA-I and hCA-II enzymes.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Substrate: p-Nitrophenyl acetate (p-NPA) solution in a suitable organic solvent (e.g., acetonitrile).

  • Test Compounds: Stock solutions of the 1,3,4-thiadiazole derivatives are prepared in dimethyl sulfoxide (DMSO).

  • Reference Inhibitor: Acetazolamide solution.

  • 96-well microplate.

  • Microplate reader.

b. Assay Procedure:

  • A solution of the purified enzyme (hCA-I or hCA-II) in the assay buffer is prepared.

  • Serial dilutions of the test compounds and the reference inhibitor are prepared.

  • In a 96-well plate, the enzyme solution is added to wells containing the different concentrations of the test compounds or the reference inhibitor. A control well with the enzyme and DMSO (vehicle) is also included.

  • The plate is incubated at room temperature for a pre-determined time to allow for inhibitor-enzyme binding.

  • The enzymatic reaction is initiated by adding the p-NPA substrate solution to all wells.

  • The absorbance at 405 nm is measured immediately and then at regular intervals in kinetic mode using a microplate reader.

  • The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.

c. Data Analysis:

  • The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to the control (enzyme with vehicle).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution in 96-Well Plate cluster_analysis Data Acquisition & Analysis enzyme Purified hCA Isoform (hCA-I or hCA-II) preincubation Pre-incubation: Enzyme + Inhibitor enzyme->preincubation inhibitor Test Compound Dilutions (1,3,4-Thiadiazole derivatives) inhibitor->preincubation substrate p-NPA Substrate Solution reaction Reaction Initiation: Add p-NPA Substrate substrate->reaction preincubation->reaction measurement Kinetic Measurement (Absorbance at 405 nm) reaction->measurement calculation IC50 Value Calculation measurement->calculation

Caption: Workflow of the in vitro carbonic anhydrase esterase inhibition assay.

References

Benchmarking the synthetic efficiency of different routes to 1,3,4-thiadiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficient and versatile synthesis of this core structure is paramount for the exploration of new chemical space in drug discovery programs. This guide provides a comparative analysis of common synthetic routes to 1,3,4-thiadiazines, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Efficiency

The synthetic efficiency of various routes to 1,3,4-thiadiazines can be evaluated based on several key metrics, including chemical yield, reaction time, reaction conditions (temperature, solvent), and substrate scope. Below is a summary of quantitative data for prominent synthetic strategies.

Synthetic RouteStarting MaterialsReagents & ConditionsReaction TimeYield (%)
Hantzsch-type Synthesis Thiosemicarbazide, α-Haloketone (e.g., phenacyl bromide)Ethanol, Reflux2-4 h70-85
4-Phenylthiosemicarbazide, 2-bromo-1-phenylethanoneEthanol, Reflux3 h82
Thiosemicarbazide, 3-(2-bromoacetyl)-2H-chromen-2-oneEthanol, HCl (cat.), Reflux40 min75-85
From 4-Amino-5-mercapto-1,2,4-triazoles 4-Amino-3-substituted-5-mercapto-1,2,4-triazole, Phenacyl bromideAbsolute Ethanol, Reflux3-6 h75-95
4-Amino-5-(p-tolyl)-3-mercapto-1,2,4-triazole, 2-bromo-1-phenylethanoneAnhydrous Ethanol, Reflux4 h92
4-Amino-3-(pyridin-4-yl)-5-mercapto-4H-1,2,4-triazole, Hydrazonoyl chloridesEthanol, Triethylamine, Reflux3 h78-90
Microwave-Assisted One-Pot Synthesis Substituted Acetophenone, ThiosemicarbazideEthanol, Microwave Irradiation5-10 min85-95
4-Amino-1,2,4-triazole-3-thiol, Ketones/Nitriles, Acetic Acid/Sulfuric Acid (cat.)Microwave Irradiation2-5 min88-97

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Route 1: Hantzsch-type Synthesis from Thiosemicarbazide and α-Haloketone

This classical method involves the condensation of a thiosemicarbazide with an α-haloketone to form an intermediate which then cyclizes to the 1,3,4-thiadiazine.

Synthesis of 2-amino-5-phenyl-6H-1,3,4-thiadiazine

  • Materials: Thiosemicarbazide (1.0 mmol), 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 mmol), Ethanol (20 mL).

  • Procedure:

    • A mixture of thiosemicarbazide (1.0 mmol) and 2-bromo-1-phenylethanone (1.0 mmol) in ethanol (20 mL) is refluxed for 3 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

    • The crude product can be recrystallized from ethanol to afford the pure 2-amino-5-phenyl-6H-1,3,4-thiadiazine.

  • Expected Yield: 82%

Route 2: Synthesis from 4-Amino-5-mercapto-1,2,4-triazoles

This versatile method allows for the synthesis of fused triazolo[3,4-b][1][2][3]thiadiazine systems, which are of significant interest in medicinal chemistry.

Synthesis of 3-Aryl-6-phenyl-7H-[1][3][4]triazolo[3,4-b][1][2][3]thiadiazine

  • Materials: 4-Amino-3-aryl-5-mercapto-1,2,4-triazole (1.0 mmol), 2-bromo-1-phenylethanone (1.0 mmol), Anhydrous Ethanol (25 mL).

  • Procedure:

    • A solution of the appropriate 4-amino-3-aryl-5-mercapto-1,2,4-triazole (1.0 mmol) and 2-bromo-1-phenylethanone (1.0 mmol) in anhydrous ethanol (25 mL) is heated under reflux for 4-6 hours.[4]

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

    • The product is washed with ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed for further purification.

  • Expected Yield: 90-95%[4]

Route 3: Microwave-Assisted One-Pot Synthesis

This modern approach offers significant advantages in terms of reduced reaction times, higher yields, and often milder reaction conditions, aligning with the principles of green chemistry.

Synthesis of 5-Aryl-6H-[1][2][3]thiadiazin-2-ylamine Derivatives

  • Materials: Substituted acetophenone (1.0 mmol), Thiosemicarbazide (1.2 mmol), Ethanol (10 mL).

  • Procedure:

    • A mixture of the substituted acetophenone (1.0 mmol) and thiosemicarbazide (1.2 mmol) in ethanol (10 mL) is placed in a microwave-safe reaction vessel.

    • The vessel is sealed and subjected to microwave irradiation at a suitable power (e.g., 150-300 W) for 5-10 minutes.[1]

    • The temperature and pressure should be monitored and controlled according to the microwave reactor's specifications.

    • After the irradiation period, the vessel is cooled to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired product.[1]

  • Expected Yield: 88-95%[1]

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic strategies.

G cluster_0 Route 1: Hantzsch-type Synthesis cluster_1 Route 2: From 4-Amino-5-mercapto-1,2,4-triazoles cluster_2 Route 3: Microwave-Assisted One-Pot Synthesis A1 Thiosemicarbazide C1 Condensation & Cyclization A1->C1 B1 α-Haloketone B1->C1 D1 1,3,4-Thiadiazine C1->D1 A2 4-Amino-5-mercapto- 1,2,4-triazole C2 Condensation & Cyclization A2->C2 B2 Electrophile (e.g., Phenacyl bromide) B2->C2 D2 Triazolo[3,4-b][1,3,4]thiadiazine C2->D2 A3 Acetophenone Derivative C3 Microwave Irradiation A3->C3 B3 Thiosemicarbazide B3->C3 D3 1,3,4-Thiadiazine C3->D3

Caption: Generalized workflows for the synthesis of 1,3,4-thiadiazines.

Conclusion

The choice of a synthetic route to 1,3,4-thiadiazines is contingent upon the desired substitution pattern, available starting materials, and the desired efficiency in terms of yield and reaction time.

  • The Hantzsch-type synthesis represents a reliable and straightforward method for accessing a variety of 1,3,4-thiadiazines.

  • Synthesis from 4-amino-5-mercapto-1,2,4-triazoles is particularly valuable for the construction of fused heterocyclic systems, which are often of high interest in drug discovery.[4] This method generally provides high yields.[4]

  • Microwave-assisted one-pot synthesis offers a green and highly efficient alternative, significantly reducing reaction times and often increasing yields.[1] This approach is well-suited for high-throughput synthesis and library generation in medicinal chemistry campaigns.[1]

Researchers should consider these factors when planning the synthesis of novel 1,3,4-thiadiazine derivatives for their drug development programs. The provided experimental protocols offer a starting point for the practical implementation of these key synthetic strategies.

References

Head-to-head comparison of novel thiadiazine derivatives in a specific disease model

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two novel thiadiazine derivatives, designated here as Compound 6d and Compound 10a, in preclinical models of Alzheimer's disease reveals their potential as multi-target-directed ligands. Both compounds demonstrate efficacy in inhibiting key pathological drivers of the disease, albeit through different primary mechanisms, highlighting the diverse therapeutic strategies available within this chemical class.

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] The intricate nature of the disease has led researchers to explore multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological events.[2][3] Novel thiadiazine derivatives have emerged as a promising class of compounds in this area.[4]

Compound 6d, a thiazolyl-thiadiazine, has been identified as a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme-1 (BACE-1), a key enzyme in the production of Aβ peptides.[2][5] In contrast, Compound 10a, a 1,2,4-thiadiazolidine-3,5-dione derivative, acts as a non-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme central to tau hyperphosphorylation.[6][7]

Comparative Efficacy and In Vitro Activity

A direct comparison of the in vitro inhibitory activities of these compounds underscores their distinct primary targets.

ParameterCompound 6d (Thiazolyl-thiadiazine)Compound 10a (1,2,4-thiadiazolidine-3,5-dione)Standard/Reference
Primary Target BACE-1GSK-3β
BACE-1 Inhibition (IC50) Micromolar rangeNot Reported
GSK-3β Inhibition (IC50) Not Reported2.7-fold more potent than TideglusibTideglusib
Cholinesterase Inhibition Not explicitly reported, but related compounds show activityNot ReportedDonepezil
Anti-inflammatory Activity Demonstrated in vivoNot Reported
Antioxidant Properties DemonstratedNot Reported
Neuroprotection DemonstratedDemonstrated

IC50 values represent the concentration of the drug that is required for 50% inhibition in vitro.

The data reveals that Compound 6d is a potent BACE-1 inhibitor with additional anti-inflammatory, antioxidant, and neuroprotective properties.[2] Compound 10a, on the other hand, shows significant GSK-3β inhibitory activity, surpassing that of the known inhibitor Tideglusib.[6] It also demonstrates neuroprotective effects and reduces the expression of Amyloid Precursor Protein (APP) and phosphorylated Tau (p-Tau).[6]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of Compound 6d and Compound 10a target different aspects of Alzheimer's pathology. Compound 6d's inhibition of BACE-1 directly addresses the production of amyloid-beta peptides, a primary hallmark of the disease.[2] Compound 10a's inhibition of GSK-3β tackles the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles.[1][6]

Alzheimer's Signaling Pathways cluster_amyloid Amyloidogenic Pathway cluster_tau Tau Pathology Pathway cluster_intervention Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage BACE1 BACE-1 Ab Amyloid-β (Aβ) sAPPb->Ab Cleavage gSecretase γ-Secretase Plaques Aβ Plaques Ab->Plaques Aggregation Neuronal_Death Neuronal Death & Cognitive Decline Plaques->Neuronal_Death Tau Tau Protein pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau Phosphorylation GSK3b GSK-3β NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation NFTs->Neuronal_Death Compound6d Compound 6d Compound6d->BACE1 Inhibits Compound10a Compound 10a Compound10a->GSK3b Inhibits

Figure 1: Simplified signaling pathways in Alzheimer's disease, illustrating the distinct points of intervention for Compound 6d (BACE-1 inhibition) and Compound 10a (GSK-3β inhibition).

Experimental Protocols

The evaluation of these compounds involved a range of in vitro and in vivo experimental models.

For Compound 6d (Thiazolyl-thiadiazine):

  • In Vitro BACE-1 Inhibition Assay: The inhibitory activity of Compound 6d against BACE-1 was determined using a commercially available FRET-based assay kit.

  • In Vivo Anti-inflammatory and Anti-amnesic Activity: A carrageenan-induced paw edema model in rats was used to assess anti-inflammatory effects. Anti-amnesic properties were evaluated using a scopolamine-induced amnesia model in mice, with memory function assessed via the Morris water maze test.

For Compound 10a (1,2,4-thiadiazolidine-3,5-dione):

  • In Vitro GSK-3β Kinase Assay: The inhibitory activity of Compound 10a against GSK-3β was measured using a kinase activity assay.

  • Neuroprotective Activity: The neuroprotective effects were assessed in vitro using a cell-based model.

  • In Vivo Pharmacodynamic Assay: The learning and memory functions of AD mice (induced by AlCl₃ combined with d-galactose) were evaluated to determine the in vivo efficacy of Compound 10a.[6]

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis A Synthesis of Thiadiazine Derivatives B Enzyme Inhibition Assays (BACE-1 / GSK-3β) A->B C Neuroprotection Assays A->C D AD Animal Model Induction (e.g., Scopolamine, AlCl₃/d-galactose) E Compound Administration D->E F Behavioral Tests (e.g., Morris Water Maze) E->F G Biochemical Analysis (e.g., p-Tau levels) F->G H Statistical Analysis G->H

Figure 2: A generalized experimental workflow for the preclinical evaluation of novel thiadiazine derivatives in an Alzheimer's disease model.

References

In Silico Prediction Versus Experimental Validation of 5-phenyl-6H-1,3,4-thiadiazin-2-amine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The predictive power of in silico modeling is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to screen vast libraries of compounds for potential therapeutic activity. However, the ultimate validation of these computational predictions lies in rigorous experimental testing. This guide provides a comparative overview of in silico predictions and experimental data for the bioactivity of compounds structurally related to 5-phenyl-6H-1,3,4-thiadiazin-2-amine, focusing on the broader, well-studied class of 1,3,4-thiadiazole derivatives. This comparison serves as a critical assessment of the correlation between computational and laboratory findings, offering valuable insights for researchers in the field.

Data Presentation: In Silico Docking vs. In Vitro Bioactivity

The following tables summarize quantitative data from various studies on 1,3,4-thiadiazole derivatives, comparing their computationally predicted binding affinities (docking scores) with their experimentally determined biological activities (e.g., IC50 values).

Anticancer Activity

1,3,4-Thiadiazole derivatives have been extensively investigated as potential anticancer agents, targeting a variety of proteins implicated in cancer progression.[1][2][3]

Compound/DerivativeTarget ProteinIn Silico Docking Score (kcal/mol)In Vitro AssayIC50 (µM)
Compound 2g Not specifiedNot specifiedLoVo (colon cancer) cell line2.44[4]
MCF-7 (breast cancer) cell line23.29[4]
CPDT UnknownNot specifiedT47D (breast cancer) cell lineNot specified[2]
Thiadiazole Derivatives VEGFR-2-8.286 to -8.630Not specifiedNot specified[5]
Compound 8a Not specifiedNot specifiedA549 (lung cancer) cell line1.62[3]
Compound 8d Not specifiedNot specifiedA549 (lung cancer) cell line2.53[3]
Compound 8e Not specifiedNot specifiedA549 (lung cancer) cell line2.62[3]
Compound 22d Not specifiedNot specifiedMCF-7 (breast cancer) cell line1.52[3]
HCT-116 (colon cancer) cell line10.3[3]
Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a key feature in the development of novel antimicrobial agents.

Compound/DerivativeBacterial/Fungal StrainIn Silico Docking (Target)In Vitro AssayZone of Inhibition (mm) / MIC (µg/mL)
Compound 4c & 8c S. aureus, B. subtilisDHPS (PDB ID: 6CLV)Agar well diffusionComparable to Ciprofloxacin[6]
Fluorinated/Chlorinated Derivatives S. aureus, B. subtilisNot specifiedDisk diffusionMIC: 20-28 µg/mL[7]
Compounds 4(a), 4(b), 4(c) S. aureus, B. subtilis, E. coli, P. aeruginosaNot specifiedNot specifiedSignificant antibacterial activity[8]
Compounds 4(f), 4(g) A. niger, C. albicansNot specifiedNot specifiedSignificant antifungal activity[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols employed in the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives.

Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine

A common synthetic route involves the reaction of benzoic acid and thiosemicarbazide.[9]

  • Reaction Setup: A mixture of thiosemicarbazide and benzoic acid is prepared in ethanol.[9]

  • Acid Catalyst: Concentrated sulfuric acid is added dropwise to the cooled reaction mixture.[9][10]

  • Reflux: The mixture is refluxed for a specified period, typically 1-1.5 hours.[9]

  • Isolation: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.[9]

  • Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine.[4][10]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, LoVo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).[4]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few more hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.[6]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Application: A known concentration of the synthesized compound is added to each well. A standard antibiotic is used as a positive control.[6]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Mandatory Visualization

Signaling Pathway Diagram

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.

Experimental Workflow Diagram

G General Experimental Workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Target Preparation protein_prep->docking admet ADMET Prediction docking->admet synthesis Synthesis & Purification admet->synthesis Guides Synthesis characterization Structural Characterization (NMR, IR, MS) synthesis->characterization bio_assay Biological Assays (Anticancer, Antimicrobial) synthesis->bio_assay data_analysis Data Analysis (IC50, MIC) bio_assay->data_analysis data_analysis->docking Validates Predictions

Caption: Workflow comparing in silico prediction with experimental validation.

References

Safety Operating Guide

Proper Disposal of 5-phenyl-6H-1,3,4-thiadiazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Precautionary Measures

Compounds within the thiadiazine class, along with other amine and sulfur-containing organic molecules, present a range of potential hazards. It is prudent to handle 5-phenyl-6H-1,3,4-thiadiazin-2-amine with care, assuming it may possess similar characteristics.

General Hazard Summary for Related Compounds:

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards May cause skin, eye, and respiratory irritation.[1][2] Harmful if swallowed or inhaled.[1] Some derivatives may have the potential for more severe health effects.Avoid breathing dust or vapors.[1] Wash skin thoroughly after handling.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1] Do not dispose of down the drain.[1]
Physical/Chemical Hazards Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1]Store in a cool, dry, well-ventilated area away from incompatible materials.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[1]

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[1] The container must be made of a chemically resistant material and have a secure lid.[3][4]

  • Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof container for liquid hazardous waste.[3][4] Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.[3]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-proof sharps container.[1][3]

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant," "Toxic").

  • Keep containers tightly closed except when adding waste.[5]

  • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic.[1][4]

3. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] They will provide guidance on specific institutional procedures and ensure compliance with all federal, state, and local regulations.[4]

4. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel.[1] Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding dust generation.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Clean the Area: After the bulk of the spill has been collected, decontaminate the area with soap and water or another appropriate cleaning agent.[1]

  • Report the Incident: Report the spill to your EHS department.[1]

Experimental Workflow for Disposal

G cluster_collection Waste Collection cluster_container Containerization cluster_storage_disposal Storage and Disposal solid Solid Waste (e.g., powder, contaminated consumables) solid_container Labeled Solid Hazardous Waste Container solid->solid_container Place in liquid Liquid Waste (e.g., solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container Place in sharps Contaminated Sharps (e.g., needles, broken glass) sharps_container Designated Sharps Container sharps->sharps_container Place in storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs Contact EHS for Waste Pickup storage->ehs disposal Final Disposal by Licensed Contractor ehs->disposal spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response spill_response->solid_container Collect spill debris

References

Personal protective equipment for handling 5-phenyl-6H-1,3,4-thiadiazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-phenyl-6H-1,3,4-thiadiazin-2-amine

Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following guidance is based on the safety data for the structurally similar compound, 2-Amino-5-phenyl-1,3,4-thiadiazole. It is imperative to conduct a thorough risk assessment before handling this compound.

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and professionals in drug development who are handling this compound.

Hazard Assessment

Based on data for analogous compounds, this compound should be treated as a hazardous substance. Potential hazards include:

  • Skin Irritation: May cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][4]

  • Harmful if Swallowed: May be harmful if ingested.[1][3]

Personal Protective Equipment (PPE)

A comprehensive Personal Protective Equipment (PPE) plan is critical for handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldAs needed, based on vapor pressure and concentrationLab Coat
Reaction Work-up and Purification Chemical Fume HoodChemical-resistant Gloves (e.g., Viton, butyl rubber)Safety Goggles and Face ShieldAs needed, based on procedureChemical-resistant Apron and Lab Coat
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers to prevent cross-contamination.

2. Dissolution and Reaction:

  • Slowly and carefully add the solid compound to the solvent within the fume hood.

  • If heating is necessary, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Maintain constant monitoring of the reaction.

3. Work-up and Purification:

  • All work-up and purification steps, such as extractions and chromatography, must be performed within a chemical fume hood.

  • Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[5] Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[5]

2. Container Management:

  • All waste containers must be in good condition and compatible with the chemical.

  • Keep containers closed except when adding waste.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant").[5]

3. Decontamination:

  • Decontaminate any surfaces or equipment that have come into contact with the chemical using a suitable solvent.

  • The cleaning materials used for decontamination should also be disposed of as hazardous waste.[5]

4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Do not dispose of this compound down the drain or in regular trash.[5]

Emergency Procedures
  • Inhalation: Move the individual to fresh air immediately. Seek medical attention if breathing is difficult.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Sweep up the absorbed material and place it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area in Fume Hood prep_ppe->prep_area Proceed prep_weigh Weigh Compound in Ventilated Enclosure prep_area->prep_weigh Proceed handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve Transfer handle_react Perform Reaction handle_dissolve->handle_react Proceed handle_workup Conduct Work-up and Purification handle_react->handle_workup Proceed disp_segregate Segregate Waste (Solid, Liquid, Sharps) handle_workup->disp_segregate Generate Waste disp_label Label Waste Containers disp_segregate->disp_label Proceed disp_decon Decontaminate Equipment and Surfaces disp_label->disp_decon Proceed disp_final Transfer to EHS for Final Disposal disp_decon->disp_final Complete

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-6H-1,3,4-thiadiazin-2-amine
Reactant of Route 2
5-phenyl-6H-1,3,4-thiadiazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.